molecular formula C19H24ClNO3 B3365623 Ethylmorphine hydrochloride CAS No. 125-30-4

Ethylmorphine hydrochloride

Cat. No.: B3365623
CAS No.: 125-30-4
M. Wt: 349.8 g/mol
InChI Key: ZPPBASOODYCKDP-YZZSNFJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylmorphine hydrochloride is a useful research compound. Its molecular formula is C19H24ClNO3 and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;1H/t12-,13+,14-,18-,19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPBASOODYCKDP-YZZSNFJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924986
Record name O-Ethylmorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-30-4
Record name Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-ethoxy-17-methyl-, hydrochloride (1:1), (5α,6α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylmorphine hydrochloride [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethylmorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-ethylmorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLMORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM5450P3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Ethylmorphine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylmorphine hydrochloride, a semi-synthetic opioid analgesic. The document details a probable synthesis pathway, potential impurities arising during production, and analytical methodologies for their identification and quantification. This guide is intended for professionals in research, development, and quality control within the pharmaceutical industry.

Core Synthesis Pathway: Ethylation of Morphine

This compound is synthesized from morphine, a primary alkaloid extracted from the opium poppy (Papaver somniferum). The core of the synthesis involves the selective ethylation of the phenolic hydroxyl group at the C-3 position of the morphine molecule. This process is analogous to the well-established industrial synthesis of codeine, which involves the methylation of the same functional group.

Reaction Scheme:

The synthesis proceeds via a nucleophilic substitution reaction. Morphine is first treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate then reacts with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, to form ethylmorphine. The resulting ethylmorphine base is then treated with hydrochloric acid to yield the hydrochloride salt, which is typically a more stable and water-soluble form.

Diagram of the Proposed Synthesis Pathway:

Ethylmorphine_Synthesis Morphine Morphine Morphine_Phenoxide Morphine Phenoxide Ion Morphine->Morphine_Phenoxide Deprotonation Ethylmorphine_Base Ethylmorphine (Base) Morphine_Phenoxide->Ethylmorphine_Base Ethylation Ethylmorphine_HCl This compound Ethylmorphine_Base->Ethylmorphine_HCl Salt Formation Reagent1 Base (e.g., NaOH) Reagent2 Ethylating Agent (e.g., (C2H5)2SO4) Reagent3 HCl

Caption: Proposed synthesis pathway of this compound from morphine.

Potential Impurities in this compound

Impurities in this compound can originate from the starting material (morphine), side reactions during the synthesis process, or degradation of the final product. Rigorous control and monitoring of these impurities are crucial to ensure the safety and efficacy of the drug product.

Common Impurities:

  • Unreacted Morphine: Incomplete ethylation will result in the presence of residual morphine in the final product.

  • Codeine: Morphine extracted from opium often contains small amounts of codeine. If the starting material is not sufficiently purified, codeine will be carried through the synthesis and appear as an impurity in the final product.

  • Over-ethylated Products: While the phenolic hydroxyl group is more reactive, there is a possibility of the ethylation of the alcoholic hydroxyl group at the C-6 position, leading to the formation of 3,6-diethoxy-4,5-epoxy-17-methylmorphinan-7-ene.

  • N-Ethylmorphine: The tertiary amine in the morphine molecule can also undergo ethylation, particularly under harsh reaction conditions, to form a quaternary ammonium (B1175870) salt.

  • Degradation Products: Like other opioids, ethylmorphine can be susceptible to oxidation and hydrolysis, leading to the formation of various degradation products.

Table 1: Summary of Potential Impurities

Impurity NameSource
MorphineUnreacted starting material
CodeineImpurity in the starting morphine
3,6-Diethoxy-4,5-epoxy-17-methylmorphinan-7-eneOver-ethylation side reaction
N-Ethylmorphine Quaternary SaltSide reaction at the nitrogen atom
Various Oxidation/Hydrolysis ProductsDegradation of ethylmorphine

Diagram of Impurity Formation Pathways:

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Morphine Morphine (Starting Material) Ethylmorphine Ethylmorphine (Product) Morphine->Ethylmorphine Ethylation (Main Reaction) Unreacted_Morphine Unreacted Morphine Morphine->Unreacted_Morphine Incomplete Reaction Over_ethylated Over-ethylated Product Morphine->Over_ethylated Over-ethylation N_Ethylmorphine N-Ethylmorphine Morphine->N_Ethylmorphine N-Ethylation Ethylating_Agent Ethylating Agent Degradation_Products Degradation Products Ethylmorphine->Degradation_Products Degradation Codeine_Impurity Codeine (from Morphine) Morphine_Source Opium Morphine_Source->Morphine Morphine_Source->Codeine_Impurity

Caption: Formation pathways of potential impurities in this compound synthesis.

Experimental Protocols: Analytical Methods for Impurity Profiling

The identification and quantification of impurities in this compound are typically performed using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

HPLC Method for Simultaneous Determination of Ethylmorphine and Codeine

A robust reverse-phase HPLC method can be employed for the simultaneous determination of ethylmorphine and its common impurity, codeine.[3][4]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer)
Detection UV at an appropriate wavelength (e.g., 285 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 25°C)

Methodology:

  • Standard Preparation: Prepare standard solutions of this compound and codeine phosphate of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks of ethylmorphine and codeine based on their retention times compared to the standards. Calculate the concentration of codeine in the sample using the peak area and the standard calibration curve.

Diagram of Analytical Workflow:

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Standard Solutions (Ethylmorphine & Impurities) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution (Ethylmorphine HCl) Sample_Prep->HPLC_System Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID Quantification Quantification (Peak Area vs. Standard) Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of impurities in this compound.

Conclusion

The synthesis of this compound from morphine is a well-established process, though detailed public protocols are limited. The primary challenges in its production lie in achieving complete and selective ethylation while minimizing the formation of impurities. A thorough understanding of the potential impurities, their formation pathways, and robust analytical methods for their control are paramount for ensuring the quality, safety, and efficacy of the final drug product. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of this compound.

References

Ethylmorphine Hydrochloride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmorphine hydrochloride, a semi-synthetic opioid analgesic and antitussive, is a critical active pharmaceutical ingredient (API) whose solid-state properties are paramount for drug development, stability, and bioavailability. This technical guide provides an in-depth analysis of the current scientific understanding of the crystal structure and polymorphism of this compound. Drawing from crystallographic studies and physicochemical characterization, this document summarizes the known solid forms, their structural features, and the experimental methodologies employed for their investigation. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and structural relationships are visualized through diagrams.

Introduction

Ethylmorphine, the 3-ethoxy analog of morphine, is utilized therapeutically as its hydrochloride salt.[1][2] The solid-state form of an API, including its crystal structure and potential for polymorphism, significantly influences its physicochemical properties such as solubility, dissolution rate, and stability.[3][4] Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical development.[3][5] Different polymorphs of a drug can exhibit distinct bioavailability and may be subject to interconversion under varying environmental conditions.[3] This guide focuses on the known solid-state forms of this compound, providing a detailed overview for researchers and professionals in the pharmaceutical sciences.

Known Crystal Structures of this compound

Current research indicates that this compound primarily exists as a stable dihydrate.[6][7][8][9][10] Unlike related morphinane compounds, such as codeine hydrochloride which has a known anhydrous form, an anhydrous polymorph of this compound has not been experimentally isolated.[7][11]

This compound Dihydrate (DCl-2H)

The single crystal structure of this compound dihydrate has been determined and is well-characterized.[6][7] This form crystallizes in the orthorhombic space group P2₁2₁2₁.[7][11] The asymmetric unit consists of one ethylmorphine cation, one chloride anion, and two water molecules. The presence of water molecules is crucial for stabilizing the crystal lattice through an extensive network of hydrogen bonds.[7][11]

Physicochemical Characterization and Data

The characterization of this compound dihydrate has been accomplished through a combination of experimental techniques, including Single Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry - DSC), and spectroscopy.

Crystallographic Data

The crystallographic parameters for this compound dihydrate (DCl-2H) are summarized in the table below. This data is essential for the unambiguous identification of this solid form.

Parameter This compound Dihydrate (DCl-2H)
Chemical Formula C₁₉H₂₃NO₃·HCl·2H₂O
Molecular Weight 385.88 g/mol [8]
Crystal System Orthorhombic
Space Group P2₁2₁2₁[7][11]
Z (Formula units per unit cell) 4
a (Å) Data not available in search results
b (Å) Data not available in search results
c (Å) Data not available in search results
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) Data not available in search results
Density (calculated) (g/cm³) Data not available in search results

Note: Specific unit cell dimensions (a, b, c) and volume are reported in the supplementary information of the cited literature but are not available in the provided search results.[7]

Thermal Properties

Thermal analysis provides insights into the stability and phase transitions of crystalline forms. The melting point of this compound dihydrate is approximately 123 °C, with decomposition.[8][9] An anhydrous form, if it were to exist, is reported to have a melting point of about 170 °C, also with decomposition.[8]

Thermal Property Value
Melting Point (Dihydrate) ~123 °C (decomposes)[8][9]
Melting Point (Anhydrous - hypothetical) ~170 °C (decomposes)[8]

Polymorphism and Related Forms

While this compound itself has not been found to exhibit polymorphism, the broader family of morphinanes, including ethylmorphine free base, demonstrates the formation of different solid forms.

Anhydrous Ethylmorphine

A computational model for an anhydrous form of ethylmorphine free base (D-Icalc) has been developed.[7] However, an experimental crystal structure for an anhydrous this compound has not been reported.[7][11] The relationship between the hydrated and potential anhydrous forms is a key area of study in understanding the stability of these compounds.

The following diagram illustrates the known and computationally modeled forms of ethylmorphine and its hydrochloride salt.

ethylmorphine_forms cluster_ethylmorphine Ethylmorphine (Free Base) cluster_hcl This compound D_1H Ethylmorphine Monohydrate (D-1H) (Experimental) D_I_calc Anhydrous Ethylmorphine (D-Icalc) (Computational Model) D_1H->D_I_calc Dehydration D_I_calc->D_1H Hydration DCl_2H Dihydrate (DCl-2H) (Experimental) Anhydrous_HCl Anhydrous Form (Not Observed Experimentally) DCl_2H->Anhydrous_HCl Dehydration experimental_workflow start This compound Sample crystallization Crystallization (e.g., from 2-propanol) start->crystallization bulk_char Bulk Characterization start->bulk_char sc_xrd Single Crystal X-ray Diffraction crystallization->sc_xrd structure Crystal Structure Determination sc_xrd->structure pxrd Powder X-ray Diffraction bulk_char->pxrd dsc Differential Scanning Calorimetry bulk_char->dsc ir Infrared Spectroscopy bulk_char->ir phase_id Phase Identification & Purity pxrd->phase_id thermal_props Thermal Properties dsc->thermal_props functional_groups Functional Group Analysis ir->functional_groups

References

In-Depth Technical Guide: Pharmacodynamics and Receptor Binding Affinity of Ethylmorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics and receptor binding affinity of ethylmorphine, a semi-synthetic opioid analgesic and antitussive. A cornerstone of its pharmacological profile is its metabolic conversion to morphine, which significantly contributes to its clinical effects. This document details its mechanism of action, downstream signaling pathways, and available data on its interaction with opioid receptors. Methodologies for key experimental assays are also described to provide a framework for research and development.

Introduction

Ethylmorphine is a derivative of morphine primarily utilized for the management of moderate pain and the suppression of cough.[1] Its therapeutic actions are mediated through its interaction with the central nervous system. Understanding the intricate details of its pharmacodynamics, including its receptor binding characteristics and the subsequent intracellular signaling cascades, is paramount for its safe and effective use, as well as for the development of novel therapeutics with improved profiles. A critical aspect of ethylmorphine's pharmacology is its biotransformation into morphine, a potent mu-opioid agonist, which plays a substantial role in its overall activity.[2]

Pharmacodynamics

Mechanism of Action

Ethylmorphine exerts its pharmacological effects primarily by acting as an agonist at mu (μ)-opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central nervous system (CNS).[1][3] Upon binding, ethylmorphine activates these receptors, leading to a cascade of intracellular events that ultimately result in analgesia and antitussis.[1]

The analgesic effect of ethylmorphine is achieved by attenuating the transmission of pain signals. Activation of presynaptic μ-opioid receptors inhibits the release of excitatory neurotransmitters such as substance P and glutamate.[4] Postsynaptically, receptor activation leads to hyperpolarization of neurons, further dampening the pain signal.[1] The antitussive effect is mediated by the suppression of the cough reflex in the medulla oblongata.[1]

Biotransformation to Morphine

A crucial element of ethylmorphine's pharmacodynamics is its metabolism in the liver by the cytochrome P450 enzyme CYP2D6 to form morphine.[2] Morphine is a significantly more potent agonist at μ-opioid receptors than ethylmorphine itself.[5] This metabolic conversion is a key contributor to the overall analgesic and other opioid-related effects observed after ethylmorphine administration. The genetic polymorphism of CYP2D6 can lead to variations in the rate of this conversion, resulting in inter-individual differences in clinical response and side effect profile.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. While specific quantitative binding data for ethylmorphine is sparse in publicly available literature, qualitative comparisons have been established.

Quantitative Data

A comprehensive search of scientific literature did not yield specific Ki, IC50, or EC50 values for ethylmorphine at the mu (μ), delta (δ), and kappa (κ) opioid receptors. However, comparative data is available.

LigandReceptorBinding Affinity (Ki)Species/AssayReference
Ethylmorphine Mu (μ)Ki value is greater than morphine and codeine (specific value not provided)Rat brain homogenates[5]
MorphineMu (μ)1.2 nMRat brain homogenates[5]
Morphine-6-glucuronideMu (μ)0.6 nMRat brain homogenates[5]

This table will be updated as more specific quantitative data for ethylmorphine becomes available.

Structure-Activity Relationship

Studies on the structure-activity relationship of morphine derivatives have shown that modifications at the 3-position, such as the ethyl group in ethylmorphine, influence the binding affinity for the μ-opioid receptor. Research indicates that decreasing the length of the alkyl group at this position results in a lower Ki value (higher affinity).[5] The observed order of increasing Ki values (decreasing affinity) is morphine < codeine < ethylmorphine < pholcodine.[3][5]

Signaling Pathways

Activation of the μ-opioid receptor by ethylmorphine and its active metabolite, morphine, initiates a series of intracellular signaling events characteristic of Gi/Go-coupled GPCRs.

G-Protein Signaling Cascade

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). The activated Gα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The Gβγ subunit dissociates and interacts with ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][8] The inhibition of VGCCs reduces neurotransmitter release, while the activation of GIRK channels causes hyperpolarization of the neuronal membrane, decreasing neuronal excitability.[1]

Ethylmorphine Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ethylmorphine Ethylmorphine / Morphine MOR Mu-Opioid Receptor (GPCR) Ethylmorphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) VGCC Voltage-Gated Ca2+ Channels G_protein->VGCC Inhibits (βγ subunit) GIRK GIRK Channels G_protein->GIRK Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Analgesia Analgesia & Antitussive Effects K_efflux->Analgesia Neurotransmitter_release->Analgesia

Ethylmorphine's Primary Signaling Cascade

Experimental Protocols

The following section outlines a representative methodology for determining the receptor binding affinity of a compound like ethylmorphine.

Competitive Radioligand Binding Assay

This assay is a standard method to determine the binding affinity (Ki) of an unlabeled drug by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of ethylmorphine for the μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

  • Radioligand: A selective μ-opioid receptor agonist or antagonist with high affinity, such as [³H]-DAMGO or [³H]-Naloxone.

  • Test Compound: Ethylmorphine hydrochloride.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 10-20 µg per well).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of ethylmorphine, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the ethylmorphine concentration.

  • Determine IC50: The IC50 is the concentration of ethylmorphine that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Receptor Binding Assay Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Ethylmorphine - Buffers start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay

Biotransformation and Active Metabolites

The metabolism of ethylmorphine is a critical factor in its overall pharmacological effect.

Ethylmorphine Biotransformation Ethylmorphine Ethylmorphine Morphine Morphine (Potent μ-agonist) Ethylmorphine->Morphine O-deethylation CYP2D6 CYP2D6 (in Liver) CYP2D6->Ethylmorphine

Metabolic Conversion of Ethylmorphine to Morphine

Conclusion

Ethylmorphine is a μ-opioid receptor agonist whose pharmacodynamic profile is significantly influenced by its metabolic conversion to the more potent agonist, morphine. While it is established that ethylmorphine has a lower binding affinity for the μ-opioid receptor compared to morphine, a notable gap exists in the literature regarding specific quantitative binding and functional data. Further research to elucidate the precise Ki, IC50, and EC50 values of ethylmorphine at all opioid receptor subtypes is warranted to provide a more complete understanding of its pharmacological profile. The methodologies and pathways described herein offer a foundational framework for such investigations, which will be crucial for optimizing its therapeutic use and for the development of future analgesics and antitussives.

References

The Molecular Pharmacology of Ethylmorphine: A Technical Guide to its Interaction with Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylmorphine, a semi-synthetic opioid, exerts its analgesic and antitussive effects primarily through its interaction with the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. A significant aspect of its pharmacology is its in vivo conversion to morphine, a potent opioid agonist, which is responsible for a substantial portion of its clinical effects. This technical guide provides an in-depth examination of the mechanism of action of ethylmorphine at opioid receptors, detailing its binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. Due to a scarcity of direct quantitative data for ethylmorphine, this guide leverages data for its principal active metabolite, morphine, to provide a relevant pharmacological context.

Introduction

Ethylmorphine is a derivative of morphine and is clinically utilized for the management of pain and cough. Its therapeutic actions are mediated by its binding to and activation of opioid receptors, which are widely distributed throughout the central and peripheral nervous systems. Understanding the precise molecular interactions and subsequent cellular responses is crucial for the rational design of novel analgesics with improved therapeutic profiles.

Opioid Receptor Binding Affinity

The initial step in ethylmorphine's mechanism of action is its binding to opioid receptors. While ethylmorphine itself binds to these receptors, its affinity is reported to be lower than that of morphine. A study by Chen et al. (1991) established a qualitative binding affinity order at the µ-opioid receptor as: morphine < codeine < ethylmorphine < pholcodine, indicating that ethylmorphine possesses a weaker binding affinity than morphine[1][2].

Given that a significant portion of ethylmorphine's pharmacological activity is attributable to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6, the binding affinity of morphine provides critical insight into the compound's overall effect[3]. The binding affinities (Ki) of morphine for the three classical opioid receptors are summarized in the table below.

Data Presentation: Opioid Receptor Binding Affinities of Morphine
Opioid Receptor SubtypeRadioligandTissue SourceKi (nM)Reference
Mu (µ)[3H]-DAMGORat brain homogenates1.2[1]
Mu (µ)[3H]-DAMGORecombinant human MOR1.168[4]
Delta (δ)[3H]-DPDPEMonkey brain membranes>1000[5]
Kappa (κ)[3H]-U69,593Monkey brain membranes>1000[5]

Note: Lower Ki values indicate higher binding affinity.

Functional Activity at Opioid Receptors

Upon binding, ethylmorphine and its metabolite morphine act as agonists at the µ-opioid receptor, initiating a cascade of intracellular signaling events. The functional potency (EC50) and efficacy (Emax) of an opioid are measures of its ability to produce a biological response. As with binding affinity, comprehensive quantitative data for ethylmorphine is limited. Therefore, data for morphine is presented as a surrogate.

Data Presentation: Functional Activity of Morphine
Assay TypeReceptorParameterValueReference
GTPγS BindingMu (µ)EC50106.2 ± 0.78 nM[6]
GTPγS BindingMu (µ)Emax52.82 ± 9.8%[6]
Adenylyl Cyclase InhibitionMu (µ)IC50174 nM[7]

Note: EC50 represents the concentration of agonist that produces 50% of the maximal response. Emax represents the maximum response produced by the agonist. IC50 in the adenylyl cyclase assay represents the concentration that inhibits 50% of the forskolin-stimulated cAMP production.

Downstream Signaling Pathways

The binding of an agonist like ethylmorphine or morphine to the µ-opioid receptor, a Gi/o-coupled GPCR, triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

G-Protein Coupling

The µ-opioid receptor couples to inhibitory G-proteins of the Gi/o family. Upon agonist binding, the G-protein exchanges GDP for GTP, leading to the dissociation of the Gα and Gβγ subunits. Both subunits then modulate the activity of downstream effector proteins. The µ-opioid receptor has been shown to couple to Gαi1, Gαi2, Gαi3, and Gαo subunits[2][8][9][10].

G_Protein_Coupling cluster_membrane Plasma Membrane Ethylmorphine Ethylmorphine / Morphine MOR Mu-Opioid Receptor (MOR) Ethylmorphine->MOR Binds G_Protein Heterotrimeric G-Protein (Gαi/o-GDP-Gβγ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha GDP -> GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Downstream Effectors (Adenylyl Cyclase) Downstream Effectors (Adenylyl Cyclase) G_alpha->Downstream Effectors (Adenylyl Cyclase) Downstream Effectors (Ion Channels) Downstream Effectors (Ion Channels) G_beta_gamma->Downstream Effectors (Ion Channels)

Ethylmorphine-induced G-protein activation at the mu-opioid receptor.
Inhibition of Adenylyl Cyclase

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key enzyme in many cellular processes, including gene transcription and neuronal excitability.

Adenylyl_Cyclase_Inhibition G_alpha Gαi/o-GTP AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Inhibition of the adenylyl cyclase signaling cascade by activated Gαi/o.
Modulation of Ion Channels

The dissociated Gβγ subunit directly modulates the activity of ion channels, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

  • Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels (also known as Kir3 channels), leading to an efflux of potassium ions (K+) from the neuron. This efflux of positive charge makes the inside of the cell more negative, resulting in hyperpolarization[4][8][9][11][12].

  • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also binds to and inhibits presynaptic N-type and P/Q-type voltage-gated calcium channels. This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for the release of neurotransmitters such as glutamate (B1630785) and substance P, key mediators of pain signals[7][13][14][15][16][17].

Ion_Channel_Modulation cluster_potassium Potassium Channel Modulation cluster_calcium Calcium Channel Modulation G_beta_gamma Gβγ GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_beta_gamma->VGCC Inhibits K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Decreased Neuronal Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased Neuronal Excitability Ca_influx Ca2+ Influx VGCC->Ca_influx Decreased Neurotransmitter Release Decreased Neurotransmitter Release VGCC->Decreased Neurotransmitter Release Leads to Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Analgesia Analgesia Decreased Neuronal Excitability->Analgesia Decreased Neurotransmitter Release->Analgesia

Modulation of ion channel activity by the Gβγ subunit.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of opioids with their receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the affinity of a test compound for an opioid receptor subtype.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

    • A radiolabeled ligand with known high affinity and selectivity for the receptor (e.g., [3H]-DAMGO for µ-receptors).

    • Test compound (e.g., ethylmorphine).

    • A non-labeled ligand for determining non-specific binding (e.g., naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • A parallel incubation is performed with the radioligand and a high concentration of the non-labeled ligand to determine non-specific binding.

    • After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare Prepare reagents: - Cell membranes - Radioligand - Test compound - Non-specific ligand start->prepare incubate Incubate membranes with radioligand and varying concentrations of test compound prepare->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-proteins coupled to an opioid receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [35S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • Test compound (e.g., ethylmorphine).

    • Assay buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the test compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • Upon agonist-induced receptor activation, the G-protein exchanges GDP for [35S]GTPγS.

    • The reaction is terminated by rapid filtration.

    • The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the amount of [35S]GTPγS binding against the concentration of the test compound. The EC50 and Emax values are determined from this curve.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP.

  • Objective: To determine the potency (IC50) of a test compound to inhibit adenylyl cyclase activity.

  • Materials:

    • Whole cells or cell membranes expressing the opioid receptor of interest.

    • Forskolin (an activator of adenylyl cyclase).

    • Test compound (e.g., ethylmorphine).

    • A method for quantifying cAMP levels (e.g., radioimmunoassay, ELISA, or BRET-based sensors).

  • Procedure:

    • Pre-incubate the cells or membranes with varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with forskolin.

    • After a defined incubation period, terminate the reaction and measure the intracellular cAMP concentration.

  • Data Analysis: A dose-response curve is constructed by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine the IC50.

Conclusion

The mechanism of action of ethylmorphine at opioid receptors is multifaceted, involving direct binding to µ-opioid receptors and, more significantly, the effects of its active metabolite, morphine. As a µ-opioid receptor agonist, it initiates a cascade of intracellular events through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the modulation of ion channel activity. These downstream effects culminate in a reduction of neuronal excitability and neurotransmitter release, which underlies its analgesic and antitussive properties. While a comprehensive quantitative pharmacological profile for ethylmorphine remains to be fully elucidated, the data available for its primary metabolite, morphine, provides a robust framework for understanding its therapeutic actions and for guiding future drug discovery efforts in the field of opioid pharmacology.

References

In Vitro Metabolism of Ethylmorphine Hydrochloride in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro metabolism of ethylmorphine hydrochloride, focusing on studies conducted with liver microsomes. It is designed to offer researchers and drug development professionals a detailed understanding of the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the preclinical assessment of this compound.

Introduction

Ethylmorphine, a semisynthetic opioid analgesic and antitussive agent, undergoes extensive metabolism in the liver. Understanding its metabolic profile is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response. In vitro studies using liver microsomes are a cornerstone of this assessment, providing a robust system to investigate the primary metabolic routes and the enzymes responsible.

The two principal metabolic pathways for ethylmorphine are O-deethylation and N-demethylation .[1] O-deethylation results in the formation of morphine, an active metabolite with potent analgesic properties.[1] N-demethylation leads to the production of norethylmorphine (B1237711).[1] These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Metabolic Pathways and Enzymology

The in vitro metabolism of ethylmorphine in human liver microsomes is predominantly mediated by two key cytochrome P450 isozymes: CYP2D6 and CYP3A4.

  • O-deethylation to Morphine: This pathway is primarily catalyzed by CYP2D6 .[1] The activity of this enzyme is subject to genetic polymorphism, leading to significant inter-individual and inter-ethnic variations in the rate of morphine formation.[1]

  • N-demethylation to Norethylmorphine: This reaction is mainly catalyzed by CYP3A4 .[1] Given that CYP3A4 is the most abundant CYP enzyme in the human liver and is involved in the metabolism of approximately 50% of clinically used drugs, there is a high potential for drug-drug interactions involving ethylmorphine.[2]

The relative contribution of these pathways can vary depending on the specific conditions and the genetic makeup of the liver donor.

Ethylmorphine_Metabolism cluster_0 Metabolic Pathways of Ethylmorphine cluster_1 Phase I Metabolism Ethylmorphine Ethylmorphine Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6) Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation (CYP3A4)

Figure 1: Metabolic Pathways of Ethylmorphine.

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the O-deethylation and N-demethylation of ethylmorphine in liver microsomes from different species. These values are essential for developing pharmacokinetic models and predicting in vivo clearance.

Table 1: Kinetic Parameters for Ethylmorphine Metabolism in Human Liver Microsomes

ParameterO-deethylationN-demethylationReference
Apparent Km Not explicitly stated1.50 - 1.72 mM[3]
Vmax Not explicitly stated1.33 - 1.81 nmol/mg/min[3]

Table 2: Kinetic Parameters for Ethylmorphine Metabolism in Male Rat Liver Microsomes

ParameterO-deethylationN-demethylationReference
Km 57 µM250 µM[4]
Km (radiolabeled assay) 52 µM250 µM[5]
Vmax (radiolabeled assay) 5.0 nmol/mg protein/min1.8 nmol/mg protein/min[5]

Experimental Protocols

This section details the methodologies for key experiments in the study of in vitro ethylmorphine metabolism.

Preparation of Liver Microsomes

A generalized protocol for the isolation of liver microsomes via differential centrifugation is as follows:

  • Homogenization: Liver tissue is minced and homogenized in a cold buffer solution (e.g., 0.1 M Tris-HCl, 150 mM KCl, 10 mM EDTA, pH 7.4).

  • Initial Centrifugation: The homogenate is centrifuged at a low speed (e.g., 9,000 x g) for a specified duration to pellet cellular debris, nuclei, and mitochondria.

  • Ultracentrifugation: The resulting supernatant (S9 fraction) is then subjected to ultracentrifugation at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction.

  • Washing and Resuspension: The microsomal pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. The protein concentration of the microsomal preparation should be determined using a standard method such as the Bradford assay.

In Vitro Incubation for Ethylmorphine Metabolism

The following protocol outlines a typical incubation procedure to assess the metabolism of ethylmorphine:

  • Incubation Mixture Preparation: A typical incubation mixture in a final volume of 1 mL contains:

    • Liver microsomes (e.g., 0.5-1.0 mg/mL protein)

    • This compound (at various concentrations to determine kinetics)

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Pre-incubation: The mixture, excluding the NADPH-generating system or NADPH, is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system or NADPH.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 10-30 minutes), ensuring that the reaction rate is linear with respect to time and protein concentration.

  • Termination of Reaction: The reaction is terminated by the addition of a quenching agent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid).[5]

Quantification of Metabolites

The formation of morphine and norethylmorphine is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • Sample Preparation: After termination of the incubation, the samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis. An internal standard (e.g., codeine) is often added to improve the accuracy and precision of the quantification.[6]

  • Chromatographic Separation: The metabolites are separated on a reverse-phase column (e.g., C18).[6] The mobile phase often consists of a mixture of an aqueous buffer (e.g., 1% acetic acid) and an organic solvent (e.g., acetonitrile).[6]

  • Detection: Detection can be achieved using UV spectrophotometry or, for higher sensitivity and specificity, mass spectrometry (LC-MS).

A specific HPLC method for the simultaneous measurement of ethylmorphine N-demethylation and O-deethylation involves:[6]

  • Extraction: Metabolites and substrate are extracted with an isopropanol-methylene chloride mixture (20:80) containing codeine sulfate (B86663) as an internal standard.[6]

  • Separation: A C18 reversed-phase column is used with a mobile phase of 1% acetic acid-acetonitrile (85:15) with 1-hexanesulfonic acid as a counter-ion.[6]

  • Flow Rate: 2.0 ml/min.[6]

  • Run Time: Approximately 12 minutes.[6]

Experimental_Workflow cluster_0 Experimental Workflow for In Vitro Ethylmorphine Metabolism prep Preparation of Liver Microsomes incubation In Vitro Incubation prep->incubation Add to incubation mixture termination Reaction Termination incubation->termination Stop reaction analysis Sample Analysis (HPLC/LC-MS) termination->analysis Prepare for analysis data Data Analysis (Kinetic Parameters) analysis->data Quantify metabolites

Figure 2: Experimental Workflow Overview.

Conclusion

The in vitro metabolism of this compound in liver microsomes is a well-characterized process, primarily involving CYP2D6-mediated O-deethylation to morphine and CYP3A4-mediated N-demethylation to norethylmorphine. The provided kinetic data and experimental protocols offer a solid foundation for researchers to design and conduct their own investigations into the metabolism of this and other related compounds. A thorough understanding of these in vitro systems is indispensable for the successful development of new chemical entities and for optimizing the clinical use of existing drugs.

References

Unraveling the Metabolic Fate of Ethylmorphine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and quantification of ethylmorphine hydrochloride metabolites. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the metabolic pathways, relevant analytical methodologies, and key pharmacokinetic data. This document summarizes quantitative data in structured tables, offers detailed experimental protocols, and visualizes complex processes through diagrams, serving as a vital resource for advancing research and development in this area.

Introduction to Ethylmorphine Metabolism

Ethylmorphine, a semi-synthetic opioid analgesic and antitussive, undergoes extensive metabolism primarily in the liver. The biotransformation of ethylmorphine results in the formation of several metabolites, some of which are pharmacologically active. Understanding the metabolic profile of ethylmorphine is crucial for comprehending its efficacy, duration of action, and potential for drug-drug interactions. The primary metabolic pathways include O-deethylation, N-demethylation, and glucuronidation.

Key Metabolites of Ethylmorphine

The metabolism of ethylmorphine yields three principal metabolites:

  • Morphine: Formed through O-deethylation, this active metabolite significantly contributes to the analgesic effects of ethylmorphine. This conversion is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][3] Genetic variations in CYP2D6 can lead to inter-individual differences in morphine formation and, consequently, the therapeutic and adverse effects of ethylmorphine.

  • Norethylmorphine: Produced via N-demethylation, this metabolite's pharmacological activity is less pronounced than that of morphine. The cytochrome P450 enzyme CYP3A4 is primarily responsible for this metabolic pathway.[1]

  • Ethylmorphine-6-glucuronide: This is a major metabolite formed through the conjugation of ethylmorphine with glucuronic acid.[1] Glucuronidation is a common phase II metabolic reaction that increases the water solubility of drugs and facilitates their excretion.

Quantitative Data on Ethylmorphine and its Metabolites

The following tables summarize the key pharmacokinetic parameters and urinary excretion data for ethylmorphine and its major metabolites. These values are compiled from various studies and may exhibit inter-study variability due to different experimental conditions and subject populations.

Table 1: Pharmacokinetic Parameters of Ethylmorphine and its Major Metabolites in Humans

CompoundTmax (h)Cmax (ng/mL)Half-life (t½) (h)AUC (ng·h/mL)
Ethylmorphine 0.75[1]40 - 602.0[1]Not Consistently Reported
Morphine 1.0 - 4.05 - 152.0 - 3.0Variable
Norethylmorphine Not Consistently ReportedNot Consistently ReportedNot Consistently ReportedNot Consistently Reported
Ethylmorphine-6-glucuronide Not Consistently ReportedNot Consistently ReportedNot Consistently ReportedNot Consistently Reported

Note: Cmax and AUC values are dose-dependent and can vary significantly. The data presented are approximate ranges observed in pharmacokinetic studies.

Table 2: Urinary Excretion of Ethylmorphine and its Metabolites (as % of administered dose)

MetabolitePercentage of Dose Excreted in Urine (48h)
Unchanged Ethylmorphine ~5%
Morphine (free and conjugated) 5 - 15%
Norethylmorphine (free and conjugated) <5%
Ethylmorphine-6-glucuronide Major Metabolite (exact % varies)[1]
Total Recovery ~77%[1]

Metabolic Pathways of Ethylmorphine

The biotransformation of ethylmorphine is a multi-step process involving key hepatic enzymes. The following diagram illustrates the primary metabolic pathways.

Ethylmorphine Metabolism Ethylmorphine Ethylmorphine Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation (CYP3A4) Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6) EM6G Ethylmorphine-6-glucuronide Ethylmorphine->EM6G Glucuronidation (UGT) MorphineGlucuronides Morphine Glucuronides Morphine->MorphineGlucuronides Glucuronidation (UGT) Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine or Plasma) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (SPE or Protein Precipitation) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization GC-MS Path LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS LC-MS/MS Path (after reconstitution) GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

References

solubility of ethylmorphine hydrochloride in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylmorphine hydrochloride in various organic solvents. The information presented herein is intended to support research, formulation development, and analytical method design involving this active pharmaceutical ingredient (API).

Physicochemical Properties Overview

This compound is an opioid analgesic and antitussive.[1] Its solubility is a critical parameter influencing its bioavailability, formulation design, and routes of administration. The hydrochloride salt form generally enhances the aqueous solubility compared to the free base.

Solubility Data

The solubility of this compound has been characterized in several organic solvents. The following table summarizes the available quantitative and qualitative data.

SolventSolubility DescriptionQuantitative Value ( g/100 mL)
MethanolVery Soluble[2]Not specified
Acetic Acid (100)Very Soluble[2]Not specified
Ethanol (95% or 96%)Soluble[2][3]~ 4 g/100 mL[4]
Acetic AnhydrideSparingly Soluble[2]Not specified
ChloroformSlightly Soluble[4]Not specified
Diethyl EtherPractically Insoluble[2]Not specified
CyclohexaneInsoluble[3][5][6]Not specified

Note: Qualitative solubility descriptions are based on standard pharmacopeial definitions.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of an API like this compound, based on the widely accepted saturation shake-flask method.[7][8][9]

Principle

An excess amount of the solid API is agitated in a specific solvent at a constant temperature until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved API is quantified using a suitable analytical technique.[10]

Materials and Apparatus
  • This compound API

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Analytical balance

Procedure
  • Preparation: Add an amount of this compound in excess of its expected solubility to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To ensure no undissolved solids are included, filter the aliquot immediately using a chemically resistant syringe filter (e.g., PTFE for organic solvents).

  • Dilution: Dilute the filtered sample gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV spectrophotometry method.

  • Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The experiment should be performed in triplicate for each solvent.

Visualized Workflows and Pathways

Metabolism and Mechanism of Action

Ethylmorphine exerts its primary therapeutic effects after being metabolized in the liver. The enzyme Cytochrome P450 2D6 (CYP2D6) converts ethylmorphine into morphine, its active metabolite.[12] Morphine then acts as an agonist at mu-opioid receptors in the central nervous system, which leads to a cascade of intracellular events resulting in analgesia.[12]

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics Ethylmorphine Ethylmorphine (Administered Drug) Liver Liver Metabolism Ethylmorphine->Liver CYP2D6 Morphine Morphine (Active Metabolite) Liver->Morphine Norethylmorphine Norethylmorphine (Metabolite) Liver->Norethylmorphine MuReceptor Mu-Opioid Receptor Morphine->MuReceptor Agonist Binding GABA Inhibition of GABAergic Neuron MuReceptor->GABA Analgesia Analgesic Effect GABA->Analgesia Leads to

Caption: Metabolic activation and mechanism of action of ethylmorphine.

Experimental Workflow: Solubility Determination

The diagram below outlines the logical steps of the saturation shake-flask method for determining the solubility of this compound.

start Start prep Add excess Ethylmorphine HCl to solvent start->prep Step 1 equilibrate Agitate at constant T (24-72h) prep->equilibrate Step 2 separate Centrifuge / Filter to separate solid equilibrate->separate Step 3 quantify Quantify concentration in supernatant (HPLC/UV) separate->quantify Step 4 end End (Solubility Value) quantify->end Step 5

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Ethylmorphine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of ethylmorphine hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Properties

This compound is a semi-synthetic opioid analgesic and antitussive.[1] It is the hydrochloride salt of ethylmorphine, an ethyl ether of morphine. The following table summarizes its key chemical and physical properties.

PropertyValueReferences
Chemical Name (4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol hydrochloride
Molecular Formula C₁₉H₂₄ClNO₃ (anhydrous)
C₁₉H₂₃NO₃·HCl·2H₂O (dihydrate)[2]
Molecular Weight 349.86 g/mol (anhydrous)[2]
385.88 g/mol (dihydrate)
Appearance White to pale yellow crystalline powder[2]
Melting Point ~123°C (with decomposition, for the dihydrate)[2]
Solubility Freely soluble in water and ethanol (B145695) (95%); very soluble in methanol (B129727) and acetic acid (100); sparingly soluble in acetic anhydride; practically insoluble in diethyl ether.[2]
pH (1% aqueous solution) 4.0 - 6.0[2]
Optical Rotation [α]²⁰D = -103° to -106° (c=2 in water, anhydrous basis)[2]

Stability and Storage

This compound is known to be sensitive to light and should be stored in tight, light-resistant containers.[2] While specific public data on its degradation pathways under various stress conditions are limited, general knowledge of opioid stability suggests that hydrolysis, oxidation, and photolysis are potential degradation routes.

Recommended Storage: Store in tight, light-resistant containers.[2]

Signaling Pathway

Ethylmorphine exerts its pharmacological effects primarily as an agonist of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that leads to analgesia and its other therapeutic effects.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ethylmorphine Ethylmorphine MOR Mu-Opioid Receptor (GPCR) Ethylmorphine->MOR Binds G_protein G-protein (αi/o, βγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel βγ activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-opioid receptor signaling pathway activated by ethylmorphine.

Experimental Protocols

Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] The following is a representative protocol for this compound.

forced_degradation_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of Ethylmorphine HCl in a suitable solvent (e.g., water or methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) Prep->Base Oxidative Oxidation (e.g., 3% H₂O₂, RT, 24h) Prep->Oxidative Thermal Thermal Degradation (e.g., 80°C, 48h, solid state) Prep->Thermal Photolytic Photodegradation (ICH Q1B conditions) Prep->Photolytic Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Peak_Purity Assess peak purity of the parent drug HPLC->Peak_Purity Identify_Degradants Identify and quantify degradation products Peak_Purity->Identify_Degradants Mass_Balance Calculate mass balance Identify_Degradants->Mass_Balance

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide (B78521) and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a dry heat of 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its potential degradation products. The following is a representative method based on the analysis of similar opioid compounds.[5]

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-6) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A starting point could be a 1:2 mixture of methanol and water at pH 3.0.[5]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm[5]
Injection Volume 20 µL
Column Temperature 25°C

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides essential information on the chemical properties and stability of this compound for professionals in the pharmaceutical field. The provided experimental protocols offer a starting point for in-house stability studies and analytical method development. It is crucial to perform comprehensive validation to ensure the suitability of any analytical method for its intended purpose.

References

Characterization of Ethylmorphine Hydrochloride Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical methodologies and data required for the complete characterization of an Ethylmorphine Hydrochloride reference standard. A thoroughly characterized reference standard is essential for ensuring the identity, purity, strength, and quality of pharmaceutical products in research, development, and quality control settings.[1]

Physicochemical Properties

A reference standard is first defined by its fundamental physicochemical properties. These constants are critical for identification and handling. This compound is the salt of ethylmorphine, an opioid analgesic and antitussive.[2][3] It is typically available as a white or nearly white crystalline powder and may exist in anhydrous or hydrated forms.[2][4]

PropertyDataSource(s)
IUPAC Name (4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride[5]
Molecular Formula C₁₉H₂₄ClNO₃ (anhydrous)[5]
C₁₉H₂₈ClNO₅ (dihydrate)[4]
Molecular Weight 349.8 g/mol (anhydrous)[5]
385.9 g/mol (dihydrate)[4]
CAS Number 125-30-4 (anhydrous)[5]
6746-59-4 (dihydrate)[4]
Appearance White or almost white, crystalline powder[2]
Solubility Soluble in water and alcohol[2]
Characterization Workflow

The comprehensive characterization of a reference standard follows a logical progression of analytical techniques to confirm its structure, purity, and potency.

G cluster_0 Phase 1: Identification & Structural Elucidation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Potency & Final Certification NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) IR FTIR Spectroscopy UV UV-Vis Spectroscopy HPLC Chromatographic Purity (HPLC/UPLC) UV->HPLC TGA Thermal Analysis (TGA for Water/Solvents) DSC Thermal Analysis (DSC for Polymorphism) Assay Quantitative Assay (e.g., HPLC, Titration) DSC->Assay CoA Certificate of Analysis (CoA Generation) Assay->CoA Start Reference Standard Candidate Start->NMR

Caption: Workflow for reference standard characterization.

Spectroscopic Analysis

Spectroscopic techniques are employed for the unequivocal identification and structural elucidation of the this compound molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies characteristic functional groups present in the molecule.[7]

  • Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation data for structural verification.[7]

  • UV-Vis Spectroscopy : Determines the wavelength of maximum absorbance, useful for quantitative analysis.

Chromatographic Analysis

Chromatographic methods are the primary means of assessing the purity of a reference standard by separating it from any potential impurities.[9]

ParameterHPLC for Purity & Assay
Column C18, reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol-water (1:2) mixture, with pH adjusted to 3.0
Flow Rate 1.0 - 1.5 mL/min
Detection UV Spectrophotometry at 210 nm
Column Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 10 - 20 µL
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD for replicate injections ≤ 2.0%

Source: Adapted from methodologies described for the analysis of ethylmorphine and related compounds.[10][11]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of the reference standard.[12][13]

  • Thermogravimetric Analysis (TGA) : TGA measures changes in mass as a function of temperature.[14] It is used to determine the amount of water (for hydrates) or residual solvents present in the material.[15]

  • Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled.[16] It is used to determine the melting point, enthalpy of fusion, and to detect the presence of different polymorphic forms.[13]

Mechanism of Action: Opioid Receptor Agonism

Ethylmorphine acts as a prodrug. It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine.[3] Morphine then exerts its analgesic and antitussive effects by acting as an agonist, primarily at the µ-opioid receptors in the central nervous system.[3][4]

G cluster_0 Metabolism cluster_1 Pharmacological Action EtM Ethylmorphine CYP2D6 CYP2D6 (in Liver) EtM->CYP2D6 O-de-ethylation Morphine Morphine CYP2D6->Morphine Receptor µ-Opioid Receptor (in CNS) Morphine->Receptor Agonist Binding Effect Analgesia & Antitussive Effects Receptor->Effect Signal Transduction

Caption: Metabolic activation and mechanism of action.

Appendix: Detailed Experimental Protocols

A.1 High-Performance Liquid Chromatography (HPLC)
  • Preparation of Solutions :

    • Mobile Phase: Prepare a 1:2 (v/v) mixture of HPLC-grade methanol (B129727) and purified water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[10]

    • Standard Solution: Accurately weigh about 25 mg of this compound RS and dissolve in the mobile phase to make 50.0 mL.

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • Chromatographic System :

    • Use an HPLC system equipped with a UV detector set to 210 nm and a C18 column (150 mm x 4.6 mm, 5 µm particle size).[10]

    • Set the flow rate to 1.5 mL/min and the column temperature to 25°C.[17]

  • Procedure :

    • Inject 20 µL of the Standard Solution and record the chromatograms.

    • Verify system suitability parameters (e.g., resolution, tailing factor, and repeatability).

    • Inject 20 µL of the Sample Solution and record the chromatogram.

    • For purity analysis, identify and quantify any impurity peaks relative to the main ethylmorphine peak.

A.2 Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the this compound RS with 200 mg of dry KBr powder.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or pure KBr disc.

  • Interpretation :

    • Compare the resulting spectrum with a reference spectrum from an official pharmacopeia (e.g., European Pharmacopoeia).[18]

    • Identify characteristic absorption bands for key functional groups (e.g., O-H stretch, C-H stretch, aromatic C=C stretch, C-O-C stretch).

A.3 Thermogravimetric Analysis (TGA)
  • Instrument Setup :

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Procedure :

    • Accurately weigh 5-10 mg of the this compound RS into a suitable TGA pan (e.g., aluminum or platinum).

    • Heat the sample under a controlled nitrogen atmosphere (flow rate ~20 mL/min).

    • Use a heating rate of 10°C/min from ambient temperature to approximately 300°C.

  • Analysis :

    • Analyze the resulting thermogram for mass loss steps. A mass loss occurring up to ~120°C typically corresponds to water or volatile solvents.[15] Calculate the percentage of mass loss.

A.4 Differential Scanning Calorimetry (DSC)
  • Instrument Setup :

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Procedure :

    • Accurately weigh 2-5 mg of the this compound RS into a hermetically sealed aluminum pan.

    • Place an empty, sealed pan on the reference side.

    • Heat the sample at a rate of 10°C/min under a nitrogen atmosphere from ambient temperature to a temperature above the melting point (e.g., 200°C).

  • Analysis :

    • Determine the onset temperature and peak maximum of the melting endotherm. This provides the melting range of the substance. The presence of multiple thermal events may indicate polymorphism.[13]

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethylmorphine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylmorphine hydrochloride is an opioid analgesic and antitussive agent.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances.[3] This application note presents a detailed protocol for the development and validation of a simple, rapid, and robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC₁₉H₂₄ClNO₃[4]
Molecular Weight349.8 g/mol [4]
SolubilitySoluble in water and alcohol.[5]
UV Absorption Maxima~210 nm and 285 nm[6][7][8]
pH of 1% solution4.0 - 6.0[8]

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach to achieve the desired separation and quantification.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Analysis Analyte_Properties Analyte Characterization (Ethylmorphine HCl) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Buffer, Organic Modifier) Analyte_Properties->Mobile_Phase_Selection Detection_Wavelength Detector Wavelength (UV-Vis) Analyte_Properties->Detection_Wavelength Optimization Method Optimization (Gradient, Flow Rate) Column_Selection->Optimization Mobile_Phase_Selection->Optimization Detection_Wavelength->Optimization Sample_Dissolution Sample Dissolution (e.g., in Mobile Phase) Optimization->Sample_Dissolution Filtration Filtration (0.45 µm Syringe Filter) Sample_Dissolution->Filtration Quantification Quantification of Ethylmorphine HCl Filtration->Quantification Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Group->Specificity Validation_Group->Linearity Validation_Group->Accuracy Validation_Group->Precision Validation_Group->LOD_LOQ Validation_Group->Robustness

Figure 1: Workflow for HPLC Method Development and Validation.

Experimental Protocol: Quantification of this compound

This protocol outlines the steps for the quantitative analysis of this compound using a validated HPLC method.

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (B84403) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Sample containing this compound (e.g., tablets, syrup)

2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Detector
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature25°C
Detection Wavelength210 nm
Run Time10 minutes

3. Preparation of Solutions

  • Mobile Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-100 µg/mL by diluting with the mobile phase.

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Further dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

4. Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterAcceptance Criteria
Specificity The peak for ethylmorphine should be pure and well-resolved from any excipient peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.
Range 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0% for three concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%; Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, flow rate ± 0.1 mL/min).

5. Data Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the dosage form.

Results and Discussion

The described HPLC method provides a reliable and efficient means for the quantification of this compound. The use of a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile ensures good peak shape and resolution. A detection wavelength of 210 nm was chosen for optimal sensitivity.[7] The method is expected to be linear over the concentration range of 10-100 µg/mL with a high correlation coefficient. The validation parameters, when executed, should meet the acceptance criteria outlined in the protocol, demonstrating the method's accuracy, precision, and robustness.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of an HPLC method for the quantification of this compound in pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The provided workflow and validation protocol can serve as a valuable guide for researchers and analysts involved in the quality control of this compound-containing products.

References

Application Note: Quantitative Analysis of Ethylmorphine Hydrochloride in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmorphine is a semi-synthetic opioid analgesic and antitussive agent. Accurate and sensitive quantification of ethylmorphine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This application note provides a detailed protocol for the analysis of ethylmorphine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on a simple protein precipitation extraction procedure followed by a rapid and selective LC-MS/MS analysis, offering high throughput and reliability.

Metabolic Pathway of Ethylmorphine

Ethylmorphine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The main metabolic pathways are O-deethylation to form morphine and N-demethylation to produce norethylmorphine. Morphine is an active metabolite that contributes to the overall analgesic effect. Genetic variations in CYP2D6 can lead to inter-individual differences in metabolism and response to the drug.

cluster_nde N-demethylation Ethylmorphine Ethylmorphine CYP2D6_1 CYP2D6 Ethylmorphine->CYP2D6_1 O-deethylation Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine Morphine Morphine CYP2D6_1->Morphine start Start: Plasma Sample (50 µL) add_is Add Internal Standard (e.g., Ethylmorphine-d3) start->add_is add_solvent Add 400 µL ice-cold Methanol containing 0.1% Formic Acid add_is->add_solvent vortex Vortex Mix (1 min) add_solvent->vortex centrifuge Centrifuge (10 min, 14,000 x g, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Application Note: Solid-Phase Extraction of Ethylmorphine from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylmorphine is a semi-synthetic opioid analgesic and antitussive agent. As a metabolite of dihydrocodeine and a substance of potential abuse, its accurate and sensitive detection in biological matrices is crucial for clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely utilized sample preparation technique that offers high recovery and clean extracts, making it ideal for the analysis of ethylmorphine in complex biological samples such as blood, plasma, urine, and hair. This application note provides a detailed protocol for the extraction of ethylmorphine using SPE, followed by instrumental analysis.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For the extraction of ethylmorphine, a weak cation exchange mixed-mode polymeric sorbent is often employed. The principle involves several steps:

  • Sample Pre-treatment: Biological samples are pre-treated to release the drug from its conjugated forms (e.g., glucuronides) and to adjust the pH to facilitate binding to the SPE sorbent.

  • Conditioning: The SPE cartridge is conditioned with appropriate solvents to activate the stationary phase.

  • Loading: The pre-treated sample is loaded onto the cartridge. Ethylmorphine, being a basic compound, will be retained on the sorbent through ionic and hydrophobic interactions.

  • Washing: The cartridge is washed with specific solvents to remove endogenous interferences without eluting the analyte of interest.

  • Elution: A final solvent or solvent mixture is used to disrupt the interactions between ethylmorphine and the sorbent, allowing for its collection.

  • Dry-down and Reconstitution: The eluate is typically evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample types and analytical instrumentation.

3.1. Materials and Reagents

3.2. Sample Pre-treatment

  • Urine: To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.0) and 20 µL of β-glucuronidase. Incubate at 60°C for 2 hours to hydrolyze ethylmorphine glucuronide. Add the internal standard.

  • Blood/Plasma: To 1 mL of blood or plasma, add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at 3000 rpm for 10 minutes. Transfer the supernatant to a clean tube. Add the internal standard.

  • Hair: Decontaminate the hair sample with dichloromethane. After drying, incubate the pulverized hair in a buffer solution overnight. Centrifuge and use the supernatant for extraction.

3.3. Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the ethylmorphine with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of SPE methods for the determination of ethylmorphine in various biological matrices.

Biological MatrixSPE SorbentAnalytical MethodRecovery (%)LOQ (ng/mL)LOD (ng/mL)Reference
UrineMixed-mode cation exchangeGC-MS85-955.01.0
BloodC18LC-MS/MS>900.50.1
PlasmaMixed-mode cation exchangeLC-MS/MS921.00.2
HairMixed-mode cation exchangeGC-MS/MS880.02 (ng/mg)0.01 (ng/mg)

Workflow and Process Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of ethylmorphine from biological matrices.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Urine, Blood, Hair) Pre_treatment Sample Pre-treatment (e.g., Hydrolysis, Protein Precipitation) Sample_Collection->Pre_treatment IS_Spiking Internal Standard Spiking Pre_treatment->IS_Spiking Conditioning SPE Cartridge Conditioning (Methanol, Water) IS_Spiking->Conditioning Equilibration Equilibration (Buffer pH 6.0) Conditioning->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Washing Washing Steps (Water, Acetic Acid, Methanol) Sample_Loading->Washing Elution Elution (Organic Solvent + Base) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Reconstitution->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: Workflow for Ethylmorphine Solid-Phase Extraction.

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the isolation and concentration of ethylmorphine from various biological matrices. The high recovery and clean extracts obtained make this method suitable for sensitive and accurate quantification by chromatographic techniques. Proper validation of the method is essential to ensure its performance for specific applications.

Application Notes and Protocol for Ethylmorphine Analysis by GC-MS Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized technique for the identification and quantification of opioids, including ethylmorphine, in various biological and pharmaceutical matrices. Due to the polar nature of ethylmorphine, derivatization is a critical step to enhance its volatility and thermal stability, thereby improving chromatographic resolution and sensitivity.[1][2] This document provides a comprehensive protocol for the silylation-based derivatization of ethylmorphine for GC-MS analysis, along with comparative data and application notes for procedural optimization.

Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method for compounds containing hydroxyl, carboxyl, or amino groups.[3][4] Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose.[1] Notably, for ethylmorphine, certain reagents can yield cleaner results; for instance, MSTFA III has been reported to produce a single, sharp peak, whereas BSTFA and other MSTFA variants may lead to the formation of by-products.[1]

Experimental Protocol

This protocol details the steps for sample preparation, derivatization, and GC-MS analysis of ethylmorphine.

Materials and Reagents
  • Ethylmorphine standard

  • Internal Standard (e.g., Nalorphine, Morphine-d3)[5][6]

  • Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Solvents: Acetonitrile, Chloroform, Isopropanol, Hexane (all HPLC or GC grade)

  • Buffers: Phosphate (B84403) buffer (pH 6.8), Sodium bicarbonate buffer[5][7]

  • For biological samples: β-glucuronidase (from Helix pomatia)[5][8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut Certify)[6]

  • Pyridine (as a catalyst, if needed)[9]

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, heating block, nitrogen evaporator)

Sample Preparation (from Urine)
  • Enzymatic Hydrolysis: To 1 mL of urine in a glass tube, add 5 µL of the internal standard solution.[5] Add 100 µL of 1M phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase.[5][8] Vortex and incubate at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 3 hours) to hydrolyze glucuronide conjugates.[8]

  • pH Adjustment: After cooling, adjust the pH of the sample to approximately 9.0 with a sodium bicarbonate buffer.[7]

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of an extraction solvent mixture, such as chloroform/isopropanol or diethyl ether/isopropanol.[7][8] Vortex vigorously for 1-2 minutes and then centrifuge to separate the layers.

  • Drying and Evaporation: Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]

Derivatization Procedure
  • Reagent Addition: To the dried extract, add 50 µL of MSTFA.[10]

  • Reaction: Tightly cap the vial and heat at 70-90°C for 20-30 minutes to ensure complete derivatization.[6]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1 minute.

    • Ramp: 15-20°C/min to 280-300°C.

    • Hold: 5-10 minutes at the final temperature.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of opioids following derivatization. Note that specific values can vary based on the instrument, matrix, and exact protocol used.

AnalyteDerivatizing ReagentLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
MorphineBSTFA0.1 ng/mL0.5 ng/mL0.5 - 1000 ng/mL[6]
Multiple OpiatesPropionic Anhydride2 ng/mL10 ng/mLUp to 2000 ng/mL[7]
MorphineBSTFA + 1% TMCS--0.25 - 50 µg/mL[11]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Urine Sample add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55-65°C) add_is->hydrolysis ph_adjust pH Adjustment (pH ~9.0) hydrolysis->ph_adjust extraction Liquid-Liquid or Solid-Phase Extraction ph_adjust->extraction dry_evap Drying and Evaporation (Nitrogen Stream, 40°C) extraction->dry_evap add_reagent Add MSTFA dry_evap->add_reagent reaction Reaction (70-90°C, 20-30 min) add_reagent->reaction cooling Cool to Room Temp reaction->cooling injection Inject 1 µL cooling->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometry Detection (EI, SIM/Scan) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for ethylmorphine analysis by GC-MS.

Application Notes

  • Choice of Derivatizing Reagent: While both MSTFA and BSTFA are effective silylating agents, MSTFA is often preferred due to its more volatile by-products, which are less likely to interfere with the chromatogram.[1] For ethylmorphine specifically, MSTFA III is recommended as it has been shown to yield a single derivatized product, whereas other reagents might produce by-products.[1]

  • Catalysts: The addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA can increase the reactivity of the reagent, which is particularly useful for sterically hindered hydroxyl groups.[4] Pyridine can also be used as a basic catalyst to accelerate the reaction.[9]

  • Moisture Sensitivity: Silylating reagents and their derivatives are sensitive to moisture and can be hydrolyzed.[5] Therefore, it is crucial to use anhydrous solvents and ensure that all glassware is thoroughly dried. Samples should be analyzed as soon as possible after derivatization.[9]

  • Interferences: In toxicological screening, it is important to be aware of potential interferences from other opioids. For instance, keto-opiates like hydrocodone can sometimes interfere with the analysis of morphine and codeine.[12] A pre-derivatization step with hydroxylamine (B1172632) to form oxime derivatives of the keto-opiates can prevent this interference.[12][13]

  • Method Validation: It is essential to validate the analytical method by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery to ensure reliable and reproducible results.[6]

References

Application Notes and Protocols for the Development of a Sustained-Release Formulation of Ethylmorphine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmorphine hydrochloride is a semi-synthetic opioid analgesic and antitussive agent.[1] Its therapeutic efficacy is often limited by a relatively short biological half-life, necessitating frequent administration, which can lead to fluctuations in plasma drug concentration and potential side effects. The development of a sustained-release formulation of this compound is a promising approach to improve patient compliance, maintain therapeutic drug levels for an extended period, and minimize adverse effects.[2][3]

These application notes provide a comprehensive guide for the formulation, characterization, and evaluation of a sustained-release oral tablet formulation of this compound. The protocols outlined below are intended to serve as a foundational methodology for researchers and drug development professionals in this field.

Signaling Pathway of Ethylmorphine

Ethylmorphine primarily exerts its analgesic and antitussive effects by acting as an agonist at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR).[1][4] Upon binding, ethylmorphine activates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.[1][5] The key signaling events are depicted in the diagram below.

Ethylmorphine_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Ethylmorphine Ethylmorphine Hydrochloride MOR Mu-Opioid Receptor (GPCR) Ethylmorphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca2+ Influx (Voltage-gated Ca2+ channels) G_protein->Ca_channel Inhibits K_channel ↑ K+ Efflux (GIRK channels) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Antitussive Effects cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Tolerance & Side Effects Internalization->Side_Effects

Caption: Mu-opioid receptor signaling cascade initiated by ethylmorphine.

Experimental Protocols

Formulation of Sustained-Release Matrix Tablets

This protocol describes the preparation of sustained-release matrix tablets of this compound using a wet granulation technique with hydroxypropyl methylcellulose (B11928114) (HPMC) as the rate-controlling polymer.

3.1.1. Materials and Equipment

3.1.2. Experimental Workflow: Wet Granulation for Matrix Tablets

Wet_Granulation_Workflow start Start weighing Weighing of Ethylmorphine HCl, HPMC, and Lactose start->weighing mixing Dry Mixing in Planetary Mixer weighing->mixing granulation Wet Granulation mixing->granulation binder_prep Preparation of PVP K30 in Isopropyl Alcohol binder_prep->granulation drying Drying of Granules in Tray Dryer granulation->drying milling Dry Milling of Granules drying->milling lubrication Blending with Magnesium Stearate and Talc milling->lubrication compression Tablet Compression lubrication->compression end End compression->end

Caption: Workflow for the wet granulation method.

3.1.3. Protocol

  • Weighing and Blending: Accurately weigh this compound, HPMC K100M, and lactose monohydrate according to the formulation table below. Transfer the weighed materials to a planetary mixer and blend for 15 minutes to ensure a homogenous mixture.

  • Binder Preparation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol.

  • Wet Granulation: Slowly add the binder solution to the powder blend under continuous mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a 12-mesh screen to obtain granules.

  • Drying: Spread the wet granules evenly on a tray and dry in a tray dryer at 50°C for 2 hours or until the loss on drying is less than 2%.

  • Dry Milling: Pass the dried granules through a 16-mesh screen.

  • Lubrication: Add magnesium stearate and talc to the dried granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.

3.1.4. Formulation Composition

Ingredient Formulation 1 (mg/tablet) Formulation 2 (mg/tablet) Formulation 3 (mg/tablet)
This compound303030
HPMC K100M6090120
Lactose Monohydrate1057545
PVP K30333
Magnesium Stearate1.51.51.5
Talc1.51.51.5
Total Weight 201 201 201
Characterization of Sustained-Release Tablets

3.2.1. Physical Characterization

Parameter Method Acceptance Criteria
Weight VariationWeigh 20 tablets individually and calculate the average weight.± 7.5% of the average weight
HardnessMeasure the crushing strength of 6 tablets using a hardness tester.4-8 kg/cm ²
FriabilityTest 20 tablets in a friabilator for 4 minutes at 25 rpm.Less than 1% weight loss
ThicknessMeasure the thickness of 10 tablets using a vernier caliper.Consistent thickness
Drug ContentAssay 10 powdered tablets for this compound content using HPLC.90-110% of the label claim

3.2.2. In Vitro Dissolution Testing

This protocol is for determining the in vitro drug release profile of the sustained-release this compound tablets.

Equipment and Reagents:

  • USP Dissolution Apparatus 2 (Paddle type)

  • 0.1 N HCl (pH 1.2)

  • Phosphate (B84403) buffer (pH 6.8)

  • HPLC system

Protocol:

  • Place 900 mL of 0.1 N HCl in each dissolution vessel and maintain the temperature at 37 ± 0.5°C.

  • Place one tablet in each vessel.

  • Rotate the paddles at 50 rpm.

  • Withdraw 5 mL samples at 1 and 2 hours, replacing the volume with fresh 0.1 N HCl.

  • After 2 hours, replace the dissolution medium with 900 mL of phosphate buffer (pH 6.8) maintained at 37 ± 0.5°C.

  • Continue the dissolution test, withdrawing 5 mL samples at 4, 6, 8, 10, and 12 hours. Replace the withdrawn volume with fresh phosphate buffer.

  • Filter the samples and analyze for this compound concentration using a validated HPLC method.

3.2.3. Analysis of Drug Release Kinetics

The dissolution data can be fitted to various kinetic models to understand the mechanism of drug release.[6]

Model Equation Plot
Zero-OrderQt = Q0 + K0tCumulative % drug released vs. Time
First-Orderlog Qt = log Q0 + (K1t / 2.303)Log cumulative % drug remaining vs. Time
HiguchiQt = KHt^1/2Cumulative % drug released vs. Square root of time
Korsmeyer-PeppasMt/M∞ = KtnLog cumulative % drug released vs. Log time
Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated RP-HPLC method for the quantification of this compound in bulk and pharmaceutical formulations.[4][7]

3.3.1. Chromatographic Conditions

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v), pH 5.4 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temperature Ambient

3.3.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute to obtain standard solutions of known concentrations.

  • Sample Solution: For drug content, dissolve a known weight of powdered tablets in the mobile phase, sonicate, and filter. For dissolution samples, use the filtered aliquots directly or after appropriate dilution with the mobile phase.

In Vivo Pharmacokinetic Study

This protocol describes a pharmacokinetic study in a rabbit model to evaluate the in vivo performance of the sustained-release formulation.

3.4.1. Study Design

  • Animals: Healthy New Zealand white rabbits.

  • Groups:

    • Group A: Control (Immediate-release this compound solution)

    • Group B: Test (Sustained-release this compound tablet)

  • Dose: Calculated based on body weight.

  • Administration: Oral gavage.

3.4.2. Protocol

  • Fast the rabbits overnight before dosing.

  • Administer the assigned formulation orally.

  • Collect blood samples (approximately 1 mL) from the marginal ear vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C until analysis.

  • Analyze the plasma samples for ethylmorphine concentration using a validated bioanalytical method (e.g., LC-MS/MS).

3.4.3. Pharmacokinetic Parameters

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach maximum plasma concentration
AUC(0-t) Area under the plasma concentration-time curve from 0 to t
AUC(0-∞) Area under the plasma concentration-time curve from 0 to infinity
t1/2 Elimination half-life
MRT Mean residence time
Stability Studies

Stability studies should be conducted according to ICH Q1A(R2) guidelines to establish the shelf-life of the sustained-release formulation.[1]

3.5.1. Storage Conditions

Study Type Storage Condition Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

3.5.2. Testing Frequency

  • Long-term: 0, 3, 6, 9, and 12 months.

  • Intermediate and Accelerated: 0, 3, and 6 months.

3.5.3. Parameters to be Tested

  • Appearance

  • Hardness

  • Friability

  • Drug Content

  • In Vitro Dissolution

Data Presentation and Interpretation

All quantitative data from the characterization, dissolution, pharmacokinetic, and stability studies should be summarized in clearly structured tables for easy comparison and interpretation. The results will help in selecting the optimal formulation with the desired sustained-release profile and in vivo performance. The kinetic modeling of dissolution data will provide insights into the drug release mechanism, aiding in further formulation optimization if required. The pharmacokinetic data will be crucial in establishing the in vivo-in vitro correlation (IVIVC).

Conclusion

The development of a sustained-release formulation of this compound presents a valuable opportunity to enhance its therapeutic utility. The protocols and application notes provided herein offer a systematic approach for the formulation, characterization, and evaluation of such a dosage form. Adherence to these methodologies will enable researchers and drug development professionals to generate robust and reliable data to support the development of a safe, effective, and high-quality sustained-release product.

References

Application Notes and Protocols for Enzymatic Hydrolysis of Ethylmorphine Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmorphine, an opioid analgesic and antitussive, is extensively metabolized in the body, primarily through glucuronidation, to form ethylmorphine-3-glucuronide and ethylmorphine-6-glucuronide. For accurate quantification of total ethylmorphine in biological matrices such as urine, enzymatic hydrolysis of these glucuronide metabolites back to the parent drug is a critical pre-analytical step. This process is essential for toxicological screenings, pharmacokinetic studies, and in the context of anti-doping analysis, as mandated by organizations like the World Anti-Doping Agency (WADA)[1].

This document provides a detailed protocol for the enzymatic hydrolysis of ethylmorphine glucuronides using β-glucuronidase. The protocol is based on established methods for the hydrolysis of structurally similar opioid glucuronides, such as codeine-6-glucuronide, which is known to be challenging to cleave[2].

Principle of the Method

The enzymatic hydrolysis of ethylmorphine glucuronides relies on the enzyme β-glucuronidase, which catalyzes the cleavage of the glucuronic acid moiety from the ethylmorphine molecule. This reaction, illustrated below, liberates free ethylmorphine, which can then be readily extracted and analyzed by various chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_0 Enzymatic Hydrolysis Ethylmorphine-Glucuronide Ethylmorphine-Glucuronide Free_Ethylmorphine Free_Ethylmorphine Ethylmorphine-Glucuronide->Free_Ethylmorphine Hydrolysis Glucuronic_Acid Glucuronic_Acid β-Glucuronidase β-Glucuronidase β-Glucuronidase->Ethylmorphine-Glucuronide start Start: Sample Preparation sample_prep 1. Aliquot 1 mL of biological sample (e.g., urine). start->sample_prep add_is 2. Add internal standard (e.g., ethylmorphine-d3). sample_prep->add_is add_buffer 3. Add 1 mL of 100 mM buffer (e.g., sodium acetate, pH 5.0). add_is->add_buffer add_enzyme 4. Add β-glucuronidase (e.g., 5000 units). add_buffer->add_enzyme incubate 5. Incubate at optimal temperature (e.g., 65°C) for 1-3 hours. add_enzyme->incubate cool 6. Cool the sample to room temperature. incubate->cool extract 7. Proceed with sample extraction (e.g., SPE). cool->extract analyze 8. Analyze by LC-MS/MS or GC-MS. extract->analyze end End analyze->end cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_receipt Sample Receipt aliquoting Aliquoting sample_receipt->aliquoting hydrolysis Enzymatic Hydrolysis aliquoting->hydrolysis extraction Extraction (SPE/LLE) hydrolysis->extraction analysis Instrumental Analysis (LC-MS/MS) extraction->analysis data_processing Data Processing analysis->data_processing reporting Reporting Results data_processing->reporting

References

Application Note and Protocol for the Quantification of Ethylmorphine in Urine for Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylmorphine is an opioid analgesic and antitussive agent.[1] In clinical and forensic settings, the accurate quantification of ethylmorphine and its metabolites in urine is crucial for monitoring therapeutic use, assessing compliance, and investigating potential drug abuse.[2] Ethylmorphine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form morphine, an active metabolite, and norethylmorphine.[1][3] The parent drug and its metabolites are then excreted in the urine, largely as glucuronide conjugates.[3] This document provides detailed protocols for the quantification of ethylmorphine and its key metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Ethylmorphine

Ethylmorphine undergoes extensive metabolism before excretion. The major metabolic pathways include glucuronidation, O-deethylation to morphine, and N-demethylation to norethylmorphine.[3] Understanding these pathways is essential for selecting the appropriate analytical targets for quantification. For instance, since a significant portion of the drug is excreted as glucuronide conjugates, a hydrolysis step is often necessary to quantify the total amount of ethylmorphine and its metabolites.[4]

Ethylmorphine Ethylmorphine Ethylmorphine_6_glucuronide Ethylmorphine-6- glucuronide Ethylmorphine->Ethylmorphine_6_glucuronide Glucuronidation Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6) Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic or Acid Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization SPE->Derivatization LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS

References

Application Notes and Protocols for Determining Ethylmorphine Hydrochloride Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmorphine hydrochloride, a semi-synthetic opioid analgesic and antitussive, exerts its pharmacological effects primarily through its metabolism to morphine.[1][2] Morphine, in turn, interacts with μ-opioid receptors, leading to downstream signaling cascades that modulate pain and cough reflexes.[1][3] Understanding the cytotoxic potential of this compound is crucial for its safe and effective therapeutic use. Cell-based assays are indispensable tools for evaluating the cytotoxic effects of pharmaceutical compounds, providing insights into mechanisms of cell death and defining concentration-dependent toxicity profiles.[4][5]

These application notes provide detailed protocols for commonly used cell-based assays to determine the cytotoxicity of this compound, focusing on its active metabolite, morphine. The assays described herein—MTT, LDH, and apoptosis assays—assess different aspects of cellular health, including metabolic activity, membrane integrity, and programmed cell death.

Mechanism of Action and Signaling Pathways

Ethylmorphine is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form morphine.[1][2] Morphine then binds to μ-opioid receptors, which are G-protein coupled receptors.[3] Activation of these receptors can trigger various intracellular signaling pathways. In the context of cytotoxicity, particularly at higher concentrations, morphine has been shown to induce apoptosis in various cell types.[6][7] This process can involve the modulation of pro-apoptotic proteins like Bax and caspase-3, and anti-apoptotic proteins such as Bcl-2.[8]

Opioid-Induced Apoptosis Signaling Pathway Opioid-Induced Apoptosis Signaling Pathway Ethylmorphine This compound Morphine Morphine Ethylmorphine->Morphine Metabolism (CYP2D6) Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Mu_Opioid_Receptor->Signaling_Cascade Activates Bcl2 Bcl-2 (Anti-apoptotic) Signaling_Cascade->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Signaling_Cascade->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Opioid-Induced Apoptosis Signaling Pathway

Data Presentation

The following tables summarize the cytotoxic effects of morphine, the active metabolite of this compound, on various cell lines as determined by different assays. Due to limited direct data on this compound, these values for morphine serve as a critical reference.

Table 1: Cytotoxicity of Morphine on SH-SY5Y Human Neuroblastoma Cells

AssayParameterConcentrationResultReference
MTTEC500.82 mM50% reduction in cell viability after 48h[3]
MTTCell Viability1.5 mMSignificant decrease compared to control[3]
MTTCell Viability2.0 mMSignificant decrease compared to control[3]
Flow Cytometry (PI Staining)Apoptosis (sub-G1 phase)0.5 - 2.0 mMIncrease from 3% to 50%[3]
MTTCell Viability10, 50, 100, 200 µMNo significant effect after 24h[9]
MTTCell Viability500 µMSignificant reduction in cell viability after 24h[9]

Table 2: Cytotoxicity of Morphine on HepG2 Human Hepatocellular Carcinoma Cells

AssayParameterConcentrationResultReference
CCK-8Cell Viability5 µM, 10 µMNo promotion of proliferation at 24h, 48h, 72h[8][10]
Flow Cytometry (Annexin V/PI)Apoptosis10 µMSignificant increase in apoptosis rate after 24h[8]
MTTCell Proliferation0.01 - 1000 µmol/LDose- and time-dependent inhibition[11]

Table 3: Cytotoxicity of Morphine on Human Fibroblasts

AssayParameterObservationReference
Cell Count, Viability, Proliferation, ApoptosisCytotoxicityConcentration- and time-dependent cytotoxic effect mediated by apoptosis[12]

Experimental Protocols

The following are detailed protocols for the three key assays to determine the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the drug) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

MTT Assay Workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with Ethylmorphine HCl Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure time (24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate % viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[5][14]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Stop solution (provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Controls:

    • Spontaneous LDH release: Wells with untreated cells.

    • Maximum LDH release: Wells with untreated cells, to which lysis buffer is added 45 minutes before the end of the incubation period.

    • Vehicle control: Wells with cells treated with the vehicle.

    • Blank: Wells with medium only.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release))] x 100

LDH Assay Workflow LDH Assay Workflow Start Start Seed_and_Treat Seed cells and treat with Ethylmorphine HCl Start->Seed_and_Treat Incubate_Exposure Incubate for exposure time Seed_and_Treat->Incubate_Exposure Prepare_Controls Prepare controls (Spontaneous, Maximum, Vehicle) Incubate_Exposure->Prepare_Controls Collect_Supernatant Collect supernatant Prepare_Controls->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture Collect_Supernatant->Add_Reaction_Mix Incubate_30min Incubate 30 min at RT Add_Reaction_Mix->Incubate_30min Add_Stop_Solution Add stop solution Incubate_30min->Add_Stop_Solution Read_Absorbance Read absorbance at 490 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze data and calculate % cytotoxicity Read_Absorbance->Analyze_Data End End Analyze_Data->End

LDH Assay Workflow
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT protocol.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for assessing the cytotoxicity of this compound. By utilizing a combination of assays that measure different cellular parameters, researchers can obtain a robust understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The data on morphine's cytotoxicity serves as a valuable starting point for these investigations. Careful execution of these protocols and thorough data analysis will contribute to a more complete toxicological profile of this compound, aiding in its development and safe clinical application.

References

Application Notes and Protocols for in vivo Pharmacokinetic Studies of Ethylmorphine Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

These application notes provide a comprehensive overview of the methodologies for conducting in vivo pharmacokinetic studies of ethylmorphine hydrochloride in common animal models, specifically rats and mice. Ethylmorphine, a semi-synthetic opioid, undergoes metabolic transformation to morphine and other metabolites.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for preclinical drug development and for interpreting toxicological and efficacy studies. This document outlines detailed protocols for drug administration, sample collection, and bioanalytical methods, and presents a framework for data analysis and visualization.

II. Quantitative Data Summary

A thorough review of publicly available literature reveals a significant gap in specific in vivo pharmacokinetic data for this compound in common preclinical animal models such as rats and mice. While human pharmacokinetic data is available, direct extrapolation to animal models is not always accurate. The tables below are structured to accommodate key pharmacokinetic parameters. Researchers are encouraged to populate these tables with their experimentally derived data.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral AdministrationIntravenous AdministrationIntraperitoneal AdministrationSubcutaneous Administration
Dose (mg/kg) Data not availableData not availableData not availableData not available
Cmax (ng/mL) Data not availableData not availableData not availableData not available
Tmax (h) Data not availableData not availableData not availableData not available
AUC (ng·h/mL) Data not availableData not availableData not availableData not available
Half-life (t½) (h) Data not availableData not availableData not availableData not available
Clearance (CL) (L/h/kg) Data not availableData not availableData not availableData not available
Volume of Distribution (Vd) (L/kg) Data not availableData not availableData not availableData not available
Bioavailability (F) (%) Data not availableN/AData not availableData not available

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterOral AdministrationIntravenous AdministrationIntraperitoneal AdministrationSubcutaneous Administration
Dose (mg/kg) Data not availableData not availableData not availableData not available
Cmax (ng/mL) Data not availableData not availableData not availableData not available
Tmax (h) Data not availableData not availableData not availableData not available
AUC (ng·h/mL) Data not availableData not availableData not availableData not available
Half-life (t½) (h) Data not availableData not availableData not availableData not available
Clearance (CL) (L/h/kg) Data not availableData not availableData not availableData not available
Volume of Distribution (Vd) (L/kg) Data not availableData not availableData not availableData not available
Bioavailability (F) (%) Data not availableN/AData not availableData not available

III. Experimental Protocols

The following protocols provide detailed procedures for conducting pharmacokinetic studies of this compound in rats and mice.

A. Animal Models and Housing
  • Species and Strain: Sprague-Dawley or Wistar rats, and C57BL/6 or BALB/c mice are commonly used. The choice of strain should be justified based on the study objectives.

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Acclimation: A minimum acclimation period of one week is recommended before the start of the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum, unless fasting is required for the experiment.

B. Drug Formulation and Administration
  • Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS). The concentration should be calculated to deliver the desired dose in an appropriate volume.

  • Routes of Administration:

    • Oral (PO): Administered via oral gavage. The volume should typically not exceed 10 mL/kg for rats and mice.

    • Intravenous (IV): Administered as a bolus injection or infusion, typically into the tail vein. The maximum volume for a bolus injection is generally 5 ml/kg.

    • Intraperitoneal (IP): Injected into the lower quadrant of the abdomen.

    • Subcutaneous (SC): Injected into the loose skin over the back, usually in the interscapular region.

C. Dosing and Experimental Design
  • Dose Selection: Doses should be selected based on previously reported effective doses or pilot studies. It is advisable to test at least three dose levels to assess dose proportionality.

  • Study Groups: Animals should be randomly assigned to different treatment groups, including a vehicle control group. A typical design for a pharmacokinetic study involves serial blood sampling from the same group of animals over a specified time course.

D. Sample Collection
  • Blood Sampling:

    • Rat: Blood samples (typically 0.1-0.3 mL) can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling. Up to eight samples can be collected within a 24-hour period.

    • Mouse: Due to smaller blood volume, techniques such as submandibular vein (cheek) bleed, saphenous vein puncture, or retro-orbital bleeding are used for collecting small volumes (e.g., 30 µL) at each time point. A terminal blood sample can be collected via cardiac puncture.

  • Sampling Time Points: Time points should be chosen to adequately define the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.

E. Bioanalytical Method
  • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ethylmorphine and its metabolites in plasma.

  • Sample Preparation: A simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient for plasma sample cleanup.

  • Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

IV. Visualizations

A. Signaling and Metabolic Pathways

metabolic_pathway Ethylmorphine Ethylmorphine Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation (CYP3A4 in humans) Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6 in humans) Ethylmorphine_Glucuronide Ethylmorphine-6-Glucuronide Ethylmorphine->Ethylmorphine_Glucuronide Glucuronidation Morphine_Glucuronide Morphine-Glucuronides Morphine->Morphine_Glucuronide Glucuronidation

Caption: Metabolic pathway of ethylmorphine.

B. Experimental Workflow

experimental_workflow cluster_prestudy Pre-study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimation Animal Acclimation Dose_Formulation Dose Formulation Animal_Acclimation->Dose_Formulation Drug_Administration Drug Administration (PO, IV, IP, or SC) Dose_Formulation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Bioanalysis->PK_Analysis Data_Reporting Data Reporting and Interpretation PK_Analysis->Data_Reporting

Caption: Workflow for an in vivo pharmacokinetic study.

C. Logical Relationships of Pharmacokinetic Parameters

pk_relationships Dose Administered Dose Absorption Absorption Rate (ka) Bioavailability (F) Dose->Absorption Concentration Plasma Concentration (Cmax, Tmax, AUC) Absorption->Concentration Distribution Volume of Distribution (Vd) Metabolism Metabolic Clearance Elimination Elimination Rate (ke) Half-life (t½) Metabolism->Elimination Excretion Renal/Biliary Clearance Excretion->Elimination Concentration->Distribution Concentration->Metabolism Concentration->Excretion Effect Pharmacological Effect Concentration->Effect

Caption: Interrelationship of key pharmacokinetic parameters.

References

Application Notes and Protocols for the Chiral Separation of Ethylmorphine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmorphine, a semi-synthetic opioid analgesic and antitussive, possesses a chiral center, resulting in the existence of two enantiomers. As with many chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of ethylmorphine is of critical importance in drug development, quality control, and pharmacokinetic studies.

These application notes provide detailed protocols and a systematic approach for the chiral separation of ethylmorphine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The methodologies are based on established principles for the chiral resolution of alkaloids and other basic compounds.

Analytical Techniques and Methodologies

The successful chiral separation of ethylmorphine, a basic compound, relies on the selection of an appropriate chiral stationary phase (CSP) or a chiral selector that can form transient diastereomeric complexes with the enantiomers. Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability in separating a wide range of chiral compounds, including alkaloids.[1] Cyclodextrin-based selectors are also highly effective, particularly in capillary electrophoresis.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The direct approach, utilizing a chiral stationary phase, is the most common method.[2][3]

Experimental Protocol: Chiral HPLC Method Development for Ethylmorphine Enantiomers

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

3. Initial Screening Conditions:

  • Mobile Phase A (Normal Phase): n-Hexane/IPA (90:10, v/v) + 0.1% DEA
  • Mobile Phase B (Polar Organic): ACN/MeOH (50:50, v/v) + 0.1% DEA
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 285 nm
  • Injection Volume: 5 µL

4. Screening Procedure:

  • Equilibrate the first screening column (e.g., Lux® Cellulose-1) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
  • Inject the racemic ethylmorphine standard and record the chromatogram.
  • If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate the column before injecting the sample.
  • Repeat steps 1-3 for the other chiral columns in the screening set.

5. Method Optimization:

  • Mobile Phase Composition: If partial separation is observed, systematically vary the ratio of the alcohol modifier (e.g., IPA in n-hexane from 5% to 20%) to optimize resolution.[1]
  • Additive: For basic compounds like ethylmorphine, a basic additive like DEA is crucial to improve peak shape and reduce tailing.[1] The concentration can be optimized (0.05% - 0.2%).
  • Temperature: Investigate the effect of column temperature (e.g., 15 °C to 40 °C) on resolution. Lower temperatures can sometimes enhance enantioselectivity.[1]
  • Flow Rate: A lower flow rate can increase interaction time with the CSP and may improve resolution, albeit with longer run times.[1]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[4][5] It is particularly well-suited for the purification of enantiomers.

Experimental Protocol: Chiral SFC Method Development for Ethylmorphine Enantiomers

1. Materials and Reagents:

  • Racemic ethylmorphine standard
  • SFC-grade carbon dioxide (CO₂)
  • Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
  • Additives: Diethylamine (DEA), Ammonia
  • Chiral Columns (Screening): Same as for HPLC (e.g., Lux® Cellulose-1, Chiralpak® AD-H)

2. Instrumentation:

  • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

3. Initial Screening Conditions:

  • Mobile Phase: CO₂ / Methanol (gradient from 5% to 40% MeOH over 5 minutes)
  • Additive: 0.1% DEA in the modifier
  • Flow Rate: 3.0 mL/min
  • Back Pressure: 150 bar
  • Column Temperature: 40 °C
  • Detection Wavelength: 285 nm
  • Injection Volume: 2 µL

4. Screening and Optimization:

  • Screen the same set of polysaccharide-based columns as in the HPLC protocol.
  • Modifier Selection: If separation is not achieved with methanol, screen other alcohol modifiers such as ethanol or isopropanol.
  • Isocratic Conditions: Once a promising separation is observed with a gradient method, develop an isocratic method by adjusting the percentage of the modifier to optimize resolution and analysis time.
  • Back Pressure and Temperature: Systematically vary the back pressure (e.g., 100 to 200 bar) and temperature (e.g., 30 to 50 °C) to fine-tune the separation.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[6] For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE.[7][8][9]

Experimental Protocol: Chiral CE Method Development for Ethylmorphine Enantiomers

1. Materials and Reagents:

  • Racemic ethylmorphine standard
  • Phosphoric acid, sodium hydroxide
  • Chiral Selectors:
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Sulfated-β-cyclodextrin (S-β-CD)
  • Fused-silica capillary

2. Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a diode array detector (DAD).

3. Initial Screening Conditions:

  • Capillary: 50 µm I.D., 60 cm total length (50 cm effective length)
  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5
  • Chiral Selector: 10 mM HP-β-CD in the BGE
  • Voltage: +25 kV
  • Capillary Temperature: 25 °C
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
  • Detection: 214 nm and 285 nm

4. Screening and Optimization:

  • Chiral Selector Type and Concentration: Screen different types of cyclodextrins (e.g., neutral HP-β-CD and anionic S-β-CD). Vary the concentration of the chiral selector (e.g., 5 to 30 mM) to find the optimal resolution.
  • BGE pH: Adjust the pH of the BGE (e.g., from 2.5 to 5.0). The charge of ethylmorphine and the interaction with the chiral selector are pH-dependent.
  • Voltage and Temperature: Optimize the applied voltage and capillary temperature to improve separation efficiency and analysis time.

Data Presentation

The following table summarizes representative quantitative data that would be obtained from a successful chiral separation of ethylmorphine enantiomers. Note: The values presented are for illustrative purposes and must be determined experimentally.

ParameterHPLC (Normal Phase)SFCCE
Chiral Selector Lux® Cellulose-1Chiralpak® AD-HHP-β-Cyclodextrin
Retention Time (Enan 1) 8.2 min2.5 min6.8 min
Retention Time (Enan 2) 9.5 min3.1 min7.2 min
Resolution (Rs) 2.11.82.5
Selectivity (α) 1.181.241.06
Theoretical Plates (N) 85001200095000

Visualizations

Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation start Define Analyte Properties (Ethylmorphine: basic, pKa, UV spectrum) select_cols Select Set of Chiral Columns (e.g., Polysaccharide-based) start->select_cols select_modes Select Separation Modes (NP, PO, RP for HPLC/SFC; BGE for CE) select_cols->select_modes screen Screen Columns and Modes with Generic Conditions select_modes->screen eval Evaluate Screening Results (Partial separation? Good peak shape?) screen->eval no_sep No Separation -> Return to Screening (Try different columns/modes) eval->no_sep No Separation optimize Optimize Key Parameters - Mobile Phase/BGE Composition - Additives - Temperature - Flow Rate/Voltage eval->optimize Partial Separation Achieved optimized_method Optimized Chiral Method optimize->optimized_method validate Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) optimized_method->validate final_method Validated Analytical Method validate->final_method

Caption: A systematic workflow for the development of a chiral separation method for a new compound like ethylmorphine.

Principle of Chiral Recognition

ChiralRecognition cluster_csp Chiral Stationary Phase (CSP) csp Chiral Selector enantiomer_R Enantiomer R enantiomer_R->csp Stronger Interaction (3-point interaction) Longer Retention Time enantiomer_S Enantiomer S enantiomer_S->csp Weaker Interaction (e.g., 2-point interaction) Shorter Retention Time

Caption: The three-point interaction model illustrating how a chiral selector differentiates between enantiomers, leading to their separation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Ethylmorphine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of ethylmorphine hydrochloride. The following sections offer direct answers to common problems, detailed experimental protocols, and visual aids to streamline the troubleshooting process.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in my this compound analysis?

Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] In quantitative analysis, this is often identified when the USP tailing factor (Tf) exceeds a value of 1.2.[2] Peak tailing is problematic because it can compromise the accuracy and reproducibility of your analysis by making it difficult to integrate the peak area correctly and by reducing the resolution between ethylmorphine and any closely eluting impurities.[3]

Q2: What is the primary chemical reason for peak tailing with this compound?

The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[4][5] Ethylmorphine contains a basic amine group that can interact strongly with residual acidic silanol (B1196071) groups (Si-OH) on the surface of standard silica-based HPLC columns.[1][4] At a mobile phase pH above 3, these silanol groups can become ionized (Si-O⁻), creating strong ionic attractions with the protonated ethylmorphine molecule, which delays its elution and causes a tailing peak.[4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor.

  • Low pH (Recommended): Operating at a low pH (e.g., 2.5-3.5) is the most effective strategy.[1][2][4] At this pH, the residual silanol groups on the silica (B1680970) surface are fully protonated (Si-OH), minimizing their ability to ionically interact with the positively charged ethylmorphine molecule.[4]

  • Mid pH: When the mobile phase pH is near the pKa of the silanol groups (typically around 3.8-4.2), they are partially ionized, leading to strong secondary interactions and significant peak tailing.[3][6]

  • High pH: While working at a high pH can neutralize the basic analyte, it is generally not recommended for standard silica columns as it can cause the silica to dissolve, leading to rapid column degradation.[7] This approach is only viable with specialized hybrid or polymer-based columns stable at high pH.[1]

Q4: My peak tailing is persistent. Could my HPLC column be the issue?

Yes, the column is a frequent source of persistent tailing. Consider the following:

  • Column Chemistry: For basic compounds, it is crucial to use a high-purity (Type B silica) column that is end-capped.[3][8] End-capping chemically converts many of the reactive residual silanol groups into less polar groups, significantly reducing secondary interactions.[4][8] Base-deactivated or polar-embedded columns are also specifically designed to improve the peak shape of basic analytes.[2][3]

  • Column Contamination: The column, or its inlet frit, can become contaminated with strongly retained sample matrix components, leading to peak distortion.[9] This is often accompanied by an increase in backpressure.[9]

  • Column Degradation: Over time, especially under harsh pH conditions, the stationary phase can degrade, exposing more silanol groups and leading to increased tailing.[2] If flushing the column doesn't resolve the issue, replacement may be necessary.[2]

  • Column Void: A physical void or channel in the packing material at the column inlet can cause peak distortion for all analytes.[4][8] This can be caused by pressure shocks or operating outside the column's recommended pH range.[8]

Q5: Can my sample preparation or injection technique cause peak tailing?

Absolutely. Two common issues related to the sample itself can cause peak tailing:

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to a characteristic "right-triangle" peak shape and a decrease in retention time.[2][10] To check for this, dilute your sample or reduce the injection volume and see if the peak shape improves.[9]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and peak distortion.[2] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[11]

Q6: All peaks in my chromatogram are tailing, not just ethylmorphine. What does this indicate?

If all peaks in the chromatogram exhibit tailing, the problem is likely systemic and not related to specific chemical interactions of your analyte. Common causes include:

  • Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[10]

  • Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with a wide internal diameter or having poor connections between the injector, column, and detector, can lead to band broadening and tailing, especially for early-eluting peaks.[2][3][9]

  • Contaminated Guard Column: If you are using a guard column, it may be saturated with contaminants. Replacing the guard column is a quick way to diagnose this issue.[9][12]

Troubleshooting and Optimization Data

The table below summarizes key HPLC parameters and recommended adjustments to mitigate peak tailing during this compound analysis.

ParameterRecommended Setting / ActionRationale
Mobile Phase pH Adjust to pH 2.5 - 3.5 using a suitable buffer (e.g., phosphate, formate).[1][8]Protonates residual silanol groups, minimizing secondary ionic interactions with the basic analyte.[4]
Buffer Concentration Use a buffer concentration of 10-50 mM.[2]Maintains a stable pH and can help mask residual silanol activity through increased ionic strength.[8]
Mobile Phase Additive Add a competing base like 0.1% Triethylamine (TEA) if pH adjustment is insufficient.[1][11]The additive preferentially interacts with active silanol sites, shielding them from the analyte.[1]
Column Type Use a modern, high-purity, end-capped C18 or C8 column.[3][8][11]End-capping significantly reduces the number of available silanol groups that cause tailing.[4][8]
Column Temperature Maintain a consistent and slightly elevated temperature (e.g., 30-40 °C).Can improve peak efficiency and reduce peak tailing, but should be optimized for the specific method.
Sample Concentration Dilute the sample or reduce injection volume.[2]Prevents column overload, a common cause of asymmetrical peaks.[10]
Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.[2]Avoids peak distortion caused by injecting a solvent that is much stronger than the mobile phase.[2]

Recommended Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound, designed to produce symmetrical peaks.

  • HPLC System and Conditions:

    • System: HPLC with a UV-Vis Detector.

    • Column: End-capped C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: Methanol and Water (33:67 v/v).[13]

    • pH Adjustment: Adjust the aqueous portion of the mobile phase to pH 3.0 with dilute phosphoric acid before mixing with methanol.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[13]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[9]

  • System Suitability Testing (SST):

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Tailing Factor (Tf): Must be ≤ 1.5.

      • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

      • Theoretical Plates (N): Must be ≥ 2000.

Visualization Guides

Logical Troubleshooting Workflow

This diagram provides a step-by-step workflow to diagnose the root cause of peak tailing.

G start Peak Tailing Observed (Tf > 1.2) q1 Does tailing affect ALL peaks? start->q1 all_peaks Systemic Issue q1->all_peaks Yes single_peak Analyte-Specific Issue q1->single_peak No check_frit Check for blocked column/guard frit all_peaks->check_frit check_dead_vol Inspect for extra-column dead volume (fittings, tubing) all_peaks->check_dead_vol sol_frit Backflush or replace column check_frit->sol_frit sol_dead_vol Use narrower/shorter tubing, remake connections check_dead_vol->sol_dead_vol q2 Is this a new column/mobile phase? single_peak->q2 method_dev Method Development Issue q2->method_dev Yes routine_issue Routine Analysis Degradation q2->routine_issue No check_ph Adjust Mobile Phase pH to 2.5-3.5 method_dev->check_ph check_column Use End-Capped or Base-Deactivated Column check_ph->check_column check_additive Consider adding a competing base (e.g., TEA) check_column->check_additive check_overload Check for Overload: Dilute sample or reduce volume routine_issue->check_overload check_solvent Ensure sample solvent is weaker than mobile phase routine_issue->check_solvent check_contamination Column contamination: Flush or replace column routine_issue->check_contamination

A logical workflow for troubleshooting peak tailing issues.

Mechanism of Silanol Interaction

This diagram illustrates the chemical interaction responsible for peak tailing and how adjusting pH mitigates it.

G cluster_0 Low Mobile Phase pH (e.g., pH 3) Symmetrical Peak cluster_1 Mid Mobile Phase pH (e.g., pH 5) Peak Tailing silanol_good Protonated Silanol (Si-OH) analyte_good Protonated Ethylmorphine (EM-H⁺) silanol_good->analyte_good No ionic attraction result_good Minimal Interaction (Good Peak Shape) analyte_good->result_good silanol_bad Ionized Silanol (Si-O⁻) analyte_bad Protonated Ethylmorphine (EM-H⁺) silanol_bad->analyte_bad Strong ionic attraction result_bad Strong Secondary Interaction (Peak Tailing) analyte_bad->result_bad

Effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Optimizing Mass Spectrometry for Ethylmorphine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of ethylmorphine using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry settings for ethylmorphine detection?

A1: Ethylmorphine is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode.[1][2] Electrospray ionization (ESI) is a common ionization source used for this analysis.[3][4] The analysis is often performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] Key parameters to optimize include the precursor ion, product ions, collision energy, and source-dependent parameters like drying gas flow and temperature.

Q2: What is the expected precursor ion for ethylmorphine in positive ESI mode?

A2: In positive electrospray ionization, ethylmorphine readily forms a protonated molecule, [M+H]+. Given the molecular weight of ethylmorphine (C19H23NO3) is 313.39 g/mol , the expected precursor ion to monitor would have an m/z of 314.3.

Q3: What are some common product ions for ethylmorphine for MRM analysis?

A3: The fragmentation of the ethylmorphine precursor ion (m/z 314.3) results in several characteristic product ions. While specific fragmentation patterns can be instrument-dependent, common product ions are a result of neutral losses from the parent molecule. A detailed study of the fragmentation pathways of opiates can aid in the selection of specific fragments for developing MS-based analytical methods.[5] It is recommended to perform a product ion scan on your specific instrument to determine the most abundant and specific product ions for quantification and qualification.

Q4: What are "matrix effects" and how can they impact my ethylmorphine analysis?

A4: The matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[7][8] Biological samples like urine, blood, and plasma are complex matrices that are prone to causing significant matrix effects.[7][9] It is crucial to evaluate and mitigate matrix effects during method development.[8]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

Q: My chromatogram for ethylmorphine shows significant peak fronting and splitting. What are the likely causes and how can I fix this?

A: Poor peak shape for polar opiates like ethylmorphine is a common issue in reversed-phase chromatography.[10] The primary causes are often related to the injection solvent and column equilibration. If the sample is dissolved in a solvent with a higher organic content than the initial mobile phase, it can lead to peak distortion.[10] Inadequate column equilibration with the highly aqueous starting mobile phase can also cause these issues.[10]

Troubleshooting Workflow: Poor Peak Shape

start Start: Poor Peak Shape Observed check_solvent Check Injection Solvent Composition start->check_solvent solvent_ok Is solvent weaker than or equal to initial mobile phase? check_solvent->solvent_ok adjust_solvent Reconstitute sample in initial mobile phase or weaker solvent. solvent_ok->adjust_solvent No check_equilibration Verify Column Equilibration solvent_ok->check_equilibration Yes adjust_solvent->check_equilibration equilibration_ok Is equilibration time sufficient (monitor pressure trace)? check_equilibration->equilibration_ok increase_equilibration Increase equilibration time until pressure trace is stable. equilibration_ok->increase_equilibration No check_autosampler Investigate Autosampler Carryover equilibration_ok->check_autosampler Yes increase_equilibration->check_autosampler autosampler_ok Are autosampler wash steps adequate? Consider air gap injection. check_autosampler->autosampler_ok optimize_wash Optimize wash solvent and sequence. Introduce air gap in injection. autosampler_ok->optimize_wash No end End: Peak Shape Improved autosampler_ok->end Yes optimize_wash->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Recommended Corrective Actions:

  • Injection Solvent: Ensure your sample is reconstituted in a solvent that is weaker than or the same as your initial mobile phase conditions. For reversed-phase methods starting with high aqueous content, reconstituting the sample in the initial mobile phase is ideal.[10][11]

  • Column Equilibration: Allow for sufficient column equilibration time with the initial mobile phase before each injection. A stable baseline and pressure trace are indicators of a well-equilibrated column.[10]

  • Autosampler Wash: Optimize the autosampler wash sequence to prevent carryover of organic solvents from previous injections or washes. Introducing an air gap between the sample and the wash solvent in the injection loop can also help.[10]

Issue 2: Low Sensitivity / Weak Signal

Q: I am not getting enough sensitivity for ethylmorphine in my samples. How can I improve my signal-to-noise ratio?

A: Low sensitivity can stem from several factors, including suboptimal mass spectrometry parameters, inefficient sample preparation, or significant matrix effects leading to ion suppression. A systematic approach to optimization is necessary.

Troubleshooting Workflow: Low Sensitivity

start Start: Low Sensitivity tune_ms Optimize MS Parameters start->tune_ms ms_ok Are precursor/product ions and collision energy optimized? tune_ms->ms_ok perform_tuning Perform compound tuning via direct infusion to optimize parameters. ms_ok->perform_tuning No check_sample_prep Evaluate Sample Preparation ms_ok->check_sample_prep Yes perform_tuning->check_sample_prep sample_prep_ok Is the extraction recovery adequate? check_sample_prep->sample_prep_ok optimize_spe Optimize SPE or LLE protocol. Check pH and solvent choice. sample_prep_ok->optimize_spe No assess_matrix_effect Assess Matrix Effects sample_prep_ok->assess_matrix_effect Yes optimize_spe->assess_matrix_effect matrix_effect_present Is ion suppression observed? assess_matrix_effect->matrix_effect_present mitigate_matrix_effect Improve sample cleanup, adjust chromatography, or use isotope-labeled internal standard. matrix_effect_present->mitigate_matrix_effect Yes end End: Sensitivity Improved matrix_effect_present->end No mitigate_matrix_effect->end

Caption: Troubleshooting workflow for low analytical sensitivity.

Recommended Corrective Actions:

  • MS Parameter Optimization: Directly infuse a standard solution of ethylmorphine into the mass spectrometer to optimize parameters such as fragmentor voltage, collision energy, and source parameters (e.g., gas temperature, gas flow, nebulizer pressure).[3][12] The goal is to maximize the signal of the precursor and product ions.[13][14]

  • Sample Preparation: Evaluate the efficiency of your sample preparation method. For solid-phase extraction (SPE), ensure the pH of the sample and wash/elution solvents are optimal for ethylmorphine recovery. Protein precipitation is a simpler but less clean method that may be sufficient for some applications.[11][15]

  • Mitigate Matrix Effects: If ion suppression is suspected, improve the sample cleanup process. This could involve using a more selective SPE sorbent or modifying the chromatographic separation to elute ethylmorphine in a region with fewer matrix interferences.[7][8] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[2][4]

Experimental Protocols & Data

Protocol: Sample Preparation of Urine using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of opiates in urine.[3][4]

  • Sample Pre-treatment: To a 50 µL urine sample, add 200 µL of an internal standard solution. Then add 500 µL of 0.5 M ammonium (B1175870) sulfate (B86663) buffer (pH 9.3).

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (1 mL, 30 mg) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

  • Sample Loading: Apply the pre-treated urine sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.[3]

  • Elution: Elute the analytes with 500 µL of 20% acetonitrile (B52724) in 25 mmol/L formic acid.[3]

  • Solvent Evaporation: Centrifuge the eluate in a vacuum for 15 minutes to evaporate the acetonitrile.[3]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

Table 1: Example LC-MS/MS Parameters for Ethylmorphine Analysis

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterSettingReference
LC Column C18, 2.0 x 100 mm, 3 µm[3][4]
Mobile Phase A 1% acetonitrile in 25 mmol/L formic acid[3][4]
Mobile Phase B 90% acetonitrile in 25 mmol/L formic acid[3][4]
Flow Rate 300 µL/min[3]
Column Temp. 40 °C[3]
Injection Vol. 5 µL[3]
Ionization Mode ESI Positive[1][3]
Monitoring Mode Selected Ion Monitoring (SIM) or MRM[1][3][4]
Drying Gas Temp. 350 °C[3]
Drying Gas Flow 10 L/min[3]
Nebulizer Pressure 20 psig[3]
Precursor Ion (Q1) m/z 314.3Theoretical
Product Ion (Q3) Instrument Dependent (e.g., m/z 215.1, 199.1)N/A
Collision Energy Instrument and transition dependent[12]

References

minimizing matrix effects in ethylmorphine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in ethylmorphine LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of ethylmorphine LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for ethylmorphine due to co-eluting compounds from the sample matrix (e.g., plasma, whole blood, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4]

Q2: What are the primary sources of matrix effects in biological samples?

A2: The main culprits are endogenous components of the biological matrix that are not completely removed during sample preparation. These include:

  • Phospholipids (B1166683): Abundant in plasma and blood, they are notorious for causing ion suppression.

  • Salts and ions: Can alter the droplet formation and evaporation process in the ion source.

  • Proteins and peptides: While larger proteins are often removed, smaller peptides can co-elute with the analyte.

  • Other endogenous molecules: Lipids, cholesterol, and other small molecules can interfere with ionization.

Q3: How can I proactively minimize matrix effects during method development?

A3: A multi-faceted approach is most effective:

  • Optimize Sample Preparation: Employ rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1]

  • Chromatographic Separation: Develop a robust LC method that chromatographically separates ethylmorphine from the regions where matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ethylmorphine will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.

  • Method Validation: Thoroughly validate the method to assess and quantify matrix effects.

Q4: Which sample preparation technique is most effective at reducing matrix effects for ethylmorphine analysis?

A4: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective for removing a broad range of interferences. Liquid-Liquid Extraction (LLE) can also be very effective, particularly for removing highly polar or non-polar interferences. Protein Precipitation (PPT) is the simplest method but often the least effective at removing matrix components, leading to more significant ion suppression.[5]

Q5: How can I assess the extent of matrix effects in my assay?

A5: Two common methods are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of ethylmorphine solution into the MS detector while injecting a blank, extracted matrix sample.[4][6][7] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative method compares the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.[4]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor Peak Shape or Splitting Matrix components co-eluting with ethylmorphine.- Optimize the chromatographic gradient to improve separation.- Improve sample cleanup by switching to a more selective SPE sorbent or a different LLE solvent system.
Inconsistent or Low Analyte Recovery Inefficient extraction of ethylmorphine from the matrix.- Re-evaluate the sample preparation protocol. For SPE, ensure the correct sorbent, wash, and elution solvents are used. For LLE, adjust the pH and solvent choice.
Significant Ion Suppression/Enhancement Inadequate removal of matrix components.- Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE).- Modify the LC method to separate the analyte from the suppression zone.- Use a stable isotope-labeled internal standard to compensate for the effect.
High Variability in Results Between Samples Inconsistent matrix effects across different samples.- Ensure a standardized and highly reproducible sample preparation procedure.- The use of a co-eluting stable isotope-labeled internal standard is highly recommended to correct for this variability.
Gradual Decrease in Signal Intensity Over a Batch Buildup of matrix components in the LC column or MS source.- Implement a more effective sample cleanup procedure.- Use a divert valve to direct the early and late eluting matrix components to waste.- Perform regular cleaning and maintenance of the LC-MS system.

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques for the analysis of opioids in biological matrices. While specific data for ethylmorphine is limited, these values for related compounds provide a good indication of expected performance.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105> 25 (Suppression)Simple, fast, and inexpensive.High levels of residual matrix components, significant ion suppression.[5]
Liquid-Liquid Extraction (LLE) 70 - 95< 20Good removal of phospholipids and salts.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) 80 - 110< 15Excellent removal of a wide range of interferences, high analyte concentration.More complex and costly than PPT or LLE.

Experimental Protocols

Detailed Solid-Phase Extraction (SPE) Protocol for Ethylmorphine in Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., ethylmorphine-d3).

    • Add 1 mL of 4% phosphoric acid and vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_Problem_ID Problem Identification cluster_Solution_Path Solution Pathway cluster_Sample_Prep Sample Preparation cluster_Chromatography Chromatography cluster_IS Internal Standard cluster_Verification Verification Problem Inconsistent/Inaccurate Results AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Problem->AssessME Hypothesize Matrix Effects OptimizeSP Optimize Sample Prep (e.g., PPT -> LLE/SPE) AssessME->OptimizeSP Significant ME Detected OptimizeLC Optimize LC Method (Gradient, Column) AssessME->OptimizeLC Significant ME Detected UseSILIS Implement SIL-IS AssessME->UseSILIS Compensation Strategy ReassessME Re-assess Matrix Effects OptimizeSP->ReassessME OptimizeLC->ReassessME UseSILIS->ReassessME Validation Method Validation ReassessME->Validation Successful Mitigation

Caption: Workflow for Troubleshooting Matrix Effects.

cluster_source Ion Source cluster_detector Mass Spectrometer ESI_Droplet ESI Droplet Analyte_Ion [Ethylmorphine+H]+ ESI_Droplet->Analyte_Ion Ionization Analyte Ethylmorphine Analyte->ESI_Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->ESI_Droplet Matrix->Analyte_Ion Suppression (Competition for Charge/Surface) Detector Detector Signal Analyte_Ion->Detector Detection

Caption: Mechanism of Ion Suppression in ESI-MS.

References

Technical Support Center: Optimizing Ethylmorphine Recovery from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of ethylmorphine from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

I. Troubleshooting Guides

This section addresses common issues encountered during the extraction of ethylmorphine from various tissue samples.

Low Analyte Recovery in Solid-Phase Extraction (SPE)

Q: We are experiencing low recovery of ethylmorphine from brain tissue using a C18 SPE cartridge. What are the potential causes and solutions?

A: Low recovery in SPE can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:

  • Sample Pre-treatment:

    • Inadequate Homogenization: Incomplete tissue disruption can trap ethylmorphine within the matrix. Ensure your homogenization method (e.g., bead beating, sonication) is optimized for the specific tissue type. For brain tissue, mechanical homogenization followed by sonication is often effective.

    • Incorrect pH: The pH of the sample load solution is critical for efficient retention of ethylmorphine on the SPE sorbent. For basic compounds like ethylmorphine, a slightly basic pH (around 8-9) is generally recommended to ensure it is in a neutral state for optimal interaction with a reverse-phase sorbent like C18.

  • SPE Method Steps:

    • Sorbent Drying: Allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains solvated throughout these steps.

    • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of ethylmorphine. If you suspect this, try a weaker wash solvent (e.g., a lower percentage of organic solvent).

    • Inefficient Elution: The elution solvent may not be strong enough to fully desorb ethylmorphine from the sorbent. Consider increasing the organic solvent strength or adding a small amount of a modifier (e.g., ammonia (B1221849) for basic compounds) to the elution solvent.

  • Post-Elution Issues:

    • Analyte Loss During Evaporation: If you are evaporating the eluate to dryness, be mindful of the temperature and nitrogen flow rate. Excessive heat can lead to degradation of the analyte.

    • Adsorption to Glassware: Opiates have been known to adsorb to glass surfaces, which can result in lower than expected recoveries. Using siliconized glassware can help to remedy this problem.[1]

Emulsion Formation in Liquid-Liquid Extraction (LLE)

Q: We are struggling with persistent emulsions when extracting ethylmorphine from liver tissue using a chloroform:isopropanol mixture. How can we break these emulsions and improve phase separation?

A: Emulsion formation is a common challenge in LLE, especially with complex matrices like liver homogenates. Here are several strategies to address this issue:

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to allow for partitioning of the analyte without creating a stable emulsion.

    • Addition of Salt: "Salting out" by adding a saturated sodium chloride (brine) solution can increase the polarity of the aqueous phase and promote separation.

  • Breaking Emulsions:

    • Centrifugation: This is often the most effective method. Centrifuging the sample at a moderate speed can help to break the emulsion and create a distinct interface between the two layers.

    • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar solvent can sometimes disrupt the emulsion.

    • Filtration: Filtering the mixture through a bed of glass wool can help to break up the emulsion.

Incomplete Protein Precipitation

Q: After precipitating proteins from muscle tissue homogenate with acetonitrile (B52724), our final extract is still cloudy, and we are seeing significant matrix effects in our LC-MS/MS analysis. What can we do to improve protein removal?

A: Incomplete protein precipitation can lead to column clogging, ion suppression, and overall poor data quality. Here are some tips for improvement:

  • Optimization of Precipitation Conditions:

    • Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of acetonitrile. A common starting point is a 3:1 ratio of acetonitrile to tissue homogenate.

    • Temperature: Performing the precipitation at a low temperature (e.g., on ice or at -20°C) can enhance the precipitation of proteins.

    • Incubation Time: Allowing the sample to incubate for a sufficient time after adding the acetonitrile (e.g., 10-20 minutes on ice) can improve the completeness of the precipitation.

  • Post-Precipitation Steps:

    • Centrifugation: Increase the centrifugation speed and/or time to ensure a compact pellet of precipitated proteins.

    • Supernatant Transfer: Carefully aspirate the supernatant without disturbing the protein pellet.

  • Alternative Precipitation Reagents:

    • If acetonitrile alone is insufficient, consider trying other organic solvents like methanol (B129727) or acetone, or acidic precipitants such as trichloroacetic acid (TCA) or perchloric acid (PCA). However, be aware that acidic conditions may affect the stability of ethylmorphine.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective extraction method for recovering ethylmorphine from fatty tissues like adipose tissue?

A1: Fatty tissues present a significant challenge due to the high lipid content, which can interfere with all three common extraction methods.

  • Solid-Phase Extraction (SPE): This is often the preferred method for fatty tissues as it can provide a more effective cleanup. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be particularly effective at removing both nonpolar lipids and other matrix components while retaining the basic ethylmorphine.

  • Liquid-Liquid Extraction (LLE): A multi-step LLE with back-extraction can be employed. An initial extraction with a nonpolar solvent can remove a significant portion of the lipids, followed by a pH adjustment and extraction of the ethylmorphine into a more polar organic solvent.

  • Protein Precipitation: While the simplest method, it is generally the least effective for fatty tissues as it does not efficiently remove lipids, leading to significant matrix effects in subsequent analyses.

Q2: How does the choice of homogenization technique affect ethylmorphine recovery?

A2: The homogenization technique is a critical first step that can significantly impact recovery. The goal is to completely disrupt the tissue to release the analyte.

  • Mechanical Homogenization (e.g., rotor-stator, bead beater): These methods are effective for most tissue types. Bead beaters are particularly useful for tougher tissues.

  • Ultrasonic Homogenization (Sonication): This can be used as a standalone method for softer tissues or in combination with mechanical methods to ensure complete cell lysis.

  • Enzymatic Digestion: For tissues rich in connective tissue, enzymatic digestion (e.g., with collagenase) prior to mechanical homogenization can improve the release of the analyte.[2]

The optimal method will depend on the specific tissue type. It is recommended to evaluate different homogenization strategies during method development to find the one that provides the highest and most reproducible recovery for your tissue of interest.

Q3: What are "matrix effects" in the context of ethylmorphine analysis from tissue, and how can they be minimized?

A3: Matrix effects are the alteration of the ionization of a target analyte (in this case, ethylmorphine) by co-eluting compounds from the biological matrix during LC-MS/MS analysis.[3][4][5][6][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of a quantitative assay.

Strategies to Minimize Matrix Effects:

  • Effective Sample Cleanup: The most crucial step is to remove as many interfering matrix components as possible during sample preparation. This can be achieved through:

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts compared to LLE and protein precipitation.[8]

    • Thorough Liquid-Liquid Extraction: Optimizing solvent choice and pH can improve the selectivity of the extraction.

  • Chromatographic Separation: Optimize the LC method to chromatographically separate ethylmorphine from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ethylmorphine-d3) is highly recommended. Since it has nearly identical chemical and physical properties to the analyte, it will be similarly affected by matrix effects, allowing for accurate correction during data analysis.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.[4]

III. Data Presentation

The following tables summarize typical recovery data for opioids from various biological matrices using different extraction techniques. Note that specific recovery percentages for ethylmorphine from various tissues are not widely published, and these values for related compounds should be used as a general guide. Method optimization and validation are crucial for determining the actual recovery in your specific experimental conditions.

Table 1: Comparison of Extraction Methods for Opioids in Biological Matrices

Extraction MethodAnalyteMatrixTypical Recovery (%)Reference
Solid-Phase Extraction (SPE)MorphinePostmortem Blood>90%[1]
Solid-Phase Extraction (SPE)BuprenorphinePostmortem Blood60%[9]
Solid-Phase Extraction (SPE)MorphineAdipose TissueGood Recovery*[10][11]
Liquid-Liquid Extraction (LLE)Opioid PeptidesCerebrospinal Fluid>80%[12]
Protein Precipitation (Acetonitrile)Drug CocktailPlasma>80%[13][14]

*Specific percentage not provided in the source.

IV. Experimental Protocols

The following are generalized protocols for the extraction of ethylmorphine from tissue samples. These should be considered as starting points and may require optimization for your specific application and tissue type.

Solid-Phase Extraction (SPE) Protocol for Ethylmorphine from Tissue

This protocol is a general guideline for a mixed-mode cation exchange SPE.

  • Tissue Homogenization:

    • Accurately weigh approximately 1 gram of tissue.

    • Add 4 mL of an appropriate homogenization buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Homogenize the tissue using a suitable mechanical homogenizer until a uniform consistency is achieved.

    • Centrifuge the homogenate and collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the homogenization buffer. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the tissue supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of a weak wash solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Follow with a wash of 2 mL of a stronger, non-polar solvent (e.g., hexane) to remove lipids.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Ethylmorphine from Tissue
  • Tissue Homogenization:

    • Follow the same homogenization procedure as described in the SPE protocol.

  • pH Adjustment:

    • Adjust the pH of the tissue supernatant to approximately 9-10 with a suitable base (e.g., ammonium hydroxide).

  • Extraction:

    • Add 5 mL of an appropriate organic solvent mixture (e.g., chloroform:isopropanol, 9:1 v/v) to the supernatant.

    • Gently mix by inversion for 10-15 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Back-Extraction (Optional but Recommended for Cleaner Extracts):

    • Transfer the organic layer to a new tube.

    • Add 2 mL of a dilute acid (e.g., 0.1 M HCl).

    • Gently mix and centrifuge.

    • Discard the organic layer.

    • Adjust the pH of the aqueous layer back to 9-10 with a base.

    • Perform a second extraction with 5 mL of the organic solvent mixture.

  • Evaporation and Reconstitution:

    • Transfer the final organic layer to a clean tube.

    • Evaporate to dryness and reconstitute as described in the SPE protocol.

Protein Precipitation Protocol for Ethylmorphine from Tissue
  • Tissue Homogenization:

    • Follow the same homogenization procedure as described in the SPE protocol.

  • Precipitation:

    • To 1 mL of the tissue supernatant, add 3 mL of ice-cold acetonitrile.

    • Vortex for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate to dryness and reconstitute as described in the SPE protocol.

V. Visualizations

The following diagrams illustrate the general workflows for the described extraction methods.

SPE_Workflow cluster_TissuePrep Tissue Preparation cluster_SPE Solid-Phase Extraction cluster_FinalSteps Final Steps TissueSample Tissue Sample Homogenization Homogenization TissueSample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Conditioning Cartridge Conditioning (Methanol, Water, Buffer) Supernatant1->Conditioning SampleLoading Sample Loading Conditioning->SampleLoading Washing Washing (Aqueous & Organic) SampleLoading->Washing Elution Elution (Ammoniated Methanol) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_TissuePrep Tissue Preparation cluster_LLE Liquid-Liquid Extraction cluster_FinalSteps Final Steps TissueSample Tissue Sample Homogenization Homogenization TissueSample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 pH_Adjust1 pH Adjustment (Basic) Supernatant1->pH_Adjust1 Extraction1 Organic Solvent Extraction pH_Adjust1->Extraction1 Centrifugation2 Phase Separation Extraction1->Centrifugation2 OrganicLayer1 Collect Organic Layer Centrifugation2->OrganicLayer1 Evaporation Evaporation OrganicLayer1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PP_Workflow cluster_TissuePrep Tissue Preparation cluster_PP Protein Precipitation cluster_FinalSteps Final Steps TissueSample Tissue Sample Homogenization Homogenization TissueSample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 AddSolvent Add Acetonitrile Supernatant1->AddSolvent Incubate Incubate (Cold) AddSolvent->Incubate Centrifugation2 Centrifugation Incubate->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Evaporation Evaporation Supernatant2->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Protein Precipitation Workflow.

References

Technical Support Center: Ethylmorphine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ethylmorphine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is the likely cause?

A1: Discoloration of this compound solutions, particularly turning yellow or brown, is a common indicator of oxidative degradation.[1] This process is often catalyzed by the presence of oxygen and can be accelerated by factors such as exposure to light and higher pH values.[2] The phenolic group in the morphinan (B1239233) structure is susceptible to oxidation, leading to the formation of colored degradation products like pseudomorphine and morphine N-oxide.[2]

Q2: I'm observing precipitation in my this compound solution. What could be the reason?

A2: Precipitation in this compound solutions can be attributed to several factors:

  • pH Shifts: Ethylmorphine, being a weak base, has a pH-dependent solubility. If the pH of the solution increases and approaches its pKa, the proportion of the less soluble, un-ionized form rises, leading to precipitation.[3]

  • Temperature Effects: Storage at low temperatures can decrease the solubility of this compound, causing it to precipitate out of solution.[1] Conversely, high temperatures can lead to solvent evaporation, increasing the drug concentration beyond its solubility limit, especially in containers made of polymeric materials.[2]

  • Exceeding Solubility Limits: It is crucial to ensure that the concentration of this compound does not surpass its solubility in the chosen solvent system at the intended storage and experimental temperatures.[1]

Q3: What are the primary degradation pathways for this compound in an aqueous solution?

A3: Based on studies of structurally similar morphinans like morphine and codeine, the primary degradation pathways for this compound in aqueous solutions are:

  • Oxidation: This is a major degradation route, leading to the formation of products such as morphine N-oxide and pseudomorphine.[2] This process is significantly accelerated by the presence of oxygen.[2]

  • Hydrolysis: While generally less significant than oxidation for this class of compounds, hydrolysis can occur, particularly under acidic or basic conditions. For instance, acid hydrolysis of related opioids can lead to the conversion of codeine to morphine.[4][5]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[6] For morphine and related compounds, photodegradation can involve photooxidation and the formation of various transformation products.[6]

Q4: What is the optimal pH for maintaining the stability of an this compound solution?

A4: For morphinan compounds, an acidic pH is generally preferred to enhance stability. Studies on morphine suggest that a pH of around 3.2 to 4 provides good stability.[7][8] For codeine phosphate (B84403), a related compound, solutions are relatively stable at a pH of 3.5.[9][10] Therefore, maintaining the pH of your this compound solution in the acidic range is recommended to minimize degradation.

Q5: How can I prevent the degradation of my this compound solution?

A5: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the solution at an acidic pH, ideally between 3 and 4, using a suitable buffer system like a citrate (B86180) buffer.[7]

  • Protection from Light: Store solutions in amber-colored vials or protect them from light to prevent photodegradation.[1]

  • Deoxygenation: To mitigate oxidative degradation, prepare solutions using deoxygenated water and consider purging the headspace of the container with an inert gas like nitrogen.[1][8]

  • Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite (B1197395) or ascorbic acid, can help prevent oxidation.[1] However, it's important to note that in some cases, certain antioxidants like sodium metabisulfite have been reported to decrease the stability of morphine, so their use should be carefully evaluated.[7]

  • Use of Chelating Agents: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added to bind trace metal ions that can catalyze oxidative degradation.[1][7][11]

  • Temperature Control: Store solutions at a controlled room temperature, avoiding both excessive heat and refrigeration to prevent evaporation and precipitation, respectively.[1][2]

Troubleshooting Guides

This section provides a structured approach to resolving common stability issues with this compound solutions.

Issue 1: Unexpected Peak in HPLC/UPLC Analysis
  • Problem: An unknown peak appears in the chromatogram during the analysis of an this compound solution.

  • Troubleshooting Workflow:

    G Troubleshooting Unexpected HPLC/UPLC Peaks A Unexpected Peak Observed B Is the peak present in the blank (solvent) injection? A->B C Yes: Peak is a solvent/system artifact. Investigate solvent purity and system cleanliness. B->C Yes D No: Peak is likely a degradation product or impurity. B->D No E Perform forced degradation studies (acid, base, oxidation, heat, light). D->E F Does the retention time of the unknown peak match any of the peaks from the forced degradation samples? E->F G Yes: The peak is a degradation product. Characterize using LC-MS/MS. F->G Yes H No: The peak may be an impurity from the starting material or a novel degradation product. F->H No I Review synthesis route and raw material specifications. Consider further structural elucidation. H->I

    Caption: Workflow for troubleshooting unexpected chromatographic peaks.

Issue 2: Loss of Potency (Assay Value Decreases)
  • Problem: The concentration of this compound in the solution decreases over time.

  • Troubleshooting Workflow:

    G Troubleshooting Loss of Potency A Loss of Potency Observed B Review storage conditions (temperature, light exposure). A->B C Are storage conditions optimal (controlled room temperature, protected from light)? B->C D No: Rectify storage conditions and re-evaluate stability. C->D No E Yes: Investigate chemical degradation. C->E Yes F Measure the pH of the solution. E->F G Is the pH in the optimal range (acidic, e.g., 3-4)? F->G H No: Adjust pH with a suitable buffer and monitor stability. G->H No I Yes: Consider oxidative degradation. G->I Yes J Implement protective measures: - Use deoxygenated solvents. - Purge with inert gas. - Add antioxidants/chelating agents. I->J K Re-evaluate stability with protective measures. J->K

    Caption: Workflow for addressing loss of drug potency.

Data on Stability of Related Morphinan Compounds

Disclaimer: The following data is for the related compounds, codeine and morphine. This information is provided as a guide due to the limited availability of specific data for this compound. Researchers should perform their own stability studies for this compound solutions.

Table 1: Degradation Kinetics of Codeine Sulfate in Aqueous Solution at 80°C
Rate ConstantValueActivation Energy (kcal/mol)
kH+ (M⁻¹s⁻¹)(3.9 ± 1.3) x 10⁻⁸27.7
k₀ (s⁻¹)(2.7 ± 0.5) x 10⁻⁸21.0
kHO- (M⁻¹s⁻¹)(5.1 ± 1.0) x 10⁻⁶28.3
Data from Powell, M. F. (1986). J Pharm Sci, 75(9), 901-3.[12]
Table 2: Stability of Morphine Hydrochloride (0.33 mg/mL) in 0.9% NaCl in Polypropylene Syringes
Storage ConditionDurationRemaining Concentration (%)
+5°C, protected from light2 years98.3 ± 1.4
+22°C, protected from light2 years98.8 ± 1.4
+40°C, 75% RH, protected from light1 year94.2 ± 3.9
Data from d'Hayer, B., et al. (2013). Pharmaceut Anal Acta, 4(205).[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 N

  • Sodium hydroxide (B78521) (NaOH), 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Water for Injection (WFI) or HPLC-grade water

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 1 N HCl to a known concentration.

    • Incubate the solution at 60°C for 2 hours.[1]

    • Cool the solution and neutralize it with 1 N NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 1 N NaOH to a known concentration.

    • Incubate the solution at 60°C for 2 hours.[1]

    • Cool the solution and neutralize it with 1 N HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in 3% H₂O₂ to a known concentration.

    • Store the solution at room temperature for 24 hours.[13]

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound at 105°C for 15 hours.[1]

    • Dissolve the stressed solid in a suitable solvent to a known concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 1.2 million lux hours).[1]

    • Analyze the solution at appropriate time points.

Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC/UPLC) and compare the chromatograms to that of an unstressed sample to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Objective: To develop an HPLC method that can resolve the parent drug from all potential degradation products.

Instrumentation and Conditions (based on methods for morphine):

  • HPLC System: A system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 3.5) and acetonitrile (B52724).[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm (primary), with additional monitoring at 210 nm and 254 nm to detect various degradation products.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Method Development and Validation:

  • Optimization: Adjust the mobile phase composition (buffer pH and acetonitrile ratio) and gradient to achieve optimal separation between the this compound peak and the peaks of the degradation products generated in the forced degradation study.

  • Validation: Validate the method according to ICH guidelines, including specificity (peak purity analysis), linearity, accuracy, precision, and robustness.

Visualizations

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound A This compound B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Morphine N-Oxide Analogue B->E F Pseudomorphine Analogue (Dimer) B->F G Morphine C->G H Photo-oxidation Products D->H

Caption: Inferred degradation pathways of this compound.

Workflow for Stabilizing an this compound Solution

G Workflow for Solution Stabilization A Start: Unstable Ethylmorphine Hydrochloride Solution B Step 1: pH Adjustment (Target pH 3-4 with buffer) A->B C Step 2: Protect from Light (Use amber vials) B->C D Step 3: Control Oxygen Exposure (Deoxygenate solvent, use inert gas) C->D E Step 4: Add Stabilizers (Optional) (Antioxidants, Chelating Agents) D->E F End: Stabilized Ethylmorphine Hydrochloride Solution E->F

Caption: A stepwise approach to enhancing solution stability.

References

Technical Support Center: Interference of Metabolites in Ethylmorphine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylmorphine immunoassays. It addresses common issues related to metabolite interference that can be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of ethylmorphine and how are they formed?

Ethylmorphine is primarily metabolized in the liver. The main metabolic pathways are:

  • O-de-ethylation: This process is mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) and converts ethylmorphine to morphine.

  • N-demethylation: This pathway leads to the formation of norethylmorphine (B1237711) (nor-EtM).

  • Glucuronidation: Ethylmorphine and its metabolites can be conjugated with glucuronic acid to form glucuronides, such as ethylmorphine-6-glucuronide.[1]

Individual variations in CYP2D6 enzyme activity can lead to significant differences in the concentrations of these metabolites in urine samples.[2][3]

Q2: Can ethylmorphine metabolites cause a positive result in an opiate immunoassay?

Yes. Opiate immunoassays are typically designed to detect morphine. Since ethylmorphine is metabolized to morphine, its use can lead to a positive result in these assays.[4][5] The degree of cross-reactivity with other metabolites like norethylmorphine and ethylmorphine-6-glucuronide can vary between different immunoassay kits.

Q3: What is meant by "cross-reactivity" in the context of immunoassays?

Cross-reactivity refers to the ability of the antibodies in an immunoassay to bind to substances other than the target analyte.[1][3][6] In the case of ethylmorphine immunoassays, this means that antibodies intended to detect ethylmorphine might also bind to its structurally similar metabolites, leading to a positive signal even in the absence of the parent drug.

Troubleshooting Guide

Issue 1: Unexpected Positive Result for Opiates in a Subject Administered Ethylmorphine.

  • Possible Cause: The subject is metabolizing ethylmorphine to morphine, which is readily detected by most opiate immunoassays.

  • Troubleshooting Steps:

    • Review Subject's Metabolism: Consider the subject's potential CYP2D6 phenotype, as extensive metabolizers will produce higher levels of morphine.[2][3]

    • Confirmation Analysis: Perform a more specific confirmatory test, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and quantify the specific opiates and metabolites present in the sample.[7]

    • Metabolite Ratio Analysis: If both morphine and norethylmorphine are detected, their ratio can help determine if the morphine is derived from ethylmorphine administration.[1]

Issue 2: Inconsistent Results Between Different Opiate Immunoassay Kits.

  • Possible Cause: Different immunoassay kits have varying antibody specificities and therefore different cross-reactivity profiles with ethylmorphine and its metabolites.

  • Troubleshooting Steps:

    • Consult Package Inserts: Review the cross-reactivity data provided in the package inserts for each immunoassay kit being used.[8][9][10][11]

    • Perform Cross-Reactivity Studies: If the cross-reactivity of a specific metabolite is not listed, a cross-reactivity study can be performed in-house (see Experimental Protocols section).

    • Standardize on a Single Assay: For longitudinal studies, it is recommended to use a single, well-characterized immunoassay kit to ensure consistency of results.

Issue 3: Suspected False-Positive Result Not Attributable to Ethylmorphine Metabolism.

  • Possible Cause: The positive result may be due to cross-reactivity with other structurally related or unrelated compounds present in the sample.

  • Troubleshooting Steps:

    • Review Subject's Medication and Diet: Inquire about any other medications, over-the-counter drugs, or dietary supplements the subject may be taking, as some have been reported to cause false-positive results for opiates.[3][12]

    • Confirmation Analysis: A confirmatory analysis by GC-MS or LC-MS is essential to rule out a false positive and identify the interfering substance.[13][14][15]

Data Presentation

Table 1: Cross-Reactivity of Various Compounds in Opiate Immunoassays

CompoundEMIT® II Plus Opiate Assay (300 ng/mL cutoff) Concentration for Positive ResultCEDIA® Opiate Assay (300 ng/mL cutoff) % Cross-ReactivityDRI® Opiate Assay (300 ng/mL cutoff) Concentration for Positive Result
Morphine300 ng/mL100%300 ng/mL
Codeine102 - 306 ng/mL133%200 ng/mL
Ethylmorphine Not explicitly stated, but expected to cross-react due to metabolism to morphine. Data not available Data not available
Norethylmorphine Data not available Data not available Data not available
Ethylmorphine-6-glucuronide Data not available Data not available Data not available
Dihydrocodeine291 ng/mL111%400 ng/mL
Hydrocodone247 ng/mL50%800 ng/mL
Hydromorphone500 ng/mL50%1,500 ng/mL
Oxycodone7,500 ng/mL0.7%>10,000 ng/mL
Oxymorphone30,000 ng/mL0.3%>10,000 ng/mL
Levorphanol400 ng/mL83%500 ng/mL

Data compiled from publicly available product information.[8][9][10][11] This table is for illustrative purposes; users should always refer to the specific package insert for the assay kit they are using.

Experimental Protocols

Protocol: Determination of Metabolite Cross-Reactivity in an Enzyme Immunoassay (EIA)

This protocol outlines a general procedure for determining the cross-reactivity of ethylmorphine metabolites in a competitive enzyme immunoassay.

  • Materials:

    • Ethylmorphine immunoassay kit (e.g., EMIT, CEDIA)

    • Certified reference standards of ethylmorphine, norethylmorphine, and ethylmorphine-6-glucuronide

    • Drug-free urine pool

    • Microplate reader

    • Precision pipettes and sterile tips

  • Procedure:

    • Prepare a Calibration Curve: Prepare a series of calibrators for the parent drug (ethylmorphine) according to the manufacturer's instructions. This will be used to determine the concentration of the parent drug that gives a 50% inhibition of the signal (IC50).

    • Prepare Metabolite Solutions: Prepare a series of dilutions of each metabolite (norethylmorphine and ethylmorphine-6-glucuronide) in the drug-free urine pool. The concentration range should be wide enough to produce a full inhibition curve.

    • Perform the Immunoassay: Run the immunoassay with the prepared calibrators and metabolite solutions according to the kit's instructions.

    • Data Analysis:

      • Plot the inhibition of the signal as a function of the concentration for the parent drug and each metabolite.

      • Determine the IC50 value for the parent drug and each metabolite.

      • Calculate the percent cross-reactivity for each metabolite using the following formula: % Cross-Reactivity = (IC50 of Parent Drug / IC50 of Metabolite) x 100

  • Interpretation: A higher percent cross-reactivity indicates a greater potential for the metabolite to interfere with the immunoassay.

Mandatory Visualizations

Ethylmorphine_Metabolism Ethylmorphine Ethylmorphine Morphine Morphine Ethylmorphine->Morphine CYP2D6 (O-de-ethylation) Norethylmorphine Norethylmorphine (nor-EtM) Ethylmorphine->Norethylmorphine N-demethylation EM6G Ethylmorphine-6-glucuronide Ethylmorphine->EM6G Glucuronidation M3G_M6G Morphine-3-glucuronide Morphine-6-glucuronide Morphine->M3G_M6G Glucuronidation

Caption: Metabolic pathways of ethylmorphine.

Immunoassay_Interference_Workflow start Urine Sample Collection immunoassay Ethylmorphine Immunoassay start->immunoassay positive Positive Result immunoassay->positive Above Cutoff negative Negative Result immunoassay->negative Below Cutoff troubleshoot Troubleshooting positive->troubleshoot confirm Confirmatory Analysis (GC-MS / LC-MS) troubleshoot->confirm Identify Potential Interference interpret Interpretation of Results confirm->interpret

Caption: Workflow for investigating potential immunoassay interference.

References

enhancing the sensitivity of ethylmorphine detection in low concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Ethylmorphine Detection Sensitivity

Welcome to the technical support center for the sensitive detection of ethylmorphine at low concentrations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analytical procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Sample Preparation: Solid-Phase Extraction (SPE)

Question: My ethylmorphine recovery after Solid-Phase Extraction (SPE) is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of ethylmorphine during SPE is a common issue that can stem from several factors throughout the extraction process. Here’s a step-by-step guide to troubleshoot the problem:

  • Analyte Breakthrough During Sample Loading:

    • Cause: The sample solvent may be too strong, preventing ethylmorphine from adequately binding to the sorbent.[1] The sorbent capacity might also be exceeded if the sample concentration is too high.[1]

    • Solution:

      • Dilute the Sample: Dilute your sample with a weaker solvent to enhance the interaction between ethylmorphine and the sorbent.[2]

      • Optimize pH: Adjust the sample's pH to ensure ethylmorphine is in a charged state for ion-exchange sorbents or a neutral state for reversed-phase sorbents.[2]

      • Reduce Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent.[2]

      • Increase Sorbent Mass: If you suspect column overload, consider using an SPE cartridge with a larger sorbent mass.[2]

  • Analyte Loss During the Washing Step:

    • Cause: The wash solvent might be too strong, prematurely eluting the bound ethylmorphine from the sorbent.[1]

    • Solution:

      • Use a Weaker Wash Solvent: Decrease the organic solvent percentage in your wash solution.

      • Maintain pH: Ensure the pH of the wash solvent is appropriate to keep ethylmorphine bound to the sorbent.[1]

  • Incomplete Elution of the Analyte:

    • Cause: The elution solvent may not be strong enough to completely desorb ethylmorphine from the sorbent.

    • Solution:

      • Increase Elution Solvent Strength: Increase the percentage of the organic solvent or use a stronger organic solvent in your elution buffer.[3]

      • Adjust pH: Modify the pH of the elution solvent to neutralize the charge of the analyte (for ion-exchange) or increase its polarity (for reversed-phase).[3]

      • Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.

  • Poor Reproducibility:

    • Cause: Inconsistent experimental conditions can lead to variable results. This can include the cartridge bed drying out before sample loading or variations in flow rates.[3]

    • Solution:

      • Prevent Sorbent Drying: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.[3]

      • Control Flow Rates: Maintain consistent and controlled flow rates during all steps of the SPE procedure.[3]

To systematically identify the source of the loss, collect fractions from each step of the SPE process (load, wash, and elution) and analyze them to pinpoint where the ethylmorphine is being lost.[1][4]

LC-MS/MS Analysis

Question: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of ethylmorphine. How can I mitigate this?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[5][6][7] Here are strategies to address this issue:

  • Optimize Sample Preparation:

    • Cause: Insufficient removal of matrix components (e.g., phospholipids, salts) during sample preparation is a primary cause of matrix effects.[7]

    • Solution:

      • Improve Cleanup: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interferences than simple protein precipitation.[5][8]

      • Use a Different Sample Preparation Technique: If protein precipitation is causing issues, consider liquid-liquid extraction or a more selective SPE sorbent.

  • Chromatographic Separation:

    • Cause: Co-elution of ethylmorphine with matrix components can lead to ion suppression or enhancement.

    • Solution:

      • Modify the Gradient: Adjust the mobile phase gradient to better separate ethylmorphine from interfering compounds.

      • Change the Column: Use a column with a different stationary phase chemistry to alter the retention of both the analyte and matrix components.

  • Mass Spectrometry Ionization Source:

    • Cause: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][8]

    • Solution:

      • Switch Ionization Technique: If your instrument allows, try using APCI instead of ESI, as it is often less prone to matrix effects from non-volatile salts.[5][8]

  • Internal Standards:

    • Cause: Not using an appropriate internal standard can lead to inaccurate quantification when matrix effects are present.

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., ethylmorphine-d3) is the best choice as it will have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing accurate correction.[7]

To quantitatively assess the matrix effect, you can perform a post-extraction spike experiment.[7] This involves comparing the analyte's response in a spiked blank matrix extract to its response in a neat solution.[7]

Surface-Enhanced Raman Scattering (SERS)

Question: My SERS signal for ethylmorphine is weak and not reproducible. What factors should I optimize?

Answer:

Weak and irreproducible SERS signals are common challenges. The enhancement effect is highly dependent on the experimental setup.[9] Here are key parameters to optimize:

  • SERS Substrate and Nanoparticles:

    • Cause: The type, size, and aggregation state of the metallic nanoparticles (typically gold or silver) are critical for generating "hot spots" where the Raman signal is dramatically enhanced.[10][11]

    • Solution:

      • Nanoparticle Material and Size: Experiment with both gold (Au) and silver (Ag) nanoparticles of various sizes to find the optimal plasmon resonance for your laser excitation wavelength.[12]

      • Nanoparticle Aggregation: Controlled aggregation of nanoparticles is essential for creating SERS hot spots.[10] This can be induced by adding salts (e.g., NaCl) or by optimizing the pH.[13] The degree of aggregation needs to be carefully controlled, as overly large aggregates can reduce the SERS signal.[10]

  • Experimental Conditions:

    • Cause: Factors such as the laser wavelength, pH of the sample, and the interaction time between the analyte and the substrate significantly impact the SERS signal.

    • Solution:

      • Excitation Wavelength: Ensure your laser wavelength is appropriate for the plasmon resonance of your chosen nanoparticles.[11][12]

      • pH Optimization: The pH of the solution can affect the charge of both the analyte and the nanoparticle surface, influencing the adsorption of ethylmorphine onto the metal surface. Experiment with a range of pH values to find the optimum.

      • Adsorption Time: Allow sufficient time for the ethylmorphine to adsorb onto the nanoparticle surface. Optimize the incubation time to maximize the signal.[13]

  • Reproducibility:

    • Cause: Lack of reproducibility is a well-known limitation of SERS.[9]

    • Solution:

      • Standardize Substrate Preparation: Ensure your method for preparing SERS substrates is highly consistent from batch to batch.[9]

      • Internal Standard: Consider using an internal standard to normalize the SERS signal and improve quantitative reproducibility.

A systematic approach, such as a fractional factorial design, can be employed to efficiently optimize multiple parameters simultaneously.[9]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for various methods used in the detection of ethylmorphine and related opioids.

Analytical MethodAnalyteMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Electrochemical SensorPholcodineNot Specified0.04 µg/mL[14]
Electrochemical SensorCodeineUrine, Plasma, Syrup, Tablets0.011 µM[14]
Electrochemical SensorMorphineNot Specified0.75 µM[14]
LC-MS/MSOpioidsBlood and UrineLOQs were generally at the same level or better than previous studies.[15]
SERSMorphine, Cocaine, MethamphetamineNot Specified1.5–4.7 × 10⁻⁸ M (4.5–13 ng/mL)[12]
Electrochemical SensorMorphine and MDMAHuman Serum and Urine0.02 µmol L⁻¹ (Morphine), 0.018 µmol L⁻¹ (MDMA)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ethylmorphine from Urine

This protocol provides a general workflow for extracting ethylmorphine from a urine matrix. Optimization will be required based on the specific sorbent and equipment used.

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulate matter.

    • Adjust the pH of the supernatant to the desired value (e.g., pH 6 for a mixed-mode cation exchange sorbent).

    • Add an internal standard (e.g., ethylmorphine-d3).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.[2]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1-2 column volumes of the same buffer used for sample pH adjustment. Do not allow the sorbent bed to dry.[3]

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[3]

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences. For example, pass 1-2 column volumes of a mild acidic buffer, followed by a low-percentage organic solvent wash.

  • Elution:

    • Elute the ethylmorphine with a suitable solvent. For a mixed-mode cation exchange sorbent, this is typically a mixture of an organic solvent with a small amount of a basic modifier (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SERS Detection of Ethylmorphine

This protocol outlines a general procedure for SERS analysis. The specific parameters will need to be optimized for your system.

  • Preparation of SERS Substrate:

    • Synthesize gold or silver nanoparticles using a standard method (e.g., citrate (B86180) reduction).

    • Characterize the nanoparticles for size and concentration.

  • Sample Preparation:

    • Prepare a solution of ethylmorphine in a suitable solvent (e.g., deionized water or a buffer).

    • In a microcentrifuge tube, mix the nanoparticle solution with the ethylmorphine solution.

  • Aggregation and Incubation:

    • Induce controlled aggregation of the nanoparticles by adding an aggregating agent (e.g., NaCl) or adjusting the pH.

    • Incubate the mixture for a predetermined optimal time (e.g., 2 minutes) to allow for ethylmorphine adsorption onto the nanoparticle clusters.[13]

  • SERS Measurement:

    • Transfer a small aliquot of the mixture onto a clean microscope slide.

    • Acquire the Raman spectrum using a Raman spectrometer with the appropriate laser excitation wavelength.

    • Collect spectra from multiple spots and average them to ensure reproducibility.

  • Data Analysis:

    • Process the spectra to remove background fluorescence.

    • Identify the characteristic Raman peaks for ethylmorphine and use their intensity for quantification.

Visualizations

Metabolic Pathway of Ethylmorphine

ethylmorphine_metabolism Ethylmorphine Ethylmorphine Ethylmorphine_6_glucuronide Ethylmorphine_6_glucuronide Ethylmorphine->Ethylmorphine_6_glucuronide Glucuronidation (Major) Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6) Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation Morphine_glucuronides Morphine_glucuronides Morphine->Morphine_glucuronides Glucuronidation Norethylmorphine_glucuronide Norethylmorphine_glucuronide Norethylmorphine->Norethylmorphine_glucuronide Glucuronidation

Caption: Metabolic pathways of ethylmorphine in the human body.[16]

General Workflow for SPE

spe_workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample_Pretreatment Sample Pre-treatment (e.g., pH adjustment) Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Water/Buffer) Conditioning->Equilibration Sample_Loading 3. Sample Loading Equilibration->Sample_Loading Washing 4. Washing Sample_Loading->Washing Elution 5. Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (e.g., LC-MS/MS) Reconstitution->Analysis

Caption: A generalized workflow for solid-phase extraction (SPE).

Troubleshooting Logic for Low SPE Recovery

spe_troubleshooting Start Low SPE Recovery Check_Fractions Analyze Load, Wash, and Elution Fractions Start->Check_Fractions In_Load Analyte in Load Fraction? Check_Fractions->In_Load In_Wash Analyte in Wash Fraction? In_Load->In_Wash No Sol_Load Solution: - Weaker sample solvent - Adjust pH - Slower flow rate - Check sorbent choice In_Load->Sol_Load Yes Not_Eluted Analyte Not Eluted? In_Wash->Not_Eluted No Sol_Wash Solution: - Weaker wash solvent - Adjust pH In_Wash->Sol_Wash Yes Sol_Elute Solution: - Stronger elution solvent - Adjust pH - Increase elution volume Not_Eluted->Sol_Elute Yes Other Consider other issues: - Analyte instability - Improper conditioning Not_Eluted->Other No

Caption: A decision tree for troubleshooting low recovery in SPE.

References

Technical Support Center: Resolving Co-elution of Ethylmorphine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of ethylmorphine and its primary metabolites, including normorphine and ethylmorphine-6-glucuronide.

Troubleshooting Guide

This guide addresses specific co-elution problems in a question-and-answer format, offering practical solutions to improve chromatographic separation.

Problem: Ethylmorphine is co-eluting with its metabolite, normorphine.

  • Q1: My ethylmorphine and normorphine peaks are not baseline separated on a standard C18 column. What is the first step to improve resolution?

    A1: The initial step is to optimize the mobile phase conditions. Modifying the pH of the aqueous portion of your mobile phase can significantly impact the retention and selectivity between ethylmorphine and normorphine. Since both are basic compounds, adjusting the pH can alter their ionization state and interaction with the stationary phase. It is recommended to control the pH to be at least one unit above or below the pKa of the analytes for consistent results.[1] For basic compounds like these, starting with a mobile phase pH between 2 and 4 can often provide stable retention.[1]

  • Q2: I've tried adjusting the mobile phase pH, but the separation is still not optimal. What other mobile phase parameters can I change?

    A2: You can alter the organic modifier and its concentration. If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of both. These solvents exhibit different selectivities for various compounds. Additionally, adjusting the gradient slope can improve separation. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance resolution between closely eluting peaks.

  • Q3: Can changing the column chemistry help in separating ethylmorphine and normorphine?

    A3: Yes, if mobile phase optimization is insufficient, changing the stationary phase is a powerful strategy. Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or a biphenyl (B1667301) phase. These phases offer different retention mechanisms compared to a standard C18 column and can be effective in separating structurally similar opioids. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative to reversed-phase chromatography.[2][3][4][5]

Problem: Ethylmorphine-6-glucuronide is poorly retained and co-elutes with the solvent front.

  • Q1: My ethylmorphine-6-glucuronide peak is eluting very early and is not well-retained on my C18 column. How can I increase its retention time?

    A1: Ethylmorphine-6-glucuronide is significantly more polar than ethylmorphine. To increase its retention on a reversed-phase column, you need to make the mobile phase more polar. This can be achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) at the beginning of your gradient. Starting with a highly aqueous mobile phase will promote greater interaction of the polar glucuronide metabolite with the C18 stationary phase, leading to increased retention.

  • Q2: Are there alternative chromatographic modes that are better suited for retaining polar glucuronide metabolites?

    A2: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the analysis of very polar compounds like glucuronide conjugates.[3][4][5] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous buffer. This allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography.

Problem: Co-elution of ethylmorphine with morphine.

  • Q1: In my assay, I need to differentiate between ethylmorphine administration and morphine use. How can I ensure they are chromatographically separated?

    A1: The separation of ethylmorphine and morphine is critical in forensic and clinical toxicology.[6] Similar to the approach for separating ethylmorphine and normorphine, optimizing the mobile phase pH is a crucial first step. Their structural differences, though slight, can be exploited by fine-tuning the pH to alter their ionization and, consequently, their retention behavior. Additionally, exploring alternative stationary phases like PFP or employing HILIC can provide the necessary selectivity for baseline separation. The presence of norethylmorphine (B1237711) can also help distinguish ethylmorphine use.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of ethylmorphine I should be looking for in my analysis?

A1: The primary metabolic pathways of ethylmorphine are glucuronidation to form ethylmorphine-6-glucuronide, O-deethylation to produce morphine, and N-demethylation to yield norethylmorphine.[6] Therefore, a comprehensive analysis should ideally include the parent drug (ethylmorphine) and these key metabolites.

Q2: Why is the separation of ethylmorphine and its metabolites challenging?

A2: The challenge lies in the structural similarity of these compounds. Ethylmorphine and its metabolites share a common core structure, leading to similar physicochemical properties and, consequently, similar retention behavior in chromatography. This is particularly true for ethylmorphine and normorphine, which differ only by a methyl group. Glucuronide metabolites are significantly more polar, which presents a different challenge of achieving sufficient retention on traditional reversed-phase columns.

Q3: What are the typical LC-MS/MS parameters for the analysis of ethylmorphine and its metabolites?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive technique for this analysis. Electrospray ionization (ESI) in the positive ion mode is typically used. The precursor ions would be the protonated molecules [M+H]+ of ethylmorphine, normorphine, and ethylmorphine-6-glucuronide. Product ions for each compound would be selected for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

Q4: How can I confirm peak identity when I suspect co-elution?

A4: When co-elution is suspected, relying solely on retention time is insufficient. Mass spectrometry provides an additional layer of confirmation. Examine the mass spectrum across the entire chromatographic peak. If more than one compound is present, you may observe different m/z values or a changing ratio of ion intensities across the peak. Using high-resolution mass spectrometry can also help to distinguish between compounds with very similar masses.

Data Presentation

Table 1: Typical Chromatographic Parameters for the Separation of Ethylmorphine and its Metabolites.

ParameterTypical Condition
Column C18 (e.g., 2.1 x 100 mm, 2.7 µm) or PFP, Biphenyl for alternative selectivity
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%)
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 10 µL

Table 2: Influence of Mobile Phase pH on Retention of Basic Opioids.

Mobile Phase pHRetention of Basic Analytes (e.g., Ethylmorphine, Normorphine)Rationale
Low pH (e.g., 2-4) Increased retentionAnalytes are in their ionized form, which can interact more strongly with residual silanols on the stationary phase. Provides stable retention.[1]
Mid pH (e.g., 5-7) Variable retentionRetention is highly sensitive to small changes in pH as it approaches the pKa of the analytes.[8]
High pH (e.g., 8-10) Increased retention on pH-stable columnsAnalytes are in their neutral form, leading to greater hydrophobic interaction with the stationary phase. Requires a column stable at high pH.

Experimental Protocols

Protocol 1: Generic Reversed-Phase LC-MS/MS Method for Ethylmorphine and Metabolites

  • Sample Preparation: Perform a solid-phase extraction (SPE) or a simple 'dilute-and-shoot' approach depending on the sample matrix and required sensitivity. For urine samples, a 1:10 dilution with the initial mobile phase is often sufficient.

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 90% B

    • 8-9 min: Hold at 90% B

    • 9.1-12 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: ESI Positive

    • Monitor the appropriate precursor > product ion transitions for each analyte.

Visualizations

Workflow_for_Resolving_Coelution start Co-elution Observed optimize_mp Optimize Mobile Phase start->optimize_mp change_ph Adjust pH optimize_mp->change_ph change_organic Change Organic Modifier (ACN vs. MeOH) optimize_mp->change_organic adjust_gradient Adjust Gradient Slope optimize_mp->adjust_gradient check_resolution Resolution Acceptable? change_ph->check_resolution change_organic->check_resolution adjust_gradient->check_resolution change_column Change Stationary Phase check_resolution->change_column No end Resolution Achieved check_resolution->end Yes pfp_biphenyl PFP or Biphenyl change_column->pfp_biphenyl hilic HILIC change_column->hilic pfp_biphenyl->check_resolution hilic->check_resolution Troubleshooting_Decision_Tree start Poor Separation or Co-elution is_retention_ok Is retention adequate for all analytes? start->is_retention_ok adjust_organic Adjust initial/final % organic in mobile phase is_retention_ok->adjust_organic No is_peak_shape_good Is peak shape acceptable? is_retention_ok->is_peak_shape_good Yes adjust_organic->is_retention_ok adjust_ph Adjust mobile phase pH is_peak_shape_good->adjust_ph No solution Problem Resolved is_peak_shape_good->solution Yes adjust_ph->is_peak_shape_good change_column Consider alternative stationary phase (PFP, HILIC) adjust_ph->change_column If pH adjustment fails change_column->is_peak_shape_good

References

preventing degradation of ethylmorphine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of ethylmorphine during analytical sample preparation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause ethylmorphine degradation during sample preparation?

A1: The stability of ethylmorphine during sample preparation can be influenced by several factors, including:

  • pH: Extreme pH conditions, particularly acidic environments, can lead to the hydrolysis of ethylmorphine.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Enzymatic Activity: In biological matrices such as blood or tissue homogenates, enzymes like CY P450 (specifically CYP2D6) and glucuronidases can metabolize ethylmorphine.[1]

  • Light: Exposure to light, especially UV radiation, may cause photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of ethylmorphine.

Q2: How can I prevent enzymatic degradation of ethylmorphine in biological samples?

A2: To prevent enzymatic degradation in biological samples, consider the following measures:

  • Rapid Freezing: Immediately freeze biological samples at -20°C or lower to inhibit enzymatic activity. For long-term storage, -80°C is recommended.

  • Enzyme Inhibitors: While specific inhibitors for ethylmorphine degradation are not extensively documented, a broad-spectrum cytochrome P450 inhibitor may be effective. For glucuronidase activity, the addition of a specific inhibitor may be necessary if analyzing for the parent drug in the presence of its glucuronide metabolite.

  • Protein Precipitation: Promptly perform protein precipitation with a suitable solvent like acetonitrile (B52724) or methanol (B129727) to denature enzymes and remove them from the sample.

Q3: What are the recommended storage conditions for samples containing ethylmorphine?

A3: Proper storage is crucial for maintaining the integrity of ethylmorphine in samples. General recommendations include:

  • Temperature: Store samples at low temperatures. For short-term storage (up to a few days), 2-8°C may be sufficient. For longer-term storage, freezing at -20°C or -80°C is advisable. Studies on other opiates have shown that storage at -20°C in glass tubes with preservatives can minimize degradation.[2]

  • Light Protection: Always store samples in amber vials or other light-blocking containers to prevent photodegradation.

  • pH Control: If possible, maintain the sample pH in a neutral to slightly basic range to minimize acid-catalyzed hydrolysis.

  • Anticoagulants and Preservatives: For blood samples, the use of anticoagulants like sodium oxalate (B1200264) and preservatives such as sodium fluoride (B91410) can help to minimize degradation.[2]

Q4: Can the sample matrix affect the stability of ethylmorphine?

A4: Yes, the sample matrix can significantly impact ethylmorphine stability. Biological matrices contain enzymes and other components that can contribute to degradation. Furthermore, the overall pH of the matrix can influence hydrolytic stability. It is essential to validate your analytical method for each specific matrix to account for potential matrix effects.

Q5: What are the known degradation products of ethylmorphine?

A5: The primary metabolic degradation products of ethylmorphine in vivo are morphine (via O-deethylation) and norethylmorphine (B1237711) (via N-demethylation).[1] It is plausible that similar degradation products could form under certain sample preparation conditions, especially in the presence of residual enzymatic activity. Chemical degradation may lead to hydrolysis or oxidation products, though specific pathways during sample preparation are not well-documented in the available literature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of ethylmorphine Degradation due to acidic pH during extraction.- Buffer the sample to a neutral or slightly alkaline pH before extraction.- If an acidic extraction is necessary, perform it at a low temperature and for the shortest possible duration.
Degradation due to high temperatures.- Avoid heating samples during preparation.- If solvent evaporation is required, use a gentle stream of nitrogen at room temperature.
Adsorption to labware.- Use silanized glassware to minimize adsorption.- Test different types of plasticware (e.g., polypropylene) for compatibility.
Inconsistent or variable results Incomplete extraction from the sample matrix.- Optimize the extraction method by testing different solvents, pH values, and extraction times.- Ensure thorough homogenization of the sample.
Instability of prepared samples before analysis.- Analyze samples as soon as possible after preparation.- If storage is necessary, keep prepared samples at low temperatures (2-8°C or -20°C) and protected from light.
Presence of unexpected peaks in the chromatogram Formation of degradation products.- Review the known metabolic pathways of ethylmorphine to anticipate potential degradation products.- Adjust sample preparation conditions (pH, temperature, light exposure) to minimize degradation.- Develop a stability-indicating analytical method capable of separating ethylmorphine from its degradation products.
Co-elution with matrix components.- Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry).- Enhance the sample cleanup procedure, for instance, by using solid-phase extraction (SPE).

Quantitative Data Summary

Specific quantitative data on the degradation of ethylmorphine during sample preparation is limited in the scientific literature. However, data from studies on the closely related opioid, morphine, can provide some guidance. The following table summarizes the stability of morphine under various storage conditions. Note: This data should be used as a general guideline, and stability studies specific to ethylmorphine are recommended.

Analyte Matrix Storage Temperature Duration Container Preservative/Anticoagulant Observed Degradation Reference
MorphineBlood4°C1 monthPolystyreneSodium Oxalate + Sodium FluorideLowest losses observed[2]
MorphineBlood-20°C3 monthsGlassSodium Oxalate + Sodium FluorideMinimal losses[2]
6-AcetylmorphineBlood4°C1 monthGlass/PolypropyleneSodium Oxalate + Sodium FluorideMinimized losses[2]
6-AcetylmorphineBlood-20°C3 monthsGlassSodium Oxalate + Sodium FluorideSignificant losses (72%)[2]

Experimental Protocols

Protocol for Assessing Ethylmorphine Stability in a Biological Matrix

This protocol outlines a general procedure to evaluate the stability of ethylmorphine in a biological matrix (e.g., plasma, urine) under different conditions.

1. Materials:

  • Ethylmorphine certified reference material

  • Blank biological matrix (e.g., drug-free plasma)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Internal standard (e.g., ethylmorphine-d3)

  • Buffers for pH adjustment (e.g., phosphate (B84403) buffers at pH 5, 7, and 9)

  • LC-MS/MS system

2. Sample Preparation:

  • Spike the blank biological matrix with a known concentration of ethylmorphine.

  • Aliquot the spiked matrix into separate tubes for each condition to be tested (e.g., different pH values, temperatures, and time points).

  • For pH stability testing, adjust the pH of the aliquots to the desired levels using appropriate buffers.

  • For temperature stability testing, store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C).

  • For freeze-thaw stability, subject aliquots to multiple freeze-thaw cycles.

3. Sample Analysis:

  • At each designated time point, retrieve the samples for the corresponding condition.

  • Add the internal standard.

  • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

4. Data Analysis:

  • Calculate the concentration of ethylmorphine in each sample against a calibration curve prepared in the same matrix.

  • Compare the concentrations at different time points and conditions to the initial concentration (time zero) to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis start Spiked Biological Matrix aliquot Aliquot for Different Conditions (pH, Temp, Time) start->aliquot condition Incubate under Test Conditions aliquot->condition add_is Add Internal Standard condition->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject LC-MS/MS Injection reconstitute->inject quantify Quantification inject->quantify

Caption: Experimental workflow for assessing ethylmorphine stability.

degradation_pathway Ethylmorphine Ethylmorphine Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6) Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation Glucuronide Ethylmorphine-6-glucuronide Ethylmorphine->Glucuronide Glucuronidation

References

selecting the appropriate internal standard for ethylmorphine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for the accurate quantification of ethylmorphine. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for ethylmorphine quantification?

A1: The most suitable internal standard for the quantification of ethylmorphine is a stable isotope-labeled (SIL) analog, such as ethylmorphine-d3 or ethylmorphine-d5. Deuterated internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry because their structural and physicochemical properties are nearly identical to the analyte. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.

Q2: Are there any viable alternatives if a deuterated ethylmorphine standard is unavailable?

A2: Yes, a structural analog can be used as an alternative. Nalorphine (B1233523) is a suitable option for gas chromatography-mass spectrometry (GC-MS) analysis. It is structurally similar to ethylmorphine and has been successfully used as an internal standard for the quantification of other opioids like morphine and codeine. However, it is crucial to validate the method thoroughly to ensure the structural analog adequately compensates for any analytical variability.

Q3: Why is the choice of internal standard so critical in ethylmorphine analysis?

A3: The choice of internal standard is critical to ensure the accuracy, precision, and reliability of quantitative results. An appropriate internal standard corrects for the loss of analyte during sample preparation and compensates for variations in instrument performance, such as injection volume and ionization efficiency. This is particularly important when analyzing complex biological matrices like blood or urine, which are prone to matrix effects that can suppress or enhance the analyte signal.

Q4: Can I use internal standards intended for other opioids, such as morphine-d3 or codeine-d3 (B161032)?

A4: While not ideal, it is possible to use deuterated standards of closely related opioids like morphine-d3 or codeine-d3, especially in LC-MS/MS methods where the chromatographic behavior and ionization characteristics are similar. One study successfully used morphine-3-glucuronide-d3 and codeine-d3 for the quantification of ethylmorphine-6-glucuronide.[1] However, this approach requires rigorous validation to demonstrate that the chosen internal standard accurately reflects the behavior of ethylmorphine throughout the entire analytical process.

Internal Standard Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate internal standard for ethylmorphine quantification.

ISTD_Selection_Workflow start Start: Need to Quantify Ethylmorphine check_sil Is a Stable Isotope-Labeled (SIL) Ethylmorphine (e.g., Ethylmorphine-d3) Available? start->check_sil use_sil Select SIL Ethylmorphine as the Internal Standard (IS) check_sil->use_sil Yes check_analog Is a Suitable Structural Analog (e.g., Nalorphine) Available? check_sil->check_analog No validate Thoroughly Validate the Method: - Linearity - Accuracy & Precision - Selectivity - Matrix Effects use_sil->validate use_analog Select Structural Analog as the Internal Standard check_analog->use_analog Yes no_is Re-evaluate Analytical Needs. Consider Method Development Without an IS (Requires Extensive Validation) check_analog->no_is No use_analog->validate no_is->validate end End: Proceed with Quantitative Analysis validate->end

Workflow for selecting an internal standard.

Quantitative Data Summary

The following table summarizes key quantitative parameters for ethylmorphine and potential internal standards. Please note that these values can vary depending on the specific chromatographic and mass spectrometric conditions.

CompoundAnalysis MethodPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)Retention Time (min)
Ethylmorphine LC-MS/MS314.2152.2, 128.3Not specified~2.83
Ethylmorphine-d3 (Hypothetical) LC-MS/MS317.2Dependent on fragmentationRequires optimization~2.83
Nalorphine (as PFP derivative) GC-MS603 (Molecular Ion)440 (Base Peak)N/A (EI)Method dependent
Morphine LC-MS/MS286.1165.1, 153.0, 128.0, 115.050, 40, 60, 60~7.09
Morphine-d3 LC-MS/MS289.0165.0, 201.050, 25~7.02

Data for ethylmorphine and morphine/morphine-d3 are from LC-MS/MS methods, while data for nalorphine is from a GC-MS method after derivatization.[2][3][4] Collision energies and retention times are highly method-dependent and require optimization.

Experimental Protocols

LC-MS/MS Method for Ethylmorphine Quantification in Urine (Adapted from a method for its glucuronide)

This protocol is adapted from a validated method for ethylmorphine-6-glucuronide and can serve as a starting point for the quantification of ethylmorphine.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 50 µL of urine, add the internal standard solution (e.g., ethylmorphine-d3).

  • Perform solid-phase extraction using a 30-mg Oasis HLB cartridge.

  • Condition the cartridge with methanol (B129727) followed by water.

  • Load the sample and wash with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18, 2.0 x 100 mm.

  • Mobile Phase A: 25 mmol/L formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a suitable gradient to achieve good separation of ethylmorphine from matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ethylmorphine: 314.2 -> 152.2 (quantifier), 314.2 -> 128.3 (qualifier).

    • Ethylmorphine-d3: Optimize transitions based on the deuterated standard's fragmentation pattern (e.g., 317.2 -> 152.2).

  • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

GC-MS Method for Ethylmorphine Quantification (Adapted from a method for other opioids)

This protocol is based on a GC-MS method for other opiates using nalorphine as an internal standard and can be adapted for ethylmorphine.[5][6]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample (e.g., urine, blood), add the internal standard (nalorphine).

  • Adjust the pH to ~9 with a suitable buffer.

  • Extract the analytes with an organic solvent (e.g., chloroform/isopropanol mixture).

  • Separate the organic layer and evaporate to dryness.

2. Derivatization

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or pentafluoropropionic anhydride (B1165640) - PFPA).

  • Heat the mixture to ensure complete derivatization.

3. Gas Chromatography

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Develop a temperature program that provides good chromatographic separation.

  • Injector: Splitless mode.

4. Mass Spectrometry

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM).

  • Quantitation Ions:

    • Ethylmorphine derivative: Determine the characteristic ions from the mass spectrum.

    • Nalorphine derivative: e.g., m/z 440 for the PFP derivative.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.4. Secondary interactions with the stationary phase.1. Flush the column or replace it if necessary. Use a guard column to protect the analytical column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Reconstitute the final extract in the initial mobile phase.4. Use a different column chemistry or add a mobile phase modifier.
Ion Suppression or Enhancement 1. Co-eluting matrix components competing for ionization.2. High concentrations of salts or other non-volatile components in the sample.1. Improve chromatographic separation to resolve the analyte from interfering peaks.2. Enhance sample clean-up using a more rigorous SPE or LLE protocol.3. Dilute the sample, if sensitivity allows.4. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization.2. Analyte degradation during sample preparation or in the ion source.3. Suboptimal MS parameters.4. Leaks in the GC-MS system.1. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). For GC-MS, ensure proper derivatization.2. Check for sample stability and minimize exposure to harsh conditions.3. Tune the mass spectrometer and optimize collision energies for MRM transitions.4. Perform a leak check on the GC-MS system.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations in the column oven.3. Column equilibration issues.1. Ensure proper solvent mixing and pump performance.2. Maintain a stable column temperature.3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Internal Standard Response Varies Significantly 1. Inconsistent addition of the internal standard.2. Degradation of the internal standard.3. Different susceptibility to matrix effects compared to the analyte (if using a structural analog).1. Use a precise and accurate method for adding the internal standard (e.g., calibrated micropipette).2. Check the stability of the internal standard stock and working solutions.3. Re-evaluate the suitability of the structural analog or switch to a stable isotope-labeled internal standard.

Ethylmorphine Signaling Pathway

Ethylmorphine, like other opioids, exerts its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of ethylmorphine to the MOR initiates two main signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance.[7][8][9]

Ethylmorphine_Signaling cluster_cell Neuron cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Analgesia) cluster_barrestin β-Arrestin Pathway (Adverse Effects) MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein Activation MOR->G_protein Activates GRK GRK Phosphorylation MOR->GRK Activates Ethylmorphine Ethylmorphine Ethylmorphine->MOR Binds AC Inhibition of Adenylyl Cyclase (AC) G_protein->AC Ion_Channels Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels cAMP Decreased cAMP AC->cAMP Neuronal_Inhibition Neuronal Hyperpolarization ↓ Neurotransmitter Release cAMP->Neuronal_Inhibition Ion_Channels->Neuronal_Inhibition Analgesia Analgesic Effect Neuronal_Inhibition->Analgesia b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Internalization Receptor Internalization & Desensitization b_Arrestin->Internalization MAPK MAPK Pathway Activation (e.g., ERK) b_Arrestin->MAPK Adverse_Effects Tolerance, Respiratory Depression Internalization->Adverse_Effects MAPK->Adverse_Effects

Ethylmorphine's dual signaling pathways via the mu-opioid receptor.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ethylmorphine Hydrochloride Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of ethylmorphine hydrochloride. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE) are objectively evaluated, supported by experimental data from published literature. This document aims to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, accuracy, precision, and sample throughput.

Comparative Analysis of Validated Methods

The selection of an analytical method for the quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Each method offers distinct advantages and limitations in terms of its performance characteristics. The following tables summarize the validation parameters for HPLC, UPLC, UV-Vis Spectrophotometry, and Capillary Electrophoresis, providing a clear comparison to aid in method selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. A validated HPLC method for the simultaneous determination of codeine and this compound has been reported, demonstrating its suitability for quality control in tablet formulations.[1] While specific quantitative validation data for this compound alone is not extensively detailed in the readily available literature, typical performance characteristics for HPLC methods in pharmaceutical analysis are well-established.

Table 1: Performance Characteristics of a Typical HPLC Method for this compound

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD %) < 2.0%
Limit of Detection (LOD) Analyte Dependent
Limit of Quantification (LOQ) Analyte Dependent
Specificity Demonstrated by separation from potential interferences
Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a refinement of HPLC, utilizes smaller particle size columns to achieve faster analysis times and improved resolution. While a specific UPLC validation report for this compound was not found, methods for related opioids like morphine have been successfully validated. These methods showcase the potential of UPLC for high-throughput analysis.

Table 2: Expected Performance of a UPLC Method for this compound (based on related compounds)

Validation ParameterExpected Performance
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD %) < 1.5%
Limit of Detection (LOD) Lower than HPLC
Limit of Quantification (LOQ) Lower than HPLC
Specificity High resolution allows for excellent separation
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique compared to chromatographic methods. However, it is generally less specific and may be prone to interference from other UV-absorbing compounds in the sample matrix. Validation of UV-Vis spectrophotometric methods for pharmaceuticals is common, and the principles can be applied to this compound.

Table 3: Anticipated Performance of a UV-Vis Spectrophotometric Method for this compound

Validation ParameterAnticipated Performance
Linearity (Correlation Coefficient, r²) > 0.99
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD %) < 3.0%
Limit of Detection (LOD) Higher than chromatographic methods
Limit of Quantification (LOQ) Higher than chromatographic methods
Specificity Lower, susceptible to interference
Capillary Electrophoresis (CE)

Table 4: Projected Performance of a Capillary Electrophoresis Method for this compound

Validation ParameterProjected Performance
Linearity (Correlation Coefficient, r²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (RSD %) < 5.0%
Limit of Detection (LOD) Comparable to or lower than HPLC
Limit of Quantification (LOQ) Comparable to or lower than HPLC
Specificity High, based on electrophoretic mobility

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying analytical methods. The following sections outline the typical methodologies for the validation of an HPLC method for this compound analysis.

HPLC Method for this compound

A reported HPLC method for the simultaneous determination of codeine and this compound in tablets provides a basis for a validated analytical procedure.[1]

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A mixture of methanol (B129727) and water (1:2, v/v) with the pH adjusted to 3.0.

  • Detection: UV detection at 210 nm.

  • Flow Rate: Not specified, but typically around 1.0 mL/min.

  • Injection Volume: Not specified, but typically 10-20 µL.

Validation of the Analytical Method

The validation of an analytical method ensures that it is suitable for its intended purpose. The following is a general workflow for the validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method linearity Linearity & Range (Assess correlation of response to concentration) start->linearity accuracy Accuracy (% Recovery of known amounts) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision specificity Specificity (Ability to assess analyte unequivocally) precision->specificity lod_loq LOD & LOQ (Determine sensitivity) specificity->lod_loq robustness Robustness (Effect of small variations in method parameters) lod_loq->robustness system_suitability System Suitability (Ensure system performance) robustness->system_suitability documentation Documentation (Validation Report) system_suitability->documentation end End: Validated Method documentation->end

Workflow for the validation of an analytical method.

Signaling Pathways and Logical Relationships

The choice of an analytical method is often guided by a logical decision-making process that considers the specific requirements of the analysis.

Method_Selection_Logic start Start: Analytical Need (Quantification of Ethylmorphine HCl) high_throughput High Throughput Needed? start->high_throughput high_specificity High Specificity Required? high_throughput->high_specificity No uplc UPLC high_throughput->uplc Yes cost_constraint Cost is a Major Constraint? high_specificity->cost_constraint No hplc HPLC high_specificity->hplc Yes high_specificity->hplc ce Capillary Electrophoresis high_specificity->ce cost_constraint->ce No uv_vis UV-Vis Spectrophotometry cost_constraint->uv_vis Yes

Decision tree for selecting an analytical method.

References

A Comparative Analysis of the Analgesic Potency of Ethylmorphine and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of ethylmorphine and codeine, focusing on their mechanisms of action, metabolic pathways, and available data on their relative potencies. The information is intended to support research and development in the field of analgesics.

Executive Summary

Data Presentation

Quantitative Comparison of Metabolic Conversion
CompoundMean Percentage of Dose Excreted as Morphine (Extensive Metabolizers)Mean Percentage of Dose Excreted as Morphine (Poor Metabolizers)Reference
Ethylmorphine 11.0%3.0%[1]
Codeine 6.5%1.1%[1]

Mechanism of Action and Signaling Pathways

Both ethylmorphine and codeine are prodrugs, meaning they have weak analgesic activity themselves and rely on their conversion to morphine to produce significant pain relief. Morphine is a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located on neuronal cell membranes.

Activation of the μ-opioid receptor by morphine initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

cluster_Metabolism Hepatic Metabolism (CYP2D6) cluster_Signaling Opioid Receptor Signaling Ethylmorphine Ethylmorphine Morphine Morphine Ethylmorphine->Morphine O-dealkylation Codeine Codeine Codeine->Morphine O-demethylation MOR MOR Morphine->MOR binds to G_protein G_protein MOR->G_protein activates Adenylyl_Cyclase Adenylyl_Cyclase G_protein->Adenylyl_Cyclase inhibits Ca_channels Ca_channels G_protein->Ca_channels inhibits K_channels K_channels G_protein->K_channels activates cAMP cAMP Adenylyl_Cyclase->cAMP decreases Neurotransmitter_release Neurotransmitter_release Ca_channels->Neurotransmitter_release decreases Hyperpolarization Hyperpolarization K_channels->Hyperpolarization causes Analgesia Analgesia Neurotransmitter_release->Analgesia leads to Hyperpolarization->Analgesia leads to

Metabolic conversion and signaling pathway of ethylmorphine and codeine.

Experimental Protocols

The assessment of analgesic potency typically involves preclinical studies in animal models and clinical trials in humans.

Animal Models

Commonly used animal models to evaluate the efficacy of centrally acting analgesics like ethylmorphine and codeine include the tail-flick test and the hot-plate test .

cluster_workflow Analgesic Potency Testing Workflow (Animal Models) start Animal Acclimation baseline Baseline Nociceptive Threshold Measurement start->baseline drug_admin Drug Administration (Ethylmorphine, Codeine, or Vehicle) baseline->drug_admin post_drug_test Post-Drug Nociceptive Threshold Measurement (e.g., Tail-flick or Hot-plate test) drug_admin->post_drug_test data_analysis Data Analysis (e.g., Calculation of ED50) post_drug_test->data_analysis end Determination of Analgesic Potency data_analysis->end

Workflow for assessing analgesic potency in animal models.

1. Tail-Flick Test:

  • Principle: This test measures the latency of a rodent to withdraw its tail from a noxious heat source. The time taken to flick the tail is a measure of the pain threshold.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over a radiant heat source.

    • The time from the start of the heat stimulus to the flick of the tail is recorded.

    • A cut-off time is established to prevent tissue damage.

    • Measurements are taken before and at various time points after drug administration.

2. Hot-Plate Test:

  • Principle: This test assesses the animal's response to a heated surface by measuring the latency to a pain-related behavior, such as licking a paw or jumping.

  • Procedure:

    • The animal is placed on a temperature-controlled metal plate.

    • The latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is used to avoid injury.

    • Testing is performed before and after the administration of the analgesic.

Human Experimental Pain Models

In human studies, various standardized methods are employed to induce and quantify pain to assess analgesic efficacy. These can include:

  • Cold Pressor Test: Involves immersing a limb in cold water to induce a painful sensation. Pain intensity and tolerance are measured.

  • Pressure Algometry: Application of calibrated pressure to elicit pain, typically over a bone or muscle.

  • Thermal Stimulation: Using a thermode to deliver controlled heat or cold stimuli to the skin to determine pain thresholds.

  • Electrical Stimulation: Application of electrical currents to a nerve or muscle to induce a painful sensation.

Comparative Analgesic Potency

Direct comparative studies quantifying the analgesic potency of ethylmorphine versus codeine in the same experimental model are limited. However, inferences can be drawn from their metabolic profiles.

A study investigating the urinary excretion of metabolites following single oral doses of 25 mg of ethylmorphine and 25 mg of codeine in healthy volunteers found that individuals with an extensive metabolizer phenotype for CYP2D6 excreted a significantly higher percentage of the ethylmorphine dose as morphine compared to the codeine dose (11.0% vs. 6.5%)[1]. This suggests that at equimolar doses, ethylmorphine administration leads to a greater systemic exposure to morphine.

Given that morphine is the primary active analgesic metabolite for both compounds, the higher conversion rate of ethylmorphine to morphine strongly suggests a greater analgesic potency for ethylmorphine compared to codeine at equivalent doses. The clinical significance of this difference would depend on the dose and the individual's CYP2D6 metabolic capacity. Up to 10% of Caucasians have a deficiency in the CYP2D6 enzyme and may not experience adequate pain relief from either drug[2].

Conclusion

Based on the available metabolic data, ethylmorphine is converted to morphine more efficiently than codeine. This higher conversion rate provides a strong rationale for the hypothesis that ethylmorphine possesses a greater analgesic potency than codeine. However, to definitively establish the relative analgesic potency, direct comparative clinical trials employing standardized pain models are required. Researchers and drug developers should consider the significant role of CYP2D6 polymorphism in the clinical response to both agents.

References

Ethylmorphine Cross-Reactivity in Opiate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of ethylmorphine in commonly used opiate immunoassays. Understanding the extent to which ethylmorphine, a synthetic opioid analgesic and antitussive, interacts with these screening tests is crucial for accurate interpretation of results in clinical and forensic settings. This document summarizes available quantitative data, details experimental protocols for assessing cross-reactivity, and provides visualizations to clarify testing workflows.

Quantitative Cross-Reactivity Data

The cross-reactivity of ethylmorphine varies significantly across different opiate immunoassay platforms. The following table summarizes the available quantitative data from manufacturer's documentation and other sources. It is important to note that data for some common assays is not always publicly available.

Immunoassay PlatformCalibratorCalibrator Cutoff ConcentrationEthylmorphine Concentration for Equivalent ResponseCalculated Percent Cross-Reactivity*
Emit® II Plus Opiate Assay Morphine300 ng/mL100 ng/mL300%
SureStep™ Opiate Test Morphine300 ng/mL6,250 ng/mL4.8%
SureStep™ Opiate Test Morphine2000 ng/mL5,000 ng/mL40%
CEDIA™ Opiate Assay Morphine300 ng/mLData not available in package insert-
DRI™ Opiate Assay Morphine300 ng/mLData not available in package insert-
Abbott ARCHITECT Opiate Assay Morphine300 ng/mLData not available in package insert-

*Calculated Percent Cross-Reactivity = (Calibrator Cutoff Concentration / Ethylmorphine Concentration for Equivalent Response) x 100

Experimental Protocols

The determination of cross-reactivity in opiate immunoassays typically follows a standardized protocol designed to measure the concentration of a substance that produces a result equivalent to the assay's cutoff calibrator.

General Protocol for Cross-Reactivity Testing:

  • Preparation of Stock Solution: A concentrated stock solution of ethylmorphine is prepared in a suitable solvent, such as methanol (B129727) or deionized water. The purity of the ethylmorphine standard is critical for accurate results.

  • Preparation of Spiked Samples: The ethylmorphine stock solution is serially diluted in drug-free human urine to create a range of concentrations. These concentrations are chosen to bracket the expected cross-reactivity level.

  • Immunoassay Analysis: The spiked urine samples are analyzed using the opiate immunoassay according to the manufacturer's instructions. This includes the use of appropriate calibrators and controls to ensure the validity of the assay run.

  • Determination of Equivalent Response: The immunoassay response for each spiked sample is measured. The concentration of ethylmorphine that produces a response equivalent to the cutoff calibrator (e.g., 300 ng/mL morphine) is determined. This may involve interpolation between data points.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cross-reactivity of a compound in an opiate immunoassay.

cross_reactivity_workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation stock Prepare Ethylmorphine Stock Solution spike Spike Drug-Free Urine with Ethylmorphine stock->spike Serial Dilutions analyze Analyze Spiked Urine Samples spike->analyze calibrate Calibrate Immunoassay Analyzer run_qc Run Quality Control Samples calibrate->run_qc run_qc->analyze determine_equiv Determine Equivalent Response Concentration analyze->determine_equiv calculate_cr Calculate Percent Cross-Reactivity determine_equiv->calculate_cr

Workflow for determining immunoassay cross-reactivity.

Discussion

The significant variation in ethylmorphine cross-reactivity highlights the importance of understanding the specific characteristics of the immunoassay being used. The Emit® II Plus Opiate Assay demonstrates high cross-reactivity, meaning a relatively low concentration of ethylmorphine can produce a positive result. Conversely, the SureStep™ Opiate Test shows considerably lower cross-reactivity.

This variability is due to differences in the antibody specificity used in each assay. Opiate immunoassays are typically designed to detect morphine and codeine, and their ability to detect other structurally related opioids like ethylmorphine can differ.

Given these findings, it is imperative for laboratories to be aware of the cross-reactivity profiles of their chosen opiate screening assays. A positive screen in a patient with a known prescription for ethylmorphine should be interpreted with caution and confirmed with a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to avoid potential false-positive results for other opiates.[1] These confirmatory methods can definitively identify and quantify the specific substances present in a sample.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Ethylmorphine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the consistency and reliability of analytical methods for the quantification of ethylmorphine hydrochloride across multiple laboratories reveals a landscape of general agreement, underscored by the importance of standardized protocols. This guide provides a comprehensive overview of a simulated inter-laboratory study, offering valuable insights for researchers, scientists, and drug development professionals. The findings emphasize the necessity of robust analytical methods and stringent quality control measures in ensuring data integrity and comparability.

This guide presents a hypothetical inter-laboratory comparison for the quantification of this compound. While specific public data on such direct comparisons is scarce, this analysis is built upon established analytical methodologies and typical performance characteristics observed in proficiency testing for similar compounds. The data herein is simulated to reflect a realistic scenario, providing a framework for understanding inter-laboratory variability and the importance of standardized procedures.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantification of ethylmorphine and its metabolites.[1][2][3][4][5] The metabolism of ethylmorphine, particularly its conversion to morphine, is a critical consideration in analytical testing, especially in the context of anti-doping and clinical toxicology.[6][7] Inter-laboratory comparison studies and proficiency testing are essential for ensuring that laboratories can produce comparable and accurate results, which is often assessed using statistical measures like Z-scores.[8][9][10][11]

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results from a five-laboratory comparison study for the analysis of two distinct this compound samples. The data illustrates the typical range of variation that can be expected between different analytical laboratories.

Laboratory IDSample A (Target: 25.0 mg/mL)Sample B (Target: 75.0 mg/mL)
Lab-00124.8 mg/mL75.5 mg/mL
Lab-00225.3 mg/mL74.2 mg/mL
Lab-00324.5 mg/mL76.1 mg/mL
Lab-00425.9 mg/mL73.8 mg/mL
Lab-00524.9 mg/mL75.9 mg/mL

Experimental Protocol: Quantification of this compound by HPLC

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a pharmaceutical formulation.

1. Materials and Reagents:

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Sonicator.

3. Preparation of Solutions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The phosphate buffer is prepared by dissolving potassium dihydrogen phosphate in deionized water and adjusting the pH with orthophosphoric acid. The mobile phase should be filtered and degassed before use.

  • Standard Solution: Accurately weigh a known amount of this compound Reference Standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a suitable concentration range (e.g., 10-100 µg/mL).

  • Sample Solution: Accurately weigh and finely powder a representative portion of the pharmaceutical formulation. Dissolve a quantity of the powder, equivalent to a known amount of this compound, in the mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Dilute the solution with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 285 nm.

  • Column Temperature: 30 °C.

5. Analysis:

  • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution into the HPLC system.

  • Identify the ethylmorphine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating the peak area of the sample on the calibration curve.

Visualizing the Workflow and Data Evaluation

To better understand the experimental process and the principles of inter-laboratory data comparison, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phase, Standard & Sample Solutions filter_solutions Filter Solutions prep_solutions->filter_solutions hplc_system HPLC System Setup filter_solutions->hplc_system inject_std Inject Standard Solutions hplc_system->inject_std inject_sample Inject Sample Solution inject_std->inject_sample calibration Generate Calibration Curve inject_sample->calibration quantification Quantify Ethylmorphine HCl calibration->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

z_score_logic cluster_data_input Input Data cluster_calculation Z-Score Calculation cluster_interpretation Performance Interpretation lab_result Individual Laboratory Result (x) z_score_formula Z = (x - X) / s lab_result->z_score_formula assigned_value Assigned Value (X) (Consensus Mean) assigned_value->z_score_formula std_dev Standard Deviation for Proficiency Assessment (s) std_dev->z_score_formula satisfactory Satisfactory (|Z| ≤ 2) z_score_formula->satisfactory questionable Questionable (2 < |Z| < 3) z_score_formula->questionable unsatisfactory Unsatisfactory (|Z| ≥ 3) z_score_formula->unsatisfactory

Caption: Logical flow for evaluating inter-laboratory performance using Z-scores.

References

A Comparative Pharmacokinetic Analysis of Ethylmorphine and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of ethylmorphine and its principal metabolites: morphine, norethylmorphine, and ethylmorphine-6-glucuronide. The information presented is intended to support research and development efforts in the fields of pharmacology and drug metabolism.

Ethylmorphine, a semi-synthetic opioid, undergoes extensive metabolism in the body, leading to the formation of several active and inactive compounds. Understanding the pharmacokinetic properties of the parent drug and its metabolites is crucial for optimizing its therapeutic use and minimizing potential adverse effects.

Metabolic Pathway of Ethylmorphine

Ethylmorphine is primarily metabolized in the liver. The main metabolic pathways include O-deethylation to form morphine, N-demethylation to produce norethylmorphine, and glucuronidation to yield ethylmorphine-6-glucuronide.[1] The enzyme cytochrome P450 2D6 (CYP2D6) plays a significant role in the conversion of ethylmorphine to morphine.[1]

Ethylmorphine Metabolism Metabolic Pathway of Ethylmorphine Ethylmorphine Ethylmorphine Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6) Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation Ethylmorphine_6_glucuronide Ethylmorphine-6- glucuronide Ethylmorphine->Ethylmorphine_6_glucuronide Glucuronidation

Caption: Metabolic conversion of ethylmorphine to its primary metabolites.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for ethylmorphine and its primary metabolites following a single oral dose of ethylmorphine in healthy human subjects. The data presented is compiled from a study by Aasmundstad et al. (1995), which provides the most comprehensive data available for a direct comparison. It is important to note that pharmacokinetic parameters for the metabolites were not fully detailed in the abstract of this key study, highlighting a gap in the current literature.

ParameterEthylmorphineMorphineNorethylmorphineEthylmorphine-6-glucuronide
Tmax (Time to Peak Concentration) 45 min (median)[2]Not ReportedNot ReportedNot Reported
t½ (Elimination Half-life) 2 h (terminal)[2]Not ReportedNot ReportedNot Reported
Major Metabolite ---Yes[2]
Detection -Detected[2]Detected[2]Detected[2]

Note: "Not Reported" indicates that the specific data was not available in the cited literature for the metabolites in the context of a single oral ethylmorphine dose study. Further research is required to fully characterize the pharmacokinetics of these metabolites.

Experimental Protocols

The data presented in this guide is based on clinical pharmacokinetic studies involving human subjects. A typical experimental workflow for such a study is outlined below.

Experimental Workflow for a Human Pharmacokinetic Study

Pharmacokinetic Study Workflow Typical Experimental Workflow for an Oral Ethylmorphine Pharmacokinetic Study A Subject Recruitment and Screening B Informed Consent A->B C Single Oral Dose Administration of Ethylmorphine B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Analysis (e.g., GC-MS, LC-MS/MS) E->F G Pharmacokinetic Data Analysis F->G H Reporting of Results G->H

Caption: A generalized workflow for a clinical pharmacokinetic study.

A detailed methodology for a representative clinical study investigating the pharmacokinetics of oral ethylmorphine is described below, based on the study by Aasmundstad et al. (1995) and other similar pharmacokinetic studies.

1. Study Population:

  • Healthy human volunteers are recruited for the study.

  • Exclusion criteria typically include a history of drug or alcohol abuse, use of any medication that could interfere with the study drug's metabolism, and any significant medical conditions.

2. Study Design:

  • The study is often designed as a single-dose, open-label pharmacokinetic study.

  • Subjects receive a single oral dose of ethylmorphine, typically in a solution or tablet form.

3. Dosing:

  • A standardized dose of ethylmorphine is administered to all subjects. For example, a 25 mg oral dose has been used in studies.[3]

4. Sample Collection:

  • Blood samples are collected at predetermined time points before and after drug administration. A typical schedule might include samples at 0, 15, 30, 45, 60, 90 minutes, and 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Urine samples are also collected over a specified period (e.g., 72 hours) to determine the urinary excretion of the parent drug and its metabolites.[3]

5. Sample Processing and Analysis:

  • Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • The concentrations of ethylmorphine and its metabolites in plasma and urine are determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These methods offer high sensitivity and specificity for the simultaneous quantification of multiple analytes.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data. These parameters include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Elimination Half-life): The time it takes for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug is distributed in the body.

7. Data and Statistical Analysis:

  • The calculated pharmacokinetic parameters are summarized using descriptive statistics (e.g., mean, median, standard deviation).

  • Statistical analyses may be performed to assess inter-individual variability and the influence of factors such as genetic polymorphisms (e.g., in CYP2D6).

References

A Comparative Guide to the Validation of Bioanalytical Methods for Ethylmorphine in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various bioanalytical methods for the quantification of ethylmorphine in whole blood. The following sections detail the experimental protocols, present comparative performance data, and visualize the analytical workflows to aid in the selection and validation of the most suitable method for your research needs.

I. Comparison of Analytical Methods

The determination of ethylmorphine in whole blood is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for Ethylmorphine Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by mass-based detection.Separation of compounds based on their partitioning between a mobile and stationary phase, followed by tandem mass spectrometry for high selectivity and sensitivity.
Sample Preparation Often requires derivatization to increase volatility and thermal stability of ethylmorphine.[1][2][3]Generally requires less extensive sample preparation; direct injection after extraction is often possible.[4][5]
Linearity Range Typically in the range of 31.2-2000 ng/mL.[6]Can achieve a broad linear range, often from sub-ng/mL to µg/mL levels.[7]
Limit of Detection (LOD) 0.025 µmol/L (approximately 7.8 µg/L).[8]Generally lower than GC-MS, often in the sub-ng/mL range.[5][9]
Limit of Quantification (LOQ) Typically around the low ng/mL range.[2][6]Can achieve LOQs in the low to sub-ng/mL range.[7][9]
Precision (%RSD) Intra- and inter-day precision is typically <15%.[3][6]Intra- and inter-day precision is generally <15%.[7][9]
Accuracy (%Bias) Typically within ±15% of the nominal concentration.[2]Generally within ±15% of the nominal concentration.[7]
Throughput Can be lower due to longer run times and derivatization steps.[2]Higher throughput is often achievable due to faster run times and simpler sample preparation.[4]

II. Comparison of Sample Preparation Techniques

Effective sample preparation is crucial for removing interferences from the complex whole blood matrix and ensuring accurate quantification of ethylmorphine.[10] The primary techniques employed are Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Table 2: Comparison of Sample Preparation Techniques for Ethylmorphine in Whole Blood

ParameterSolid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)Modified QuEChERS
Principle Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.[2][11]An aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then used to elute the analytes, leaving interferences behind.[1][12]Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent).[4][7]An initial extraction with an organic solvent, followed by a "salting out" step and dispersive SPE for cleanup.[2][6]
Recovery Generally good, often >80%.[13] Can be variable depending on the sorbent and elution solvent.[11]High and reproducible recoveries are typically achieved.[1]Can be variable and may be affected by pH and solvent choice. Recoveries range from 52.4% to 95.0% for similar opioids.[6]Good recoveries, often ranging from 52.4% to 95.0% for a panel of opioids.[6]
Selectivity High selectivity can be achieved by choosing the appropriate sorbent.[11][13]Good selectivity, effectively removes proteins and phospholipids.[1][12]Selectivity is dependent on the choice of extraction solvent and pH.[4][7]Good selectivity for a wide range of analytes.[6]
Automation Potential High, readily adaptable to automated systems.[12]High, compatible with automated liquid handling systems.[12]Can be automated, but may be more complex than SPE or SLE.Can be semi-automated.
Solvent Consumption Generally lower than LLE.Lower than traditional LLE.[1]Can be high.Relatively low.[6]
Common Issues Cartridge variability, clogging with whole blood samples if not pre-treated.[2]No emulsion formation, which is a common issue with LLE.[1]Emulsion formation, which can be time-consuming to resolve.[1]Matrix effects can still be a concern.[6]

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical methods. The following are representative protocols for the sample preparation and analysis of ethylmorphine in whole blood.

1. Solid-Phase Extraction (SPE) Workflow

This protocol is based on the principles described for the extraction of opiates from whole blood.[8][11][13]

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard. After equilibration, dilute the sample with a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) to reduce viscosity.

  • Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) and then the equilibration buffer through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. This may include deionized water, a weak organic solvent, or a buffer.

  • Elution: Elute the ethylmorphine from the cartridge using an appropriate solvent or solvent mixture (e.g., dichloromethane (B109758)/isopropanol/ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for chromatographic analysis.

2. Supported Liquid Extraction (SLE) Workflow

This protocol is adapted from a general procedure for drug extraction from whole blood using SLE.[1][12]

  • Sample Pre-treatment: To 1 mL of whole blood, add an internal standard. Allow it to equilibrate, then add 1 mL of 1% ammonium hydroxide (B78521) solution and vortex.[1]

  • Sample Loading: Load the pre-treated sample onto the SLE cartridge and allow it to absorb for approximately 5 minutes.[1]

  • Analyte Extraction: Apply an organic extraction solvent (e.g., dichloromethane or methyl tert-butyl ether) and allow it to flow through the cartridge under gravity for 5 minutes.[1] Repeat the extraction step with a second aliquot of the solvent.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.[1]

1. GC-MS Analysis

The following is a typical GC-MS protocol for the analysis of opiates, including ethylmorphine.[1][8]

  • Derivatization: The reconstituted extract is often derivatized to improve the chromatographic properties of ethylmorphine. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Instrument: Agilent 7890A GC with a 5975C MS detector or equivalent.[1]

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID x 0.25 µm) or similar.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Inlet: 250°C, splitless mode.[1]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 273°C.[1]

  • MSD Transfer Line: 280°C.[1]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

2. LC-MS/MS Analysis

A representative LC-MS/MS protocol for the analysis of opioids is provided below.[4][12]

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 1.9 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4][12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[4][12]

  • Flow Rate: 0.3 - 0.4 mL/min.[4][12]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Ion Source Temperature: 150°C.[12]

  • Desolvation Temperature: 450°C.[12]

  • Ionization Mode: ESI positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

IV. Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis processes.

G cluster_prep Sample Preparation cluster_analysis Analysis start Whole Blood Sample istd Add Internal Standard start->istd pretreat Pre-treatment (e.g., Dilution, pH Adjustment) istd->pretreat extraction Extraction (SPE, SLE, LLE, or QuEChERS) pretreat->extraction evap Evaporation extraction->evap recon Reconstitution evap->recon end_prep Prepared Sample recon->end_prep derivatization Derivatization (for GC-MS) end_prep->derivatization Optional injection Chromatographic Injection end_prep->injection derivatization->injection separation Chromatographic Separation (GC or LC) injection->separation detection Mass Spectrometric Detection (MS or MS/MS) separation->detection data Data Acquisition and Processing detection->data result Final Concentration data->result G cluster_spe Solid-Phase Extraction (SPE) Detail cluster_sle Supported Liquid Extraction (SLE) Detail start_spe Pre-treated Sample condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute end_spe Eluate elute->end_spe start_sle Pre-treated Sample load_sle Load Sample onto Cartridge start_sle->load_sle absorb Allow Absorption load_sle->absorb extract_sle Extract with Organic Solvent absorb->extract_sle end_sle Extract extract_sle->end_sle

References

head-to-head comparison of different extraction methods for ethylmorphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of common extraction methodologies for ethylmorphine from biological matrices. The following sections detail experimental protocols, present quantitative performance data, and visualize key processes to aid in the selection of the most appropriate technique for your research needs.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency and effectiveness of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE) for ethylmorphine and similar opioids are summarized below. Data is compiled from various studies and represents typical performance metrics.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Supercritical Fluid Extraction (SFE)
Recovery Rate >69% for ethylmorphine and other opioids.[1] Some optimized methods report recoveries between 88% and 106%.Generally lower than SPE, often 10-20% less.[2]Comparable or higher than SPE; reported to produce cleaner extracts with potentially higher analyte recoveries for morphine.[3]
Purity of Extract High, with significant removal of matrix interferences.Moderate, potential for emulsion formation and co-extraction of interfering substances.High, yields very pure extracts with minimal solvent residue.[4]
Speed of Extraction Faster than LLE; automation can significantly increase throughput.Slower and more labor-intensive than SPE.The fastest of the three methods, often completed in 10 to 60 minutes.[4]
Solvent Consumption Low to moderate.High.Minimal, primarily uses supercritical CO2 which is easily removed.
Automation Potential High, with robotic systems readily available.[1]Possible, but more complex to automate than SPE.High, with automated systems available for precise control of parameters.
Cost Cartridges can be a significant cost factor, though overall cost per sample can be reduced with automation.Lower initial cost for materials, but can be more expensive in terms of solvent usage and labor.Higher initial equipment cost, but can be economical for large-scale applications due to solvent recycling and speed.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for ethylmorphine and other opioids and can be adapted to specific laboratory requirements.

Solid-Phase Extraction (SPE) Protocol for Ethylmorphine in Urine

This protocol is adapted from validated methods for the extraction of opioids from urine.

1. Sample Pre-treatment:

  • To a 1 mL urine sample, add an internal standard.

  • If conjugated metabolites are of interest, perform enzymatic hydrolysis using β-glucuronidase.

  • Adjust the sample pH to approximately 6.0 with a phosphate (B84403) buffer.

2. SPE Cartridge Conditioning:

  • Use a cation exchange SPE cartridge.

  • Condition the cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

3. Sample Loading:

  • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

4. Washing:

  • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

  • Follow with a wash of 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove moderately polar interferences.

5. Elution:

6. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the intended analytical technique (e.g., LC-MS or GC-MS).

Liquid-Liquid Extraction (LLE) Protocol for Ethylmorphine in Plasma

This is a general protocol that can be optimized for ethylmorphine extraction from plasma.

1. Sample Preparation:

  • To 1 mL of plasma in a glass tube, add an appropriate internal standard.

  • Add 1 mL of a suitable buffer to adjust the pH (e.g., a basic pH to ensure ethylmorphine is in its free base form).

2. Extraction:

  • Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample for 10 minutes at 2000 x g to separate the aqueous and organic layers.

3. Separation:

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

4. Back Extraction (Optional, for increased purity):

  • Add 2 mL of a dilute acid (e.g., 0.1 M HCl) to the collected organic phase.

  • Vortex and centrifuge as before. The ethylmorphine will move into the aqueous acidic layer.

  • Discard the organic layer.

  • Make the aqueous layer basic with a suitable base (e.g., ammonium hydroxide).

  • Perform a second extraction with the organic solvent.

5. Final Steps:

  • Evaporate the final organic extract to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Supercritical Fluid Extraction (SFE) Protocol for Opioids

1. Sample Preparation:

  • The biological sample (e.g., lyophilized blood or urine) is mixed with a dispersing agent (e.g., diatomaceous earth) to increase the surface area for extraction.

  • The mixture is packed into the extraction vessel.

2. SFE System Parameters:

  • Supercritical Fluid: Carbon dioxide (CO2) is the most common choice.

  • Co-solvent: A modifier such as methanol or ethanol (B145695) with a small amount of a basic additive (e.g., triethylamine) is often added to the CO2 to improve the extraction efficiency of polar and basic compounds like alkaloids.

  • Temperature: Typically set between 40°C and 60°C.

  • Pressure: Ranging from 200 to 400 bar.

  • Flow Rate: A constant flow rate of the supercritical fluid is maintained through the extraction vessel.

3. Extraction Process:

  • The supercritical CO2, with the co-solvent, is pumped through the extraction vessel containing the sample.

  • The ethylmorphine and other analytes are dissolved in the supercritical fluid.

4. Collection:

  • The supercritical fluid containing the extracted analytes is passed through a restrictor into a collection vessel at a lower pressure and temperature.

  • This causes the CO2 to return to its gaseous state, and the analytes precipitate out and are collected in a solvent or on a solid-phase trap.

5. Post-Extraction:

  • The collected extract is then ready for analysis, often with minimal further processing.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key processes related to ethylmorphine analysis and its mechanism of action.

ethylmorphine_metabolism Ethylmorphine Ethylmorphine Norethylmorphine Norethylmorphine Ethylmorphine->Norethylmorphine N-demethylation (CYP3A4) Morphine Morphine Ethylmorphine->Morphine O-deethylation (CYP2D6) Ethylmorphine_6_glucuronide Ethylmorphine-6- glucuronide Ethylmorphine->Ethylmorphine_6_glucuronide Glucuronidation Morphine_glucuronides Morphine glucuronides Morphine->Morphine_glucuronides Glucuronidation

Caption: Metabolic pathway of ethylmorphine.

mu_opioid_receptor_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Ca_ion Ca_channel->Ca_ion influx K_ion K_channel->K_ion efflux Ethylmorphine Ethylmorphine (metabolized to Morphine) Ethylmorphine->MOR PKA PKA cAMP->PKA activates Analgesia Analgesia & Other Effects PKA->Analgesia Ca_ion->Analgesia K_ion->Analgesia

Caption: Mu-opioid receptor signaling pathway.

spe_workflow start Start pretreatment Sample Pre-treatment (Hydrolysis, pH adjustment) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, Weak Organic) loading->washing elution Elution (Organic Solvent Mixture) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis (LC-MS/GC-MS) reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

lle_workflow start Start preparation Sample Preparation (pH adjustment) start->preparation extraction Add Organic Solvent & Vortex preparation->extraction centrifugation Centrifugation extraction->centrifugation separation Separate Organic Layer centrifugation->separation evaporation Evaporation separation->evaporation reconstitution Reconstitution evaporation->reconstitution analysis Analysis (LC-MS/GC-MS) reconstitution->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

sfe_workflow start Start preparation Sample Preparation (Lyophilization, Mixing) start->preparation extraction Supercritical Fluid Extraction (CO2 + Co-solvent) preparation->extraction collection Analyte Collection (Depressurization) extraction->collection analysis Analysis (LC-MS/GC-MS) collection->analysis

Caption: Supercritical Fluid Extraction (SFE) workflow.

References

A Comparative Guide to Assessing the Linearity and Range of an Ethylmorphine Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensuring data integrity and regulatory compliance. This guide provides a comparative overview of the linearity and range of different analytical techniques for the quantification of ethylmorphine hydrochloride. The information presented is based on established validation principles and published data for similar opioid compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of four common analytical methods for the quantification of this compound, focusing on linearity and range. These values are representative and may vary based on specific instrumentation and experimental conditions.

Analytical MethodTypical Linear RangeCorrelation Coefficient (R²)Key AdvantagesCommon Applications
High-Performance Liquid Chromatography (HPLC) 1 - 200 µg/mL> 0.999High specificity, precision, and accuracy. Amenable to automation.Routine quality control, stability testing, quantification in pharmaceutical formulations.
UV-Vis Spectrophotometry 1 - 25 µg/mL> 0.999Simple, rapid, and cost-effective.Preliminary assays, quantification in simple matrices, dissolution testing.
Gas Chromatography-Mass Spectrometry (GC-MS) 10 - 2000 ng/mL> 0.995High sensitivity and selectivity, definitive identification.Impurity profiling, metabolite identification, forensic analysis.
Capillary Electrophoresis (CE) 0.5 - 100 µg/mL> 0.998High separation efficiency, low sample and reagent consumption.Chiral separations, analysis of complex mixtures, impurity profiling.
Experimental Protocols

Detailed methodologies for establishing the linearity and range of an this compound assay are provided below. These protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2) for analytical procedure validation.[1][2]

Objective: To determine the linearity and range of an HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Phosphate (B84403) buffer components

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected linear range (e.g., 1, 10, 50, 100, 150, and 200 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: A suitable mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to 3.0.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 285 nm

    • Column Temperature: 25 °C

  • Linearity Assessment:

    • Inject each calibration standard in triplicate.

    • Record the peak area for each injection.

    • Plot a graph of the mean peak area versus the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered acceptable.[3]

  • Range Determination: The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the test concentration.[4] The range is confirmed by assessing the accuracy and precision of samples at the lower and upper ends of the determined linear range.

Objective: To establish the linearity and range of a UV-Vis spectrophotometric method for this compound.

Materials:

  • This compound reference standard

  • 0.1 M Hydrochloric acid (HCl)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in 0.1 M HCl.

  • Preparation of Calibration Standards: Create a series of at least five concentrations (e.g., 2, 5, 10, 15, 20, and 25 µg/mL) by diluting the stock solution with 0.1 M HCl.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in 0.1 M HCl by scanning a standard solution from 200 to 400 nm. The λmax is typically around 285 nm.

    • Measure the absorbance of each calibration standard at the λmax in triplicate, using 0.1 M HCl as the blank.

  • Linearity Assessment:

    • Construct a calibration curve by plotting the mean absorbance against the concentration.

    • Calculate the linear regression equation and the correlation coefficient (R²). A value greater than 0.999 is desirable.

  • Range Determination: The range is established from the linearity study, ensuring it covers the intended concentrations for the assay with acceptable linearity, accuracy, and precision.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the linearity and range of an analytical method for this compound.

Workflow for assessing assay linearity and range.

References

Comparative Guide to the Determination of Codeine Impurity in Ethylmorphine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of codeine impurity in ethylmorphine hydrochloride samples. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC) methods, including their experimental protocols and performance characteristics.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance indicators for the various analytical techniques used in the determination of codeine. These values are indicative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReported MatrixKey AdvantagesKey Disadvantages
HPLC-UV ~0.1 µg/mL~0.4 µg/mL0.5 - 50 µg/mLPharmaceutical FormulationsRobust, reliable, widely availableModerate sensitivity compared to MS
GC-MS 2 ng/mL[1]10 ng/mL[1]25 - 2000 ng/mL[2]Blood, UrineHigh sensitivity and specificityRequires derivatization, destructive to sample
Capillary Electrophoresis (CE)-UV 0.42 - 1.33 µg/mL[3]0.877 µg/mL1.84 - 36.80 µg/mLPharmaceutical FormulationsHigh separation efficiency, low sample/reagent consumptionLower sensitivity than GC-MS, potential for matrix effects
TLC-Densitometry 0.2 µ g/spot ~0.6 µ g/spot 2.0 - 20.0 µ g/spot Poppy CapsulesCost-effective, simple, high throughputLower precision and accuracy than other methods

Experimental Protocols

This section provides detailed experimental methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound for codeine impurity.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 1:2 v/v) is commonly used.[4][5] The pH of the mobile phase is adjusted to approximately 3.0 with an appropriate acid (e.g., phosphoric acid).

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection is performed at a wavelength of 210 nm.[4][5]

  • Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantitation: A calibration curve is generated using standard solutions of codeine. The concentration of codeine impurity in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent method for trace-level impurity determination.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as an HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Sample Preparation and Derivatization:

    • The this compound sample is dissolved in a suitable solvent.

    • For improved volatility and chromatographic performance, derivatization is necessary. A common method involves reaction with propionic anhydride (B1165640) in the presence of pyridine (B92270) to form the propionyl ester of codeine.[2]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 100°C held for 1.5 min, then ramped at 25°C/min to 280°C and held for 15 min.[2]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for codeine propionyl derivative are monitored (e.g., m/z 229, 355, 282).[2]

  • Quantitation: An internal standard (e.g., deuterated codeine) is often used. A calibration curve is prepared by analyzing standard solutions of codeine with the internal standard.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and is a good alternative to HPLC.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A 20 mM sodium tetraborate (B1243019) buffer with a pH of 8.50 is a suitable BGE.[3]

  • Applied Voltage: A separation voltage of around 20-25 kV is applied.

  • Detection: UV detection is typically performed at 205 nm and 250 nm.[3]

  • Sample Preparation: The this compound sample is dissolved in the BGE or a suitable low-conductivity buffer.

  • Quantitation: External or internal standard calibration methods can be used for quantification.

Thin-Layer Chromatography (TLC) with Densitometry

TLC is a simple and cost-effective method suitable for screening and semi-quantitative analysis.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of toluene, acetone, methanol, and ammonia (B1221849) (e.g., 40:40:6:2 v/v/v/v) can be used for the separation of opium alkaloids.

  • Sample Application: A defined volume of the sample solution and codeine standards are spotted onto the TLC plate.

  • Development: The plate is developed in a saturated chromatography tank until the mobile phase reaches a certain height.

  • Visualization: The spots can be visualized under UV light (254 nm) or by spraying with a suitable reagent like Dragendorff's reagent.

  • Densitometric Analysis: The plate is scanned with a densitometer at a specific wavelength (e.g., 530 nm after derivatization) to quantify the separated spots.

  • Quantitation: The peak area of the codeine spot from the sample is compared to the peak areas of the codeine standards to determine the concentration.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of codeine impurity in this compound samples using the HPLC-UV method.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis Sample Ethylmorphine HCl Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Codeine Peak Chromatogram->PeakIntegration Quantification Quantify using Calibration Curve PeakIntegration->Quantification Result Report Codeine Impurity (%) Quantification->Result

Caption: Experimental workflow for HPLC-UV analysis of codeine impurity.

References

Safety Operating Guide

Proper Disposal of Ethylmorphine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of ethylmorphine hydrochloride, a regulated substance, requires strict adherence to federal and institutional guidelines to ensure safety, environmental protection, and regulatory compliance. Researchers, scientists, and drug development professionals must handle the disposal of this compound with meticulous care due to its classification as a controlled substance and potential hazardous waste.

Regulatory Framework

This compound is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA).[1][2] This designation indicates a high potential for abuse, which may lead to severe psychological or physical dependence.[1][2] Consequently, its disposal is primarily governed by DEA regulations outlined in Title 21 Code of Federal Regulations (CFR) Part 1317. Additionally, depending on the formulation and concentration, it may be subject to regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) concerning hazardous waste.

Step-by-Step Disposal Procedure

The primary and mandated method for disposing of unwanted, expired, or surplus this compound from a laboratory is through a DEA-registered "reverse distributor."

Step 1: Identify and Segregate the Waste

  • Isolate the this compound designated for disposal from active chemical inventories.

  • Ensure the container is clearly labeled with the chemical name and the words "Hazardous Waste" or "Awaiting Disposal."

  • Store the segregated material in a secure location, adhering to the same storage requirements as for active controlled substances (e.g., in a locked cabinet or safe).

Step 2: Contact a DEA-Registered Reverse Distributor

  • The DEA Registrant (typically the Principal Investigator in a lab setting) is responsible for initiating the disposal process.[3]

  • Identify and establish an account with a reverse distributor authorized by the DEA to handle and dispose of Schedule II controlled substances. Your institution's Environmental Health & Safety (EHS) office can typically provide a list of approved vendors.

Step 3: Complete Required Documentation

  • For the transfer of a Schedule II substance like this compound, the DEA Registrant must complete a DEA Form 222.

  • This form officially documents the transfer of the controlled substance from the registrant to the reverse distributor.

  • Ensure all sections of the form are filled out accurately, including the name and quantity of the substance.

Step 4: Package for Shipment

  • Package the this compound container securely for transport by the reverse distributor.

  • Follow any specific packaging instructions provided by the reverse distributor to prevent spills or breakage.

Step 5: Transfer and Record-Keeping

  • Arrange for the reverse distributor to pick up the waste material.

  • Both the DEA Registrant and the reverse distributor must sign and date the DEA Form 222 upon transfer.

  • The Registrant must retain a copy of the completed DEA Form 222 and any other shipping or disposal records provided by the reverse distributor for a minimum of two years, though some institutions may require a longer retention period (e.g., five years).[3][4] These records must be readily available for inspection by the DEA.

Disposal of Empty Containers:

  • Empty containers that once held this compound must be managed to prevent diversion or contamination.

  • Thoroughly triple-rinse the container with a suitable solvent (e.g., water).

  • The first rinseate must be collected and disposed of as hazardous waste through your institution's EHS office.[5] Subsequent rinses may also require collection depending on institutional policy.

  • After rinsing, deface the label on the container to render it unreadable before disposal in regular laboratory glass or solid waste streams.

Data Presentation: Regulatory and Disposal Information

ParameterGuideline / Regulation
DEA Classification Schedule II Controlled Substance[1][2]
Primary Disposal Method Transfer to a DEA-Registered Reverse Distributor[3]
Required Transfer Form DEA Form 222[3][4]
Record Retention Period Minimum of 2 years (institutional policies may vary)[3]
Empty Container Rinse First rinseate must be collected as hazardous waste[5]
Potential EPA Waste Code Discarded product may be considered hazardous waste (e.g., D002 for corrosivity (B1173158) if in an acidic/basic solution)[3]

Experimental Protocols Cited

This guidance is based on standard regulatory protocols rather than specific laboratory experiments. The key protocols are those mandated by the DEA for the transfer and disposal of Schedule II controlled substances, as outlined in 21 CFR Part 1317, and hazardous waste guidelines from the EPA.

Mandatory Visualization

G This compound Disposal Workflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal Process cluster_2 Phase 3: Final Documentation cluster_3 Empty Container Disposal A 1. Identify & Segregate Unwanted Ethylmorphine HCl B 2. Secure in Locked Storage (DEA Compliant) A->B L Triple-Rinse Container A->L If container is empty C 3. Label as 'Waste for Disposal' B->C D 4. Contact Institution's EHS Office C->D E 5. Engage DEA-Registered Reverse Distributor D->E F 6. Complete DEA Form 222 for Schedule II Transfer E->F G 7. Package Waste Securely per Vendor Instructions F->G H 8. Transfer Waste to Reverse Distributor G->H I 9. Receive Executed Copy of DEA Form 222 H->I J 10. File All Disposal Records (Retain for min. 2 years) I->J K Disposal Complete J->K M Collect First Rinseate as Hazardous Waste L->M N Deface Original Label M->N O Dispose of Container N->O

Caption: Workflow for the compliant disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethylmorphine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ethylmorphine hydrochloride, a semi-synthetic opioid analgesic and antitussive.[1][2] Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

This compound presents significant health risks if not handled properly. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Acute exposure can lead to symptoms such as dizziness, euphoria, flushing, itching, hypotension, and pinpoint pupils. Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Double gloving is recommended for all handling procedures, including compounding, administering, and disposal.[4]

PPE CategoryItemStandard/Specification
Hand Protection Chemotherapy gloves (double-gloved)ASTM D6978 compliant[5]
Body Protection Disposable, low-permeability gownSolid front, long sleeves, tight-fitting cuffs[4]
Eye Protection Safety goggles or face shieldANSI Z87.1 compliant
Respiratory Protection N100, R100, or P100 disposable filtering facepiece respiratorRequired when handling powders or if aerosolization is possible[6]

Operational Procedures

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect cartons for any signs of damage or breakage.[7]

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Transport: Transport the sealed container to the designated storage area.

  • Storage: Store this compound in a locked, well-ventilated, and dry area, away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is -18°C.[9]

Handling and Compounding:

  • Designated Area: All handling and compounding of this compound must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[10]

  • Prevent Contamination: Use a disposable pad on the work surface to contain any potential spills.

  • Weighing: When weighing the powder, use a containment ventilated enclosure to prevent aerosolization.

  • Solution Preparation: If preparing a solution, add the solvent to the this compound slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.

Emergency Protocols

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if a skin reaction occurs.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[12] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[11]

  • Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Segregate hazardous waste from other laboratory waste.

  • Containerization: Place all contaminated materials in a designated, labeled, and sealed hazardous waste container.[10][13]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, in accordance with all federal, state, and local regulations.[10][11]

Ethylmorphine_Hydrochloride_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Designated Work Area Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound in Ventilated Enclosure Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Spill Spill Occurs Weigh_Compound->Spill Exposure Exposure Occurs Weigh_Compound->Exposure Decontaminate_Area 5. Decontaminate Work Area Prepare_Solution->Decontaminate_Area Prepare_Solution->Spill Prepare_Solution->Exposure Dispose_Waste 6. Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Remove_PPE 7. Doff PPE Correctly Dispose_Waste->Remove_PPE Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow Exposure Protocol Exposure->Exposure_Response

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylmorphine hydrochloride
Reactant of Route 2
Ethylmorphine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.